2-Hydrazino-4-methylpyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-methylpyridin-2-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-5-2-3-8-6(4-5)9-7/h2-4H,7H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNFPJUDYICAQSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70483169 | |
| Record name | 2-hydrazino-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70483169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4931-00-4 | |
| Record name | 2-hydrazino-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70483169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydrazinyl-4-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-Hydrazino-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 2-Hydrazino-4-methylpyridine, a versatile heterocyclic building block with significant potential in medicinal chemistry and drug discovery. This document details its physicochemical characteristics, spectroscopic data, synthesis, and reactivity. Furthermore, it explores its role as a precursor in the synthesis of various bioactive molecules, offering insights for its application in the development of novel therapeutic agents.
Physicochemical Properties
This compound is a solid at room temperature with a distinct orange to brown coloration. Its key physicochemical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 4931-00-4 | [1] |
| Molecular Formula | C₆H₉N₃ | [1] |
| Molecular Weight | 123.16 g/mol | [1] |
| Melting Point | 74 °C | [2] |
| Boiling Point | 88-89 °C (at 0.02 Torr) | [2] |
| Density (Predicted) | 1.16 ± 0.1 g/cm³ | [2] |
| pKa (Predicted) | 9.85 ± 0.70 | [2] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [2] |
| Appearance | Very Dark Orange to Very Dark Brown Solid | [2] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. The following sections detail its known spectral features.
¹H-NMR Spectroscopy
The ¹H-NMR spectrum of this compound in DMSO-d₆ (400 MHz) shows the following characteristic peaks:
| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Reference |
| 7.83 ppm | d | 1H | Pyridine ring proton | [2] |
| 7.22 ppm | s | 1H | Pyridine ring proton | [2] |
| 6.51 ppm | s | 1H | Pyridine ring proton | [2] |
| 6.38 ppm | d | 1H | Pyridine ring proton | [2] |
| 4.04 ppm | s | 2H | -NH₂ protons | [2] |
| 2.17 ppm | s | 3H | -CH₃ protons | [2] |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3400-3250 | Medium | N-H stretch | Primary amine (-NH₂) |
| 3100-3000 | Medium | C-H stretch | Aromatic (pyridine ring) |
| 3000-2850 | Medium | C-H stretch | Alkane (-CH₃) |
| 1650-1580 | Medium | N-H bend | Primary amine (-NH₂) |
| 1600-1400 | Medium to Strong | C=C and C=N stretch | Aromatic (pyridine ring) |
| 1470-1450 | Medium | C-H bend | Alkane (-CH₃) |
Mass Spectrometry
The mass spectrum of this compound obtained via electrospray ionization (ESI) in positive ion mode shows a prominent peak for the protonated molecule.
| m/z | Ion | Reference |
| 124 | [M+H]⁺ | [2] |
Fragmentation Pattern: In a typical electron ionization (EI) mass spectrum, the fragmentation of this compound would be expected to involve the loss of small neutral molecules or radicals. Common fragmentation pathways for hydrazines and pyridines include the cleavage of the N-N bond and fragmentation of the pyridine ring. The molecular ion peak (M⁺) would be observed at m/z 123.
Synthesis
A common and well-documented method for the synthesis of this compound involves the nucleophilic aromatic substitution of a suitable precursor with hydrazine hydrate.
Experimental Protocol: Synthesis from 2-Fluoro-4-methylpyridine
This protocol is based on a reported procedure and provides a reliable method for the laboratory-scale synthesis of this compound.[2]
Materials:
-
2-Fluoro-4-methylpyridine
-
Hydrazine hydrate
-
Ethylene glycol monoethyl ether
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 3.3 g (30.0 mmol) of 2-fluoro-4-methylpyridine in 40 ml of ethylene glycol monoethyl ether.
-
Slowly add 14.6 ml (15.0 g, 300 mmol) of hydrazine hydrate to the solution.
-
Heat the reaction mixture to boiling, maintaining an oil bath temperature of 150°C.
-
Continuously stir the reaction mixture under these conditions for 16 hours.
-
After the reaction is complete, concentrate the solution using a rotary evaporator.
-
Dissolve the concentrated residue in 100 ml of water.
-
Extract the aqueous solution with ethyl acetate (3 x 100 ml).
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the filtrate using a rotary evaporator.
-
Dry the resulting crude product under reduced pressure to yield this compound.
Expected Yield: Approximately 1.90 g (51%).
Reactivity and Applications in Drug Discovery
The chemical reactivity of this compound is primarily dictated by the nucleophilic nature of the hydrazine moiety. This functional group readily participates in condensation reactions with carbonyl compounds and can be utilized in the construction of various heterocyclic systems.
Condensation with Aldehydes and Ketones
The reaction of this compound with aldehydes and ketones yields the corresponding hydrazones. This reaction is a fundamental transformation in the synthesis of a wide array of biologically active molecules.
General Reaction Scheme:
References
In-Depth Technical Guide: 2-Hydrazino-4-methylpyridine (CAS 4931-00-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Hydrazino-4-methylpyridine, a versatile heterocyclic compound. The information presented herein is intended to support research and development activities, particularly in the fields of medicinal chemistry, analytical chemistry, and organic synthesis.
Physicochemical Properties
This compound is a solid organic compound with the following key properties.[1][2][3] It is important to handle this chemical with appropriate safety precautions, as it is considered an irritant and may be harmful if ingested or inhaled.[1] It is incompatible with strong oxidizing agents, as well as strong acids and bases.[1] For storage, it is recommended to keep it in a dark, inert atmosphere, and under refrigerated conditions (-20°C).[3]
| Property | Value | Reference |
| CAS Number | 4931-00-4 | [1] |
| Molecular Formula | C₆H₉N₃ | [1] |
| Molecular Weight | 123.16 g/mol | [1][4] |
| Melting Point | 74 °C | [2][3] |
| Boiling Point | 88-89 °C at 0.02 Torr | [2][3] |
| Appearance | Solid, Very Dark Orange to Very Dark Brown | [2][3] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [3] |
| pKa (Predicted) | 9.85 ± 0.70 | [3] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of this compound. The following data has been reported:
| Spectroscopy | Data | Reference |
| ¹H NMR | (400 MHz, DMSO-d₆) δ (ppm): 7.83 (d, 1H), 7.22 (s, 1H), 6.51 (s, 1H), 6.38 (d, 1H), 4.04 (s, 2H), 2.17 (s, 3H) | [3] |
| Mass Spectrometry | (ESI positive ion mode): m/z = 124 [M + H]⁺ | [3] |
Synthesis and Experimental Protocols
Synthesis of this compound
The compound is typically synthesized via nucleophilic substitution of a suitable precursor, such as a halogenated pyridine, with hydrazine hydrate.[3][5]
Experimental Protocol:
A general procedure for the synthesis of this compound from 2-Fluoro-4-methylpyridine is as follows:[3]
-
Dissolve 3.3 g (30.0 mmol) of 2-fluoro-4-methylpyridine in 40 ml of ethylene glycol monoethyl ether.
-
Slowly add 14.6 ml (15.0 g, 300 mmol) of hydrazine hydrate to the solution.
-
Heat the reaction mixture to boiling (oil bath temperature maintained at 150°C) and continue to stir under these conditions for 16 hours.
-
After the reaction is complete, concentrate the solution using a rotary evaporator.
-
Dissolve the resulting residue in 100 ml of water.
-
Extract the aqueous solution with ethyl acetate (3 x 100 ml).
-
Combine the organic phases, dry with anhydrous sodium sulfate, filter, and concentrate again.
-
Dry the resulting crude product under reduced pressure to yield the target compound. This procedure has been reported to yield 1.90 g (51%) of this compound.[3]
Reactivity and Applications
Derivatization Agent for LC-MS/MS Analysis
A significant application of this compound and its analogs is in analytical chemistry as a derivatization reagent. It reacts with carbonyl groups (ketones and aldehydes) in target analytes, such as oxosteroids, to form hydrazones.[6][7] This derivatization enhances the ionization efficiency and sensitivity of detection in liquid chromatography-mass spectrometry (LC-MS/MS), which is particularly useful for quantifying low-abundance molecules in complex biological samples like human plasma.[6][8] For example, derivatization with 2-hydrazino-1-methylpyridine (a related compound) has been shown to increase the sensitivity of mono-oxosteroid detection by 70- to 1600-fold.[6][9]
Experimental Protocol for Derivatization (General):
The following is a general protocol based on the use of similar hydrazine reagents for steroid analysis:[9]
-
Extract the target analytes (e.g., steroids) from the biological matrix (e.g., plasma, tissue homogenate) using a suitable method like solid-phase extraction.
-
Evaporate the solvent from the extracted sample to dryness.
-
Reconstitute the residue in a solution containing this compound and a catalyst (if necessary) in an appropriate solvent.
-
Incubate the reaction mixture at an elevated temperature (e.g., 50-60°C) for a specified time (e.g., 30-60 minutes) to ensure complete reaction.
-
After cooling, the derivatized sample is ready for injection into the LC-MS/MS system for analysis.
Intermediate in Medicinal Chemistry
The hydrazino-pyridine scaffold is a valuable building block in organic synthesis for creating more complex, biologically active molecules.[10] The hydrazino group is reactive and can be used to synthesize a variety of heterocyclic systems or to link to other molecules. The hydrochloride salt of this compound is noted for its use in synthesizing compounds with potential anti-inflammatory activity.[10]
The broader class of compounds known as hydrazones, which can be readily formed from this compound, exhibits a wide spectrum of biological activities.[11][12][13] This makes the parent hydrazine a compound of significant interest for drug discovery programs.
References
- 1. matrixscientific.com [matrixscientific.com]
- 2. 2-Hydrazinyl-4-methylpyridine | 4931-00-4 [sigmaaldrich.com]
- 3. This compound CAS#: 4931-00-4 [m.chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]
- 6. 2-hydrazino-1-methylpyridine: a highly sensitive derivatization reagent for oxosteroids in liquid chromatography-electrospray ionization-mass spectrometry. | Sigma-Aldrich [sigmaaldrich.com]
- 7. mdpi.com [mdpi.com]
- 8. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Buy this compound hydrochloride | 117879-50-2 [smolecule.com]
- 11. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Synthesis of 2-Hydrazino-4-methylpyridine from 2-fluoro-4-methylpyridine
Synthesis of 2-Hydrazino-4-methylpyridine: A Technical Guide
Introduction
This compound, also known as 4-methyl-2-hydrazinylpyridine, is a valuable heterocyclic building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds. Its utility stems from the reactive hydrazinyl group, which can participate in a variety of chemical transformations to create more complex molecular architectures. A common and effective method for its preparation is the nucleophilic aromatic substitution of 2-fluoro-4-methylpyridine with hydrazine hydrate. This guide provides an in-depth overview of this synthetic route, complete with a detailed experimental protocol, quantitative data, and process diagrams for researchers and professionals in drug development.
Reaction Scheme
The synthesis involves the displacement of the fluorine atom from the pyridine ring by the hydrazine nucleophile.
Figure 1: General reaction scheme for the synthesis of this compound.
Experimental Protocol
The following procedure is a detailed methodology for the synthesis of this compound from 2-fluoro-4-methylpyridine.[1][2]
Materials and Equipment:
-
Reagents: 2-Fluoro-4-methylpyridine, Hydrazine hydrate, Ethylene glycol monoethyl ether, Ethyl acetate, Anhydrous sodium sulfate, Water.
-
Equipment: Round-bottom flask, Reflux condenser, Heating mantle with oil bath, Magnetic stirrer, Rotary evaporator, Separatory funnel, Standard laboratory glassware, LC-MS and NMR for analysis.
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3.3 g (30.0 mmol) of 2-fluoro-4-methylpyridine in 40 ml of ethylene glycol monoethyl ether.[1][2]
-
Addition of Hydrazine: To this solution, slowly add 14.6 ml (15.0 g, 300 mmol) of hydrazine hydrate.[1][2]
-
Reaction Conditions: Heat the reaction mixture to boiling, maintaining an oil bath temperature of 150°C.[1][2] Allow the reaction to proceed with continuous stirring for 16 hours.[1][2]
-
Solvent Removal: After the reaction is complete, cool the mixture and concentrate it using a rotary evaporator to remove the solvent.[1][2]
-
Work-up and Extraction: Dissolve the concentrated residue in 100 ml of water. Extract the aqueous solution three times with ethyl acetate (100 ml for each extraction).[1][2]
-
Drying and Final Concentration: Combine all the organic phases and dry them over anhydrous sodium sulfate. Filter the solution and concentrate it again on a rotary evaporator.[1][2]
-
Product Isolation: Dry the resulting crude product under reduced pressure to obtain the final compound.[1][2] This procedure yields 1.90 g of the target compound.[1][2]
Data Presentation
The quantitative data from the synthesis and characterization of the product are summarized below.
Table 1: Reagents and Reaction Parameters
| Parameter | Value | Reference |
|---|---|---|
| 2-Fluoro-4-methylpyridine (Mass) | 3.3 g | [1][2] |
| 2-Fluoro-4-methylpyridine (Moles) | 30.0 mmol | [1][2] |
| Hydrazine Hydrate (Volume) | 14.6 ml | [1][2] |
| Hydrazine Hydrate (Mass) | 15.0 g | [1][2] |
| Hydrazine Hydrate (Moles) | 300 mmol | [1][2] |
| Solvent | Ethylene glycol monoethyl ether | [1][2] |
| Solvent Volume | 40 ml | [1][2] |
| Reaction Temperature | 150°C (oil bath) | [1][2] |
| Reaction Time | 16 hours |[1][2] |
Table 2: Product Yield and Physical Properties
| Property | Value | Reference |
|---|---|---|
| Product Mass | 1.90 g | [1][2] |
| Molar Mass | 123.16 g/mol | [3] |
| Yield | 51% | [1][2] |
| Appearance | Very Dark Orange to Very Dark Brown Solid | [2] |
| Melting Point | 74°C | [2] |
| Boiling Point | 88-89°C (at 0.02 Torr) | [2] |
| Storage Conditions | Inert atmosphere, -20°C |[2] |
Table 3: Analytical Characterization Data
| Analysis Method | Result | Reference |
|---|---|---|
| LC-MS (Retention Time) | Rt = 0.80 min | [1][2] |
| Mass Spectrum (ESI+) | m/z = 124 [M+H]+ | [1][2] |
| 1H-NMR (400 MHz, DMSO-d6) | δ = 7.83 (d, 1H), 7.22 (s, 1H), 6.51 (s, 1H), 6.38 (d, 1H), 4.04 (s, 2H), 2.17 (s, 3H) |[1][2] |
Visualizations
The following diagrams illustrate the logical flow of the synthesis and purification process.
Caption: Workflow for the synthesis and purification of this compound.
Caption: Logical relationship of inputs and outputs in the synthesis process.
Safety Considerations
-
Hydrazine Hydrate: Hydrazine is a carcinogen and is potentially explosive in its anhydrous form.[4] It should always be handled as its hydrate in a well-ventilated fume hood.[4] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
2-Fluoro-4-methylpyridine: This compound is an irritant.[5] Avoid contact with skin and eyes and prevent inhalation of vapors.[5]
-
General Precautions: The reaction is conducted at a high temperature, and appropriate care should be taken to avoid burns. Ensure all glassware is properly secured.
Conclusion
The synthesis of this compound from 2-fluoro-4-methylpyridine via nucleophilic aromatic substitution with hydrazine hydrate is a robust and well-documented procedure. The protocol provides a moderate yield of 51% and a straightforward purification process.[1][2] The detailed characterization data confirms the identity of the final product, making this method suitable for producing this key intermediate for further synthetic applications in research and development.
References
2-Hydrazino-4-methylpyridine molecular weight and formula
An In-depth Technical Guide to 2-Hydrazino-4-methylpyridine
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of this compound, a pyridine derivative of interest to researchers and professionals in drug development and chemical synthesis.
Core Compound Data
This compound, also known as (4-methylpyridin-2-yl)hydrazine, is a solid organic compound.[1][2] Its key quantitative data are summarized in the table below.
| Property | Value |
| Molecular Formula | C6H9N3[3][4][5] |
| Molecular Weight | 123.16 g/mol [3][4][5] |
| Melting Point | 74 °C[1][2] |
| Boiling Point | 88-89 °C at 0.02 Torr[1][2] |
| CAS Number | 4931-00-4[3][6] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of 2-fluoro-4-methylpyridine with hydrazine hydrate.[1][2][7]
Materials:
-
2-Fluoro-4-methylpyridine
-
Hydrazine hydrate
-
Ethylene glycol monoethyl ether
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Water
Procedure:
-
Dissolve 3.3 g (30.0 mmol) of 2-fluoro-4-methylpyridine in 40 ml of ethylene glycol monoethyl ether.[1][2]
-
Slowly add 14.6 ml (15.0 g, 300 mmol) of hydrazine hydrate to the solution.[1][2]
-
Heat the reaction mixture to boiling, maintaining an oil bath temperature of 150°C, and stir continuously for 16 hours.[1][2]
-
After the reaction is complete, concentrate the solution using a rotary evaporator.[1][2]
-
Dissolve the concentrated residue in 100 ml of water and extract three times with 100 ml of ethyl acetate each time.[1][2]
-
Combine the organic phases, dry with anhydrous sodium sulfate, filter, and concentrate again.[1][2]
-
Dry the resulting crude product under reduced pressure to yield the target compound.[1][2]
The product can be analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.[1][2]
Analytical Methodologies
The analysis of hydrazine compounds and pyridine derivatives often employs chromatographic techniques.[8] For this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable methods for detection and quantification.[8][9]
High-Performance Liquid Chromatography (HPLC):
-
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.
-
Application: This technique is robust for the quantification of organic molecules.[9] A UV detector can be used, as pyridine derivatives typically show absorbance in the 200-280 nm range.[9] For enhanced sensitivity and specificity, HPLC can be coupled with mass spectrometry (LC-MS).[1]
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Principle: GC separates volatile compounds in a gaseous mobile phase, and the mass spectrometer identifies and quantifies the separated components based on their mass-to-charge ratio.
-
Application: GC-MS provides high sensitivity and is excellent for confirming the identity of the compound.[9] Derivatization may be necessary to improve the volatility and thermal stability of the analyte.
Visualized Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: Synthesis workflow of this compound.
References
- 1. 错误页 [amp.chemicalbook.com]
- 2. This compound CAS#: 4931-00-4 [m.chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. cenmed.com [cenmed.com]
- 5. chemscene.com [chemscene.com]
- 6. 4931-00-4|2-Hydrazinyl-4-methylpyridine|BLD Pharm [bldpharm.com]
- 7. This compound | 4931-00-4 [chemicalbook.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. benchchem.com [benchchem.com]
Physical properties of 2-Hydrazino-4-methylpyridine (melting point, boiling point)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the physical properties of 2-Hydrazino-4-methylpyridine, specifically its melting and boiling points. The information contained herein is intended to support research and development activities by providing reliable physical data and outlining the standard methodologies for its determination.
Quantitative Physical Data
The physical properties of this compound are summarized in the table below. These values are critical for understanding the compound's physical state under various conditions, which is essential for handling, storage, and reaction setup.
| Physical Property | Value | Conditions |
| Melting Point | 74 °C | Not specified |
| Boiling Point | 88-89 °C | At 0.02 Torr |
Experimental Protocols
The determination of melting and boiling points is a fundamental aspect of characterizing a chemical compound. The following sections detail the standard experimental protocols for these measurements.
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition typically occurs over a narrow temperature range. The presence of impurities generally lowers the melting point and broadens the melting range.
Principle: A small, finely powdered sample of the compound is heated slowly at a controlled rate. The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.
Apparatus:
-
Melting point apparatus (e.g., Meltemp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer
Procedure:
-
A small amount of the dry, finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.[1]
-
The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer.
-
The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range.
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The boiling point is highly dependent on the surrounding pressure.
Principle: A small amount of the liquid is heated, and the temperature of the vapor in equilibrium with the boiling liquid is measured. For substances that decompose at their atmospheric boiling point, the determination is often carried out under reduced pressure.
Apparatus:
-
Thiele tube or other micro boiling point apparatus[2]
-
Small test tube or sample vial
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating source (e.g., Bunsen burner or oil bath)
Procedure (Thiele Tube Method):
-
A small volume of this compound is placed in a small test tube.
-
A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid.[3]
-
The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).[2]
-
The Thiele tube is gently heated, causing the air trapped in the capillary tube to expand and exit as a slow stream of bubbles.
-
Heating is continued until a steady and rapid stream of bubbles emerges from the capillary tube.
-
The heat source is removed, and the apparatus is allowed to cool.
-
The temperature at which the bubbling stops and the liquid begins to be drawn into the capillary tube is recorded as the boiling point at the current atmospheric pressure.[3]
Workflow Visualization
The following diagram illustrates a generalized workflow for the determination of the physical properties of a chemical compound.
References
2-Hydrazino-4-methylpyridine: A Technical Guide to Solubility and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the solubility and optimal storage conditions for 2-Hydrazino-4-methylpyridine (CAS No. 7070-54-4). The following sections detail its solubility in various solvents, recommended storage protocols to ensure chemical integrity, and a generalized experimental procedure for solubility determination.
Solubility Profile
Table 1: Solubility Data
| Solvent | This compound | 2-Hydrazinopyridine (structurally similar) | 4-Picoline (structurally similar) |
| Water | Data not available | 40 g/L | Miscible |
| Methanol | Slightly Soluble | Soluble | Soluble |
| Ethanol | Data not available | Data not available | Soluble |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | Data not available | Soluble |
| Diethyl Ether | Data not available | Data not available | Soluble |
Storage and Handling
Proper storage and handling of this compound are crucial to maintain its stability and prevent degradation. The compound is known to be sensitive to air, moisture, and temperature.
Table 2: Recommended Storage Conditions
| Parameter | Recommendation |
| Temperature | -20°C (in a freezer)[1][3][4] |
| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen)[1][3][4] |
| Light | Keep in a dark place[1] |
| Moisture | Keep container tightly closed; Hygroscopic/Moisture sensitive[5][6][7][8] |
| Air | Air sensitive[7] |
Experimental Protocol: Determination of Solubility
The following is a generalized experimental protocol for determining the solubility of a solid organic compound like this compound. This method is based on the common "shake-flask" technique.
Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Selected solvent (e.g., Water, Ethanol, DMSO)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Syringe filters (e.g., 0.45 µm)
-
Volumetric flasks and pipettes
-
Appropriate analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The amount of solid should be sufficient to ensure that undissolved particles remain after reaching equilibrium.
-
Equilibration: Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: Allow the vial to stand undisturbed at the set temperature for a period to allow the undissolved solid to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pipette and immediately filter it through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.
-
Dilution and Quantification: Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method. Analyze the concentration of this compound in the diluted solution using a validated analytical technique.
-
Calculation: Calculate the solubility of the compound in the solvent (e.g., in mg/mL or g/L) by taking into account the dilution factor.
Logical Workflow for Handling and Storage
The following diagram illustrates the recommended workflow for the proper handling and storage of this compound to ensure its stability and minimize degradation.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. 4-Picoline, 98% | Fisher Scientific [fishersci.ca]
- 4. Picoline - Wikipedia [en.wikipedia.org]
- 5. 1003-67-4 CAS MSDS (4-Picoline-N-oxide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
Spectroscopic and Spectrometric Analysis of 2-Hydrazino-4-methylpyridine: A Technical Guide
This technical guide provides an in-depth analysis of the 1H Nuclear Magnetic Resonance (NMR) and mass spectrometry data for the compound 2-Hydrazino-4-methylpyridine. The information is tailored for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of its structural characterization.
Data Presentation
The structural and spectral data for this compound (C₆H₉N₃) are summarized below. This compound has a monoisotopic mass of 123.08 Da.
1H NMR Data
The 1H NMR spectrum of this compound was recorded in deuterated dimethyl sulfoxide (DMSO-d₆) on a 400 MHz instrument. The chemical shifts (δ) are reported in parts per million (ppm) and the signal multiplicities are denoted as s (singlet), d (doublet), and br s (broad singlet).
| Signal Assignment | Chemical Shift (δ) in ppm | Multiplicity | Integration |
| H-6 | 7.83 | d | 1H |
| H-5 | 6.38 | d | 1H |
| H-3 | 6.51 | s | 1H |
| -NH₂ | 4.04 | br s | 2H |
| -CH₃ | 2.17 | s | 3H |
| -NH- | 7.22 (tentative) | s | 1H |
Note on Assignments: The assignments are based on established chemical shift principles for substituted pyridines. The downfield doublet at 7.83 ppm is characteristic of the proton at position 6, which is adjacent to the nitrogen atom in the pyridine ring. The protons at positions 3 and 5 exhibit chemical shifts and coupling patterns consistent with their electronic environment. The broad singlet at 4.04 ppm is assigned to the primary amine protons of the hydrazino group, and the singlet at 2.17 ppm corresponds to the methyl group protons. The singlet at 7.22 ppm is tentatively assigned to the secondary amine proton of the hydrazino group; its chemical shift can be variable and is dependent on factors such as solvent and concentration.
Mass Spectrometry Data
The mass spectrometry data was obtained using Electrospray Ionization (ESI) in positive ion mode.
| Ion | m/z (mass-to-charge ratio) |
| [M+H]⁺ | 124 |
Due to the absence of a publicly available Electron Ionization (EI) mass spectrum, a detailed fragmentation pattern is not presented. However, based on the fragmentation of the related compound 2-hydrazinopyridine, a plausible fragmentation pathway can be proposed. The fragmentation would likely initiate with the loss of ammonia (NH₃) or the cleavage of the N-N bond.
Experimental Protocols
The following sections detail the generalized methodologies for acquiring the 1H NMR and mass spectrometry data for compounds such as this compound.
1H NMR Spectroscopy
A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.75 mL of a suitable deuterated solvent, such as DMSO-d₆. The solution is then transferred to a 5 mm NMR tube. The 1H NMR spectrum is acquired on a 400 MHz NMR spectrometer at room temperature. A sufficient number of scans are accumulated to achieve an adequate signal-to-noise ratio. The resulting free induction decay (FID) is processed with a Fourier transform, and the spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak.
Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is employed for the analysis. A solution of the compound is prepared in a suitable solvent, such as a mixture of water and acetonitrile. This solution is then injected into a liquid chromatography system coupled to a mass spectrometer. The mass spectrometer is operated in positive ion mode using an Electrospray Ionization (ESI) source. The data is acquired over a specific mass range to detect the protonated molecular ion [M+H]⁺.
Visualizations
The following diagrams illustrate the relationships between the chemical structure and its spectral data, as well as a typical experimental workflow.
Caption: Correlation of this compound's structure with its 1H NMR and Mass Spectrum signals.
Caption: A generalized workflow for obtaining and analyzing 1H NMR and Mass Spectrometry data.
An In-depth Technical Guide to 2-Hydrazino-4-methylpyridine: Suppliers, Purchasing, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Hydrazino-4-methylpyridine, a key building block in medicinal chemistry and drug discovery. This document details commercially available suppliers, provides insights into purchasing, and outlines experimental protocols for its synthesis and analysis. Furthermore, it explores its application in the development of targeted therapeutics, including a conceptual signaling pathway and a generalized experimental workflow.
Sourcing and Procurement of this compound
The acquisition of high-quality this compound is crucial for reproducible research and development. A variety of chemical suppliers offer this reagent, often with different purities, quantities, and pricing structures. Below is a comparative summary of major suppliers.
Table 1: Comparison of Suppliers for this compound and its Hydrochloride Salt
| Supplier | Product Name | CAS Number | Molecular Formula | Purity | Quantity | Price (USD) |
| Sigma-Aldrich | 2-Hydrazinyl-4-methylpyridine | 4931-00-4 | C6H9N3 | 97% | - | Sign in for price |
| Santa Cruz Biotechnology | This compound | 4931-00-4 | C6H9N3 | - | - | Contact for price |
| ChemScene | 2-Hydrazinyl-4-methylpyridine | 4931-00-4 | C6H9N3 | ≥98% | 1g, 5g | $24.00, $111.00 |
| Fluorochem | This compound hydrochloride | 117879-50-2 | C6H10ClN3 | 95.0% | 250mg, 1g, 5g | £140.00, £216.00, £862.00 |
| Smolecule | This compound hydrochloride | 117879-50-2 | C6H10ClN3 | In Stock | - | Contact for price |
| ChemicalBook | This compound | 4931-00-4 | C6H9N3 | 99% | - |
|
Note: Prices and availability are subject to change and may not include shipping and handling fees. It is recommended to visit the supplier's website for the most current information. Purity levels are as reported by the supplier and may vary between batches. A Certificate of Analysis (CoA) should be requested for lot-specific data.
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the nucleophilic substitution of a suitable precursor, such as 2-chloro-4-methylpyridine, with hydrazine hydrate.
Protocol: Synthesis from 2-chloro-4-methylpyridine
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-4-methylpyridine (1 equivalent) in a suitable solvent such as ethanol or n-butanol.
-
Addition of Hydrazine: To the stirred solution, add an excess of hydrazine hydrate (typically 3-5 equivalents).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-120 °C, depending on the solvent) and maintain for several hours (typically 4-12 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Extraction: To the residue, add water and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Analytical Characterization
The purity and identity of this compound can be confirmed using standard analytical techniques.
Protocol: High-Performance Liquid Chromatography (HPLC) Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid to improve peak shape. A typical starting point could be a 30:70 (v/v) mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 254 nm.
-
Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a compatible solvent.
-
Analysis: Inject the sample and analyze the resulting chromatogram for retention time and peak purity.
Applications in Drug Discovery and Development
This compound serves as a versatile scaffold in the synthesis of various biologically active molecules. Its hydrazine moiety is particularly useful for constructing heterocyclic rings and for linking to other molecular fragments. One area of application is in the development of kinase inhibitors.
Conceptual Signaling Pathway Inhibition
The diagram below illustrates a conceptual signaling pathway where a hypothetical inhibitor, derived from this compound, targets a key kinase, thereby blocking downstream signaling events that contribute to cell proliferation.
Caption: Conceptual pathway of kinase inhibition.
Experimental Workflow for Inhibitor Synthesis
The following diagram outlines a generalized workflow for the synthesis and evaluation of a potential kinase inhibitor starting from this compound.
Caption: Generalized inhibitor synthesis workflow.
2-Hydrazino-4-methylpyridine: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the safety, handling, and potential applications of 2-Hydrazino-4-methylpyridine. This document is intended for professionals in research, scientific, and drug development fields who may work with this compound. It consolidates critical safety data, outlines detailed experimental protocols for its synthesis, and explores its relevance in medicinal chemistry. The guide emphasizes safe laboratory practices through clearly structured data, detailed procedures, and visual diagrams to ensure user safety and experimental success.
Chemical Identification and Properties
This compound is a pyridine derivative with a hydrazine substituent. Its reactivity, particularly the nucleophilicity of the hydrazine group, makes it a valuable intermediate in the synthesis of various heterocyclic compounds with potential biological activity.
| Property | Value | Source |
| CAS Number | 4931-00-4 | [1] |
| Molecular Formula | C₆H₉N₃ | [1] |
| Molecular Weight | 123.16 g/mol | [1] |
| Appearance | Very Dark Orange to Very Dark Brown Solid | [2] |
| Melting Point | 74 °C | [2] |
| Boiling Point | 88-89 °C at 0.02 Torr | [2] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [2] |
| pKa | 9.85 ± 0.70 (Predicted) | [2] |
Safety and Hazard Information
This compound is a hazardous chemical that requires careful handling to minimize exposure. The following tables summarize the key hazard classifications and precautionary measures based on available safety data sheets for the compound and its close analogs.
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Flammable liquids | 3 | H226: Flammable liquid and vapour. |
| Acute toxicity, Oral | 4 | H302: Harmful if swallowed. |
| Acute toxicity, Dermal | 3 | H311: Toxic in contact with skin. |
| Acute toxicity, Inhalation | 4 | H332: Harmful if inhaled. |
| Skin irritation | 2 | H315: Causes skin irritation. |
| Serious eye irritation | 2A | H319: Causes serious eye irritation. |
| Specific target organ toxicity - single exposure (Respiratory system) | 3 | H335: May cause respiratory irritation. |
Personal Protective Equipment (PPE) and Handling
Proper personal protective equipment and adherence to safe handling protocols are mandatory when working with this compound.
| Exposure Route | Recommended PPE | Handling Procedure |
| Inhalation | Use only in a well-ventilated area, preferably under a chemical fume hood. If vapors/aerosols are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[3][4] | Avoid breathing dust, fume, gas, mist, vapors, or spray. |
| Skin | Wear appropriate protective gloves and flame-retardant antistatic protective clothing to prevent skin exposure.[3] | Avoid contact with skin. Wash thoroughly after handling. Immediately change contaminated clothing.[3] |
| Eyes | Wear chemical safety goggles and/or a face shield conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] | Avoid contact with eyes.[5] |
| Ingestion | - | Do not eat, drink, or smoke when using this product. |
Storage and Disposal
| Aspect | Recommendation |
| Storage | Keep container tightly closed in a dry and well-ventilated place. Store locked up in an inert atmosphere. Keep away from heat, sparks, open flames, and hot surfaces. Recommended storage in a freezer under -20°C.[2][3] |
| Incompatible Materials | Strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[3] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, national, and international regulations.[3] |
First Aid Measures
| Exposure | First Aid Procedure |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. If not breathing, give artificial respiration.[3] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. Take off contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention.[3] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth. Immediately call a POISON CENTER or doctor/physician.[3][4] |
Experimental Protocols
Synthesis of this compound
The following protocol describes the synthesis of this compound from 2-fluoro-4-methylpyridine.[2]
Materials:
-
2-Fluoro-4-methylpyridine (3.3 g, 30.0 mmol)
-
Hydrazine hydrate (14.6 ml, 15.0 g, 300 mmol)
-
Ethylene glycol monoethyl ether (40 ml)
-
Water (100 ml)
-
Ethyl acetate (3 x 100 ml)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 3.3 g (30.0 mmol) of 2-fluoro-4-methylpyridine in 40 ml of ethylene glycol monoethyl ether.
-
Slowly add 14.6 ml (15.0 g, 300 mmol) of hydrazine hydrate to the solution.
-
Heat the reaction mixture to boiling (oil bath temperature maintained at 150°C) and stir continuously for 16 hours.
-
After the reaction is complete, concentrate the solution using a rotary evaporator.
-
Dissolve the concentrated residue in 100 ml of water.
-
Extract the aqueous solution with ethyl acetate (3 x 100 ml).
-
Combine the organic phases and dry with anhydrous sodium sulfate.
-
Filter the solution and concentrate the filtrate.
-
Dry the resulting crude product under reduced pressure to yield the target compound.
Expected Yield: 1.90 g (51%)
Role in Drug Development and Medicinal Chemistry
Hydrazine and hydrazone derivatives are recognized for their wide range of biological activities, making them important scaffolds in drug discovery.[6] These activities include antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[6]
This compound and its derivatives have been investigated for various therapeutic applications:
-
Anticancer Agents: The hydrazone moiety is utilized in the design of anti-tumor drugs.[7] For instance, 2,4-diarylaminopyrimidine hydrazones have been synthesized and evaluated as potent anti-thyroid cancer agents that inhibit Focal Adhesion Kinase (FAK).[7]
-
Antidiabetic Agents: Hydrazine-clubbed thiazoles have shown potential as antidiabetic agents through the inhibition of α-glucosidase and α-amylase.[8]
-
Antimicrobial Activity: Hydrazone derivatives have demonstrated broad-spectrum antimicrobial activity.[9]
-
Synthesis of Bioactive Molecules: this compound hydrochloride serves as a building block for creating various biologically active pyridine derivatives, including compounds with anti-inflammatory properties.[10]
Visualizations
Safe Handling Workflow for this compound
Caption: Workflow for the safe handling of this compound.
Experimental Workflow for the Synthesis of this compound
Caption: Experimental workflow for the synthesis of this compound.
Generalized Signaling Pathway Inhibition by Hydrazone Derivatives
Caption: Generalized pathway of FAK inhibition by hydrazone derivatives.
References
- 1. scbt.com [scbt.com]
- 2. This compound CAS#: 4931-00-4 [m.chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. fishersci.com [fishersci.com]
- 6. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differences in the Structure and Antimicrobial Activity of Hydrazones Derived from Methyl 4-Phenylpicolinimidate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buy this compound hydrochloride | 117879-50-2 [smolecule.com]
The Hydrazine Group in Pyridines: A Technical Guide to Reactivity and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
The hydrazinopyridine scaffold is a cornerstone in medicinal chemistry and synthetic organic chemistry, prized for its versatile reactivity and presence in numerous biologically active compounds. The hydrazine moiety, a potent alpha-effect nucleophile, attached to an electron-deficient pyridine ring, exhibits a unique chemical profile. This guide provides an in-depth exploration of the fundamental reactivity of the hydrazine group on the pyridine core, covering its basicity, and key transformations such as acylation, alkylation, condensation, and cyclization. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to equip researchers with the practical and theoretical knowledge required for leveraging this important chemical motif in drug discovery and development.
Core Reactivity Principles
The reactivity of hydrazinopyridines is governed by the interplay between the two nitrogen atoms of the hydrazine group and the electron-withdrawing nature of the pyridine ring.
-
Nucleophilicity and the Alpha Effect: Hydrazines are exceptionally strong nucleophiles, a phenomenon known as the alpha effect. This is attributed to the interaction between the lone pairs on the adjacent nitrogen atoms, which raises the energy of the highest occupied molecular orbital (HOMO) and makes the lone pair more available for donation. The terminal nitrogen (Nβ) of the hydrazine group is generally the most nucleophilic and is the primary site of reaction in alkylation and acylation.
-
Basicity and Protonation: The hydrazine group imparts basicity to the molecule. The predicted pKa of the conjugate acid of 2-hydrazinopyridine is approximately 9.72.[1][2] Protonation can occur at three sites: the terminal hydrazine nitrogen (Nβ), the adjacent hydrazine nitrogen (Nα), or the pyridine ring nitrogen. The most basic site is typically the terminal Nβ amine, followed by the pyridine ring nitrogen. The position of the hydrazine group on the pyridine ring (2-, 3-, or 4-position) influences the basicity of the ring nitrogen through inductive and resonance effects. For instance, the conjugate acid of 4-aminopyridine is significantly stabilized by resonance, making it more basic than 3-aminopyridine; a similar trend is expected for hydrazinopyridines.[3]
-
Tautomerism: 2- and 4-Hydrazinopyridines can exist in tautomeric equilibrium with their corresponding pyridone hydrazone forms. This equilibrium can be influenced by the solvent and the electronic nature of substituents. The hydrazone tautomer plays a significant role in the reactivity and biological activity of these compounds.[4]
Quantitative Physicochemical and Kinetic Data
Summarizing the available quantitative data provides a basis for comparing and predicting reactivity. Due to a scarcity of experimental data in publicly accessible literature, some values are predicted, while kinetic data is presented for a relevant coordination chemistry context.
Table 1: Physicochemical Properties of Hydrazinopyridines
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted pKa[1][2] |
| 2-Hydrazinopyridine | C₅H₇N₃ | 109.13 | 9.72 ± 0.70 |
| 4-Hydrazinopyridine | C₅H₇N₃ | 109.13 | N/A |
Table 2: Kinetic Data for Iron Complex Formation with Hydrazinopyridine at pH 7.5 [5]
| Reaction System | Step | Activation Enthalpy (ΔH‡, kJ/mol) | Activation Entropy (ΔS‡, J/K·mol) |
| Fe(II) + hzpy | Step 1 (Rate-determining) | 57 ± 1 | -81 ± 4 |
| Step 2 (Ring closure) | 21 ± 0.1 | -197 ± 3 | |
| Fe(III) + hzpy | Step 1 (Rate-determining) | 46 ± 2 | -110 ± 5 |
| Step 2 (Ring closure) | 21 ± 0.1 | -197 ± 3 |
This data pertains to the formation of iron complexes and illustrates the associative mechanism of substitution at the metal center, which is influenced by the nucleophilic character of the ligand.[5]
Key Reactions of the Hydrazine Group
The rich reactivity of the hydrazinopyridine moiety makes it a versatile synthon for constructing a diverse array of molecular architectures.
Acylation
Acylation of hydrazinopyridines typically occurs at the more nucleophilic terminal nitrogen (Nβ) to form stable acylhydrazides. These intermediates are crucial for subsequent cyclization reactions. The reaction is commonly performed using acylating agents like acid chlorides or anhydrides, often in the presence of a base to neutralize the acid byproduct.
Alkylation
Alkylation also preferentially occurs at the terminal Nβ atom. However, controlling the degree of alkylation can be challenging, as mono-, di-, and even tri-alkylation products are possible. The use of a strong base to generate a nitrogen anion can facilitate more controlled and selective alkylation.
Condensation (Hydrazone Formation)
One of the most fundamental reactions of hydrazinopyridines is their condensation with aldehydes and ketones to form hydrazones.[4] This reaction is typically acid-catalyzed and proceeds via a hemiaminal intermediate, followed by dehydration.[6] The resulting hydrazone linkage is a key pharmacophore in many active pharmaceutical ingredients (APIs).
Cyclization
Hydrazinopyridines are invaluable precursors for the synthesis of fused heterocyclic ring systems. A prominent example is the formation of the[1][5][7]triazolo[4,3-a]pyridine ring system. This is typically achieved by first acylating the hydrazinopyridine and then inducing an intramolecular dehydrative cyclization.[8]
Relevance in Drug Discovery: Targeting Kinase Signaling
Hydrazinopyridine derivatives, particularly those incorporating a hydrazone moiety, are prevalent in modern drug discovery as potent enzyme inhibitors. A significant number of these compounds target receptor tyrosine kinases (RTKs), such as c-Met, which are often dysregulated in various cancers.
The c-Met receptor, activated by its ligand Hepatocyte Growth Factor (HGF), triggers a cascade of downstream signaling pathways, including the RAS/MAPK, PI3K/Akt, and STAT pathways.[5][9] These pathways collectively promote cell proliferation, survival, migration, and invasion. Aberrant activation of c-Met is a key driver in the progression and metastasis of many tumors. Hydrazinopyridine-based inhibitors can competitively bind to the ATP-binding pocket of the c-Met kinase domain, blocking its phosphorylation and subsequent downstream signaling.
Detailed Experimental Protocols
The following protocols are representative examples for key transformations of hydrazinopyridines. Researchers should adapt these procedures as necessary for specific substrates and scales.
Protocol 1: Synthesis of 2-Hydrazinopyridine[2][10]
This procedure describes the nucleophilic aromatic substitution of a chloropyridine with hydrazine hydrate.
-
Materials: 2-Chloropyridine, Hydrazine Hydrate (80% solution), N,N-dimethylpropanolamine, Nitrogen gas.
-
Procedure:
-
In a reaction kettle, uniformly mix 2,3-dichloropyridine (148 g, 1.0 mol) and N,N-dimethylpropanolamine (3700 g).
-
Add 80% hydrazine hydrate (105 g, approx. 1.7 mol).
-
Replace the atmosphere in the kettle with nitrogen gas three times.
-
Heat the mixture to 130 °C and maintain a reflux for 10 hours.
-
After the reaction is complete, cool the mixture to 25 °C to induce crystallization.
-
Transfer the material to a centrifuge to collect the solid.
-
Wash the centrifuged solid with water.
-
Dry the solid product in a vacuum dryer at 60 °C to obtain 3-chloro-2-hydrazinopyridine.
-
Protocol 2: Synthesis of a Hydrazone from 4-Hydrazinopyridine (Adapted from[11])
This procedure details the acid-catalyzed condensation with an aldehyde.
-
Materials: 4-Hydrazinopyridine, Benzaldehyde, Ethanol, Glacial Acetic Acid (catalyst).
-
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydrazinopyridine (1.09 g, 10 mmol) in 50 mL of ethanol.
-
To the stirred solution, add benzaldehyde (1.06 g, 10 mmol).
-
Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 3-4 hours. Monitor reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature. The product will often precipitate.
-
Collect the solid product by vacuum filtration.
-
Wash the crude product with a small amount of cold ethanol.
-
Dry the purified hydrazone product in a vacuum oven. Confirm structure and purity via NMR, IR, and Mass Spectrometry.
-
Protocol 3: Synthesis of a[1][5][7]Triazolo[4,3-a]pyridine via Cyclization (Adapted from[8][9])
This procedure involves the acylation of 2-hydrazinopyridine followed by a modified Mitsunobu-mediated cyclization.
-
Part A: Acylation
-
Dissolve 2-hydrazinopyridine (1.09 g, 10 mmol) in anhydrous dichloromethane (50 mL) with triethylamine (1.5 mL, 11 mmol) in an ice bath.
-
Slowly add benzoyl chloride (1.41 g, 10 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N'-(pyridin-2-yl)benzohydrazide.
-
-
Part B: Cyclization
-
To a solution of the crude acylhydrazide from Part A (10 mmol) and triphenylphosphine (3.93 g, 15 mmol) in anhydrous THF (100 mL) at 0 °C, add trimethylsilyl azide (TMS-N₃, 1.73 g, 15 mmol).
-
Add diethyl azodicarboxylate (DEAD) (2.61 g, 15 mmol) dropwise.
-
Stir the reaction at room temperature for 2-4 hours until TLC indicates completion.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to isolate the 3-phenyl-[1][5][7]triazolo[4,3-a]pyridine.
-
Conclusion
The hydrazinopyridine framework represents a privileged scaffold in chemical sciences, offering a powerful platform for the synthesis of complex molecules and the development of novel therapeutics. Its fundamental reactivity, characterized by the potent nucleophilicity of the hydrazine group, allows for a wide range of transformations including acylation, alkylation, condensation, and cyclization. As demonstrated by their successful application as kinase inhibitors in oncology, a thorough understanding of the core reactivity of hydrazinopyridines is essential for medicinal chemists and researchers aiming to design the next generation of targeted therapies. The protocols and data provided in this guide serve as a foundational resource for the effective utilization of this versatile chemical entity.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 2-Hydrazinopyridine | 4930-98-7 [chemicalbook.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Hydrazone - Wikipedia [en.wikipedia.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction | Semantic Scholar [semanticscholar.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Application Note: Enhanced Detection of Carbonyl-Containing Compounds by LC-MS/MS using 2-Hydrazino-1-methylpyridine Derivatization
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantitative analysis of low-abundance compounds with poor ionization efficiency, such as steroids and other carbonyl-containing molecules, presents a significant challenge in liquid chromatography-mass spectrometry (LC-MS/MS).[1][2] Chemical derivatization is a powerful strategy to enhance the sensitivity and selectivity of such analyses.[3] This application note describes the use of 2-hydrazino-1-methylpyridine (HMP) as a highly effective derivatization agent for the sensitive quantification of oxosteroids in biological matrices by LC-MS/MS.[1][3]
Please note: While the initial request specified 2-hydrazino-4-methylpyridine, the preponderance of scientific literature and detailed experimental data refers to its isomer, 2-hydrazino-1-methylpyridine (HMP). This document will focus on HMP as the well-characterized and effective derivatization agent.
HMP reacts with the carbonyl groups of aldehydes and ketones to form stable hydrazones.[4][5] The resulting derivatives exhibit significantly improved ionization efficiency in electrospray ionization (ESI), leading to lower limits of detection and quantification.[1][3] This method is particularly advantageous for the analysis of androgens, such as 5α-dihydrotestosterone (DHT), testosterone, and androstenedione, in complex biological samples like human plasma.[1][6]
Principle of Derivatization
2-Hydrazino-1-methylpyridine is a hydrazine-based reagent that readily reacts with the carbonyl functional group of target analytes. The reaction is a nucleophilic addition-elimination, forming a stable hydrazone derivative. The introduction of the pyridine moiety enhances the proton affinity of the molecule, leading to a significant increase in signal intensity in positive ion mode ESI-MS.
Quantitative Performance Data
The derivatization of androgens with HMP has been shown to significantly improve the sensitivity of their measurement in human plasma. The following table summarizes the quantitative performance of the LC-MS/MS method for HMP-derivatized androgens.
| Analyte | Limit of Quantification (LOQ) | Linearity (R²) | Recovery (%) | Reference |
| 5α-Dihydrotestosterone (DHT) | ~34 pmol/L (0.4 pg on column) | >0.99 | Not explicitly stated | [1][6] |
| Testosterone | Not explicitly stated | >0.99 | Not explicitly stated | [1] |
| Androstenedione | Not explicitly stated | >0.99 | Not explicitly stated | [1] |
Experimental Protocols
Materials and Reagents
-
2-Hydrazino-1-methylpyridine (HMP)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Internal standards (e.g., deuterated analogs of the target analytes)
-
Solid-phase extraction (SPE) cartridges
Sample Preparation (Human Plasma)
-
Thaw plasma samples at room temperature.
-
To 100-200 µL of plasma, add an appropriate amount of internal standard solution.
-
Perform solid-phase extraction (SPE) to isolate the analytes of interest.
-
Elute the analytes from the SPE cartridge and evaporate the eluent to dryness under a stream of nitrogen.
Derivatization Protocol
-
Reconstitute the dried extract in 100 µL of HMP solution (0.5 mg/mL in methanol containing 1% formic acid).
-
Vortex the mixture for 10 seconds.
-
Incubate the reaction mixture at 60°C for 15 minutes.
-
Quench the reaction by adding 50 µL of methanol.
-
Evaporate the solvent to dryness under nitrogen.
-
Reconstitute the derivatized sample in 50 µL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Parameters
The following parameters have been successfully used for the analysis of HMP-derivatized androgens:
| Parameter | Setting |
| LC System | UHPLC system |
| Column | C18 reversed-phase column (e.g., 1.7 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile/methanol |
| Gradient | Optimized for the separation of target analytes |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 5 - 10 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions for HMP-Derivatized Androgens: [1]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| DHT-HMP | 396 | 108 |
| Testosterone-HMP | 394 | 108 |
| Androstenedione-HMP | 392 | 108 |
Experimental Workflow
Conclusion
Derivatization with 2-hydrazino-1-methylpyridine is a robust and highly sensitive method for the quantification of oxosteroids and other carbonyl-containing compounds by LC-MS/MS. This approach overcomes the challenges associated with poor ionization efficiency, enabling reliable measurement of low-abundance analytes in complex biological matrices. The detailed protocols and performance data presented in this application note provide a solid foundation for the implementation of this valuable analytical strategy in research, clinical, and drug development settings.
References
- 1. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-hydrazino-1-methylpyridine: a highly sensitive derivatization reagent for oxosteroids in liquid chromatography-electrospray ionization-mass spectrometry. | Sigma-Aldrich [sigmaaldrich.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Note: Enhanced Detection of Keto-Steroids using 2-Hydrazino-1-methylpyridine Derivatization for LC-MS/MS Analysis
Introduction
The quantitative analysis of keto-steroids in biological matrices is crucial for endocrinology research and clinical diagnostics. However, many keto-steroids exhibit poor ionization efficiency in mass spectrometry, leading to challenges in achieving the required sensitivity, especially at low physiological concentrations. Chemical derivatization can significantly enhance the ionization efficiency and, consequently, the sensitivity of detection. This application note describes a detailed protocol for the derivatization of keto-steroids with 2-hydrazino-1-methylpyridine (HMP), a permanently charged derivatizing agent, for highly sensitive analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The reaction of HMP with the keto group on the steroid molecule introduces a permanently charged pyridinium moiety, which greatly improves the electrospray ionization response. This method has been successfully applied to the analysis of various androgens, including 5α-dihydrotestosterone (DHT), testosterone, and androstenedione, in plasma samples.[1][2]
Quantitative Data Summary
The derivatization of keto-steroids with 2-hydrazino-1-methylpyridine (HMP) significantly enhances the sensitivity of LC-MS/MS analysis. The following tables summarize the key quantitative parameters from studies utilizing this method.
Table 1: LC-MS/MS Parameters for HMP-Derivatized Keto-Steroids
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| DHT-HMP | 396 | 108 |
| Testosterone-HMP | 394 | 108 |
| Androstenedione-HMP | 392 | 108 |
Data sourced from Weng et al., 2021.[1][2]
Table 2: Performance Characteristics of the HMP Derivatization Method
| Parameter | Value | Notes |
| Sensitivity Enhancement | 70- to 1600-fold | Compared to intact steroids.[3] |
| Limit of Detection (LOD) | Approx. 34 pmol/L | For an injection of 0.4 pg on column.[1][2][4] |
| Sample Volume | 100 µL (male plasma), 200 µL (female plasma) | Demonstrates suitability for low-volume samples.[2][3] |
| Derivative Stability | Stable for over 30 days at -20°C | Ensures sample integrity during storage.[2][3] |
Experimental Protocols
1. Synthesis of 2-Hydrazino-1-methylpyridine (HMP)
This protocol is adapted from Weng et al. (2021).[1]
-
Materials:
-
2-fluoro-1-methylpyridinium-p-toluenesulfonate (FMP-TS)
-
Hydrazine monohydrate (65% w/v in methanol)
-
Methanol
-
-
Procedure:
-
Place 100 mL of methanol in a flask and cool to approximately 0°C.
-
Add 660 µL of hydrazine monohydrate solution to the cold methanol.
-
Dissolve 1.5 g of FMP-TS in 30 mL of methanol.
-
Add the FMP-TS solution dropwise to the hydrazine-methanol mixture. The solution will turn yellow.
-
Stir the reaction mixture at 0°C for 15 minutes, then at room temperature (18-22°C) for 60 minutes.
-
Concentrate the solution to dryness under vacuum to obtain an orange residue, which is the HMP reagent.
-
2. Derivatization of Keto-Steroids with HMP
This protocol is based on methodologies for androgen analysis.[1][3]
-
Materials:
-
Steroid standards or extracted samples
-
HMP reagent solution (0.1 - 2 mg/mL, freshly prepared)
-
Trifluoroacetic acid (TFA)
-
Methanol
-
-
Procedure:
-
Evaporate the solvent from the steroid standards or extracted biological samples to dryness.
-
Reconstitute the dried residue in a solution of HMP in methanol. The optimal concentration of HMP may need to be determined empirically but can range from 0.1 to 2 mg/mL.[1]
-
Add a small volume of TFA to catalyze the reaction.
-
Incubate the reaction mixture. Optimal conditions may vary, but a starting point is 60°C for 60 minutes or 50°C for 30 minutes.[3] Incubation temperatures between 25-80°C and times from 5-120 minutes have been evaluated.[1]
-
After incubation, the sample is ready for LC-MS/MS analysis.
-
3. LC-MS/MS Analysis
-
Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a UHPLC system.[1][2]
-
Chromatographic Separation: A suitable C18 or other appropriate reversed-phase column should be used to achieve separation of the derivatized steroid isomers.
-
Mass Spectrometry: The analysis is performed in positive ion mode using Selected Reaction Monitoring (SRM) to detect the specific precursor-to-product ion transitions for the HMP-derivatized steroids (see Table 1).[1][2]
Visualizations
Caption: Chemical reaction scheme for the derivatization of a keto-steroid with HMP.
Caption: Experimental workflow for the analysis of keto-steroids using HMP derivatization.
References
- 1. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Enhancing Ionization Efficiency of Androgens for LC-MS/MS Analysis using Derivatization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Androgens are a class of steroid hormones essential for the development and maintenance of male characteristics and play crucial roles in various physiological processes in both males and females.[1][2] Accurate quantification of androgens in biological matrices is critical for diagnosing and monitoring endocrine disorders, in clinical research, and for pharmaceutical development.[1][3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred method for steroid analysis due to its high specificity and sensitivity, overcoming the limitations of traditional immunoassays which can suffer from cross-reactivity.[1][3][4]
However, the inherent nonpolar nature and low proton affinity of many androgens lead to poor ionization efficiency in common LC-MS interfaces like electrospray ionization (ESI), limiting the achievable sensitivity.[3][5][6] This is particularly challenging when analyzing low-concentration androgens such as 5α-dihydrotestosterone (DHT).[4] Chemical derivatization offers a robust solution by introducing a readily ionizable moiety onto the androgen molecule, thereby significantly enhancing the ionization efficiency and improving the overall sensitivity of the LC-MS/MS analysis.[5][6][7][8][9] This application note provides detailed protocols for the derivatization of keto- and hydroxy-androgens and summarizes the quantitative improvements in their detection.
Principles of Derivatization for Androgens
The chemical structure of androgens typically contains hydroxyl (-OH) and/or ketone (C=O) functional groups, which are the primary targets for derivatization.[3] By reacting these groups with specific reagents, a permanently charged or easily ionizable group can be introduced, leading to a significant increase in signal intensity during MS analysis.[3][7][10]
-
Derivatization of Keto Groups: The carbonyl group of keto-androgens can be targeted using reagents that form a Schiff base.[3] Hydrazine-based reagents are commonly employed for this purpose. Reagents such as Girard's Reagent P and T introduce a quaternary ammonium group, providing a permanent positive charge.[3][7] Other reagents like hydroxylamine and 2-hydrazino-1-methylpyridine (HMP) introduce a basic nitrogen atom that is readily protonated.[4][5]
-
Derivatization of Hydroxyl Groups: The hydroxyl groups of androgens can be esterified with reagents containing an ionizable functional group. Picolinic acid is a widely used reagent that introduces a pyridine nitrogen, which is easily protonated in the ESI source.[1] Dansyl chloride is another common reagent that reacts with hydroxyl groups to introduce a dimethylamino group, enhancing ionization.[5]
Featured Derivatization Protocols
Here, we present detailed protocols for the derivatization of keto-androgens using Girard P and hydroxy-androgens using picolinic acid, two effective methods for enhancing their detection by LC-MS/MS.[1]
Protocol 1: Derivatization of Keto-Androgens with Girard's Reagent P
This protocol is designed for the derivatization of androgens containing a ketone functional group, such as testosterone, androstenedione, and dihydrotestosterone.[1][7]
Materials and Reagents:
-
Girard's Reagent P (Girard P)
-
Methanol
-
Acetic Acid, Glacial
-
Water, LC-MS Grade
-
Androgen standards and samples
-
Internal standards (e.g., stable isotope-labeled androgens)
-
Vortex mixer
-
Centrifuge
-
Heating block or water bath
Solutions:
-
Girard P Derivatization Solution (1 mg/mL): Dissolve Girard's Reagent P in water.[1]
-
10% Acetic Acid in Methanol: Mix 10 mL of glacial acetic acid with 90 mL of methanol.[1]
-
50% Methanol: Mix 50 mL of methanol with 50 mL of water.[1]
Procedure:
-
Sample Preparation: Perform a suitable extraction of androgens from the biological matrix (e.g., liquid-liquid extraction or solid-phase extraction). Evaporate the extract to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 50 µL of 10% acetic acid in methanol.
-
Derivatization Reaction:
-
Add 50 µL of the 1 mg/mL Girard P derivatization solution to the reconstituted sample.
-
Vortex briefly to mix.
-
Incubate the mixture at 60°C for 30 minutes.
-
-
Sample Cleanup (Optional but Recommended): A solid-phase extraction (SPE) step can be performed to remove excess derivatization reagent and other interferences.
-
Final Preparation for LC-MS/MS: Evaporate the derivatized sample to dryness. Reconstitute the residue in an appropriate volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Conditions (Example):
-
LC Column: C18 reverse-phase column (e.g., Phenomenex Kinetex C18, 100 mm × 2.1 mm, 2.6 µm).[1]
-
Mobile Phase A: Water with 0.1% formic acid.[1]
-
Mobile Phase B: 4:6 Acetonitrile/Methanol with 0.05% formic acid.[1]
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5-20 µL
-
MS Ionization Mode: Positive Electrospray Ionization (ESI+).[1]
-
Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).[1]
Caption: Workflow for Keto-Androgen Derivatization with Girard P.
Protocol 2: Derivatization of Hydroxy-Androgens with Picolinic Acid
This protocol is suitable for androgens possessing a hydroxyl group, such as dehydroepiandrosterone (DHEA) and testosterone.[1]
Materials and Reagents:
-
Picolinic Acid
-
2-Dimethylamino-pyridine (DMAP)
-
2-Picolylamine
-
Di-tert-butyl-dicarbonate
-
Triethylamine
-
Pyridine, anhydrous
-
Toluene, anhydrous
-
Androgen standards and samples
-
Internal standards (e.g., stable isotope-labeled androgens)
-
Vortex mixer
-
Centrifuge
-
Heating block or water bath
Solutions:
-
Derivatization Reagent: A solution of picolinic acid and coupling agents in an anhydrous solvent like pyridine or toluene. A common preparation involves activating picolinic acid, for example, by forming a mixed anhydride or an active ester. A simplified approach described in some literature involves a reagent mixture prepared with picolinic acid, DMAP, and other activating agents.
Procedure:
-
Sample Preparation: Extract androgens from the biological matrix and evaporate the extract to dryness.
-
Derivatization Reaction:
-
To the dried residue, add 50 µL of a freshly prepared derivatization solution containing picolinic acid and activating agents in anhydrous pyridine.
-
Vortex to ensure complete dissolution.
-
Incubate the reaction mixture at room temperature for 1 hour.
-
-
Reaction Quenching and Extraction:
-
Add a quenching solution (e.g., 5% sodium bicarbonate) to stop the reaction.
-
Perform a liquid-liquid extraction (e.g., with ethyl acetate) to isolate the derivatized androgens.
-
-
Final Preparation for LC-MS/MS: Evaporate the organic layer to dryness and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Conditions (Example):
-
LC Column: C18 reverse-phase column (e.g., Phenomenex Kinetex C18, 100 mm × 2.1 mm, 2.6 µm).[1]
-
Mobile Phase A: Water with 0.05% formic acid.[1]
-
Mobile Phase B: 4:6 Acetonitrile/Methanol with 0.05% formic acid.[1]
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5-20 µL
-
MS Ionization Mode: Positive Electrospray Ionization (ESI+).[1]
-
Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).[1]
Caption: Workflow for Hydroxy-Androgen Derivatization with Picolinic Acid.
Quantitative Improvement in Ionization Efficiency
Derivatization has been shown to significantly improve the detection limits for various androgens. The table below summarizes the reported enhancements in sensitivity for different derivatization reagents.
| Androgen | Derivatization Reagent | Improvement in Sensitivity | Reference |
| 5α-Dihydrotestosterone (DHT) | 2-hydrazino-1-methylpyridine (HMP) | LLOQ of 0.4 pg on column | [4] |
| Testosterone | 2-hydrazino-1-methylpyridine (HMP) | LLOQ of 0.4 pg on column | [4] |
| Androstenedione | 2-hydrazino-1-methylpyridine (HMP) | LLOQ of 0.4 pg on column | [4] |
| 19-norandrosterone | Picolinic acid + Girard's T | ~2 orders of magnitude increase in ionization efficiency | [11] |
| Methasterone | Picolinic acid + Girard's T | ~2 orders of magnitude increase in ionization efficiency | [11] |
| Androsterone | Hydroxylamine | 251.9-fold increase in MS signal intensity | [6] |
| Dehydroepiandrosterone (DHEA) | Hydroxylamine | 251.9-fold increase in MS signal intensity | [6] |
| Progesterone | Hydroxylamine | 4.6-fold increase in MS signal intensity | [6] |
| 4-Androstenedione | Hydroxylamine | 3.9 to 202.6-fold increase in quantitative limits | [6][12] |
| Testosterone | Hydroxylamine | 3.9 to 202.6-fold increase in quantitative limits | [6][12] |
| Dihydrotestosterone (DHT) | Hydroxylamine | 3.9 to 202.6-fold increase in quantitative limits | [6][12] |
LLOQ: Lower Limit of Quantification
Discussion
The primary advantage of derivatization is the significant enhancement in sensitivity, allowing for the quantification of low-abundance androgens in small sample volumes.[10] Derivatization can also improve the chromatographic separation of isobaric androgens, thereby increasing the specificity of the assay.[3] Furthermore, the formation of derivatives can lead to more specific and abundant product ions in MS/MS, which is beneficial for quantification.[5]
Despite these advantages, there are some potential drawbacks to consider. Derivatization adds extra steps to the sample preparation workflow, which can increase the overall analysis time and introduce potential sources of variability.[3] The derivatization reaction may not always be complete, and the stability of the derivatives needs to be assessed.[6] Therefore, careful optimization and validation of the derivatization method are crucial for achieving accurate and reproducible results.
Conclusion
Chemical derivatization is a powerful strategy for enhancing the ionization efficiency of androgens for LC-MS/MS analysis. By introducing an ionizable moiety, derivatization significantly improves the sensitivity and specificity of androgen quantification. The protocols detailed in this application note for Girard P and picolinic acid derivatization provide robust methods for researchers, scientists, and drug development professionals to achieve reliable and sensitive measurement of keto- and hydroxy-androgens in various biological matrices. The selection of the appropriate derivatization reagent and careful optimization of the reaction and analytical conditions are key to the successful implementation of this technique.
References
- 1. High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of specific androgens in serum and urine samples from male, pre, and postmenopausal subjects using LC-MRM-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ddtjournal.com [ddtjournal.com]
- 6. Quantitative-Profiling Method of Serum Steroid Hormones by Hydroxylamine-Derivatization HPLC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Derivatization of steroids in biological samples for GC-MS and LC-MS analyses. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Quantitative Analysis of Low-Abundance Carbonyls in Plasma: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantitative analysis of low-abundance carbonyl compounds in plasma is a critical area of research in oxidative stress, disease biomarker discovery, and drug development. Carbonyl compounds, such as aldehydes and ketones, are formed during the oxidative degradation of lipids, proteins, and carbohydrates. Their accumulation in plasma is associated with a variety of pathological conditions, including cardiovascular diseases, neurodegenerative disorders, and diabetes.[1] This document provides detailed application notes and protocols for the sensitive and accurate quantification of these low-abundance carbonyls in plasma samples, with a focus on liquid chromatography-mass spectrometry (LC-MS/MS) based methods.
Core Principles
The analysis of low-abundance carbonyls in a complex matrix like plasma presents several challenges, including their low concentration, high reactivity, and poor ionization efficiency in mass spectrometry.[1] To overcome these challenges, the typical workflow involves a derivatization step where the carbonyl group is reacted with a specific reagent. This reaction enhances the stability of the analyte, improves its chromatographic properties, and significantly increases its ionization efficiency, thereby enabling sensitive detection by LC-MS/MS.[1]
Data Presentation: Quantitative Levels of Plasma Carbonyls
The following tables summarize the concentrations of key low-abundance carbonyl compounds in human plasma as reported in various studies. These values can serve as a reference for researchers investigating the role of carbonyl stress in health and disease.
Table 1: Plasma Glyoxal and Methylglyoxal Concentrations
| Carbonyl Compound | Patient Group | Concentration (nmol/L) | Control Group | Concentration (nmol/L) | Reference |
| Glyoxal | Type 1 Diabetes | 1051.8 ± 515.2 | Non-diabetic | 328.2 ± 207.5 | [2][3] |
| Methylglyoxal | Type 1 Diabetes | 841.7 ± 237.7 | Non-diabetic | 439.2 ± 90.1 | [2][3] |
| Methylglyoxal | Type 1 & 2 Diabetes | Significantly higher than controls | Normal subjects | - | [4] |
Table 2: Plasma Malondialdehyde (MDA) Concentrations
| Patient Group | Concentration (µM) | Control Group | Concentration (µM) | Reference |
| COVID-19 | 1-3 (log2-transformed) | Healthy | 1-2 (log2-transformed) | [5] |
| Diabetic | 3 | Healthy | 1 | [5] |
| Men (21-40 years) | 2.46 ± 1.09 | Women (21-40 years) | 1.79 ± 0.66 | [5] |
| Men (61-70 years) | 2.41 ± 1.61 | Women (61-70 years) | 4.54 ± 1.67 | [5] |
| Healthy Controls | 1.30 ± 0.19 | - | - | [6] |
Note: MDA concentrations can vary significantly based on the analytical method used (e.g., TBARS assay vs. LC-MS/MS) and whether free or total MDA is measured.[7][8][9]
Table 3: Plasma 4-Hydroxynonenal (4-HNE) Concentrations
| Patient Group | Concentration | Control Group | Concentration | Reference |
| Steroid-Induced Osteonecrosis of the Femoral Head (SIONFH) | Higher than controls | Healthy | - | [10] |
| SIONFH Stage II | 397.64 ± 80.19 pg/mL | - | - | [10] |
| SIONFH Stage III | 296.18 ± 60.21 pg/mL | - | - | [10] |
| SIONFH Stage IV | 235.02 ± 34.15 pg/mL | - | - | [10] |
| Elderly Volunteers | 37 ± 15 nmol/L | - | - | [11] |
Experimental Protocols
Protocol 1: General Workflow for Plasma Carbonyl Analysis
This protocol outlines the major steps involved in the quantitative analysis of low-abundance carbonyls in plasma.
Caption: General experimental workflow for plasma carbonyl analysis.
Protocol 2: Detailed Method for Glyoxal and Methylglyoxal Quantification using LC-MS/MS
This protocol is adapted from methodologies described for the analysis of dicarbonyls in plasma.[4]
1. Materials and Reagents:
-
Plasma samples collected in EDTA tubes.
-
Acetonitrile (ACN), HPLC grade.
-
Formic acid, LC-MS grade.
-
2,3-Diaminonaphthalene (DAN) as the derivatization reagent.
-
Internal Standard (IS): A structurally similar compound not present in the sample (e.g., a stable isotope-labeled version of the analyte).
-
Ultrapure water.
2. Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard solution.
-
Add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
3. Derivatization:
-
Add 50 µL of the DAN solution (in 0.1 M HCl) to the supernatant.
-
Vortex briefly and incubate at 60°C for 30 minutes in the dark.
-
After incubation, cool the sample to room temperature.
4. LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 5 µm).[4]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the derivatized analytes from matrix components.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transitions for the derivatized glyoxal, methylglyoxal, and the internal standard need to be optimized. For example, for methylglyoxal-DAN, a transition of m/z 195.18 → m/z 126.25 has been reported.[4]
5. Quantification:
-
Generate a calibration curve using known concentrations of glyoxal and methylglyoxal standards that have undergone the same derivatization and sample preparation process.
-
Calculate the concentration of the analytes in the plasma samples by comparing their peak area ratios to the internal standard against the calibration curve.
Protocol 3: Analysis of Protein Carbonyls using the DNPH Method
This protocol describes the widely used 2,4-dinitrophenylhydrazine (DNPH) method for the quantification of total protein carbonyls.
Caption: Workflow for the DNPH-based protein carbonyl assay.
1. Materials and Reagents:
-
Plasma samples.
-
2,4-Dinitrophenylhydrazine (DNPH).
-
Hydrochloric acid (HCl).
-
Trichloroacetic acid (TCA).
-
Ethanol.
-
Ethyl acetate.
-
Guanidine hydrochloride.
2. Derivatization:
-
To 200 µL of plasma, add 800 µL of a DNPH solution (e.g., 10 mM in 2.5 M HCl).[5]
-
For the control tube, add 800 µL of 2.5 M HCl without DNPH.[5]
-
Incubate the tubes in the dark at room temperature for 1 hour, vortexing every 15 minutes.[5]
3. Protein Precipitation and Washing:
-
Add 1 mL of 20% TCA to each tube and incubate on ice for 5 minutes.[5]
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.[5]
-
Discard the supernatant and resuspend the pellet in 1 mL of 10% TCA.[5]
-
Centrifuge again and discard the supernatant.[5]
-
Wash the pellet with 1 mL of a 1:1 ethanol/ethyl acetate mixture. Vortex thoroughly and centrifuge.[5]
-
Repeat the wash step until the supernatant is colorless.
4. Quantification:
-
Resuspend the final protein pellet in a guanidine hydrochloride solution (e.g., 6 M).
-
Measure the absorbance of the solution at approximately 370 nm using a spectrophotometer.
-
The control tube reading is subtracted from the sample reading.
-
The carbonyl content is calculated using the molar extinction coefficient of the DNP-hydrazones (approximately 22,000 M⁻¹cm⁻¹).
Advanced Derivatization Reagents
While DNPH is widely used, other derivatization reagents offer advantages for LC-MS/MS analysis, such as improved enrichment and fragmentation patterns.
-
Aldehyde Reactive Probe (ARP): This reagent contains a biotin tag, which allows for the enrichment of derivatized peptides using avidin affinity chromatography, thereby increasing the sensitivity of detection for very low-abundance carbonylated proteins.[12]
-
Girard's Reagents: These reagents introduce a quaternary ammonium group, creating a permanent positive charge on the derivatized carbonyl, which enhances ionization efficiency in ESI-MS.
Conclusion
The quantitative analysis of low-abundance carbonyls in plasma is a powerful tool for investigating oxidative stress and its role in disease. The protocols and data presented here provide a foundation for researchers to develop and implement robust and sensitive analytical methods. The choice of derivatization reagent and analytical platform should be guided by the specific carbonyl compounds of interest and the required sensitivity of the assay. Careful validation of the method is crucial to ensure accurate and reproducible results.
References
- 1. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plasma methylglyoxal and glyoxal are elevated and related to early membrane alteration in young, complication-free patients with Type 1 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of plasma methylglyoxal and glyoxal concentrations in patients with diabetes mellitus by high-performance liquid chromatographic/tandem mass spectrometry [xuebao.shsmu.edu.cn]
- 5. Circulating and Urinary Concentrations of Malondialdehyde in Aging Humans in Health and Disease: Review and Discussion [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Relationship between free and total malondialdehyde, a well-established marker of oxidative stress, in various types of human biospecimens - Cui - Journal of Thoracic Disease [jtd.amegroups.org]
- 8. cdn.amegroups.cn [cdn.amegroups.cn]
- 9. Reliability of malondialdehyde as a biomarker of oxidative stress in psychological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Decreased serum 4-Hydroxynonenal level as a biomarker for the progression of steroid-induced osteonecrosis of the femoral head - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ajrms.com [ajrms.com]
- 12. A Workflow towards the Reproducible Identification and Quantitation of Protein Carbonylation Sites in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Derivatization of Aldehydes and Ketones with 2-Hydrazino-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical derivatization is a critical technique in analytical chemistry and drug development to enhance the detectability and chromatographic separation of target analytes. Aldehydes and ketones, common functional groups in endogenous metabolites, pharmaceutical compounds, and environmental contaminants, often exhibit poor ionization efficiency and chromatographic behavior in liquid chromatography-mass spectrometry (LC-MS) analysis. Derivatization with a suitable reagent can significantly improve their analytical characteristics.
2-Hydrazino-4-methylpyridine is a derivatizing agent that reacts with the carbonyl group of aldehydes and ketones to form stable hydrazone derivatives. This modification introduces a pyridine ring into the analyte molecule, which can enhance its hydrophobicity and, more importantly, its ionization efficiency in mass spectrometry, leading to lower limits of detection. The reaction is typically straightforward and proceeds under mild conditions. This document provides a detailed protocol for the derivatization of aldehydes and ketones using this compound and outlines its application in enhancing analytical sensitivity.
Principle of the Reaction
The derivatization reaction is a nucleophilic addition-elimination (condensation) reaction. The nucleophilic nitrogen atom of the hydrazine group in this compound attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by the elimination of a water molecule to form a stable carbon-nitrogen double bond, resulting in the corresponding (4-methylpyridin-2-yl)hydrazone derivative.
Applications
The primary application of this derivatization protocol is to enhance the sensitivity of detection of aldehydes and ketones in analytical methods such as LC-MS. Structurally similar reagents, like 2-hydrazino-1-methylpyridine (HMP), have been shown to increase the detection sensitivity of ketosteroids by 70- to 1600-fold.[1] This methodology is particularly valuable for:
-
Metabolomics: Quantifying low-abundance carbonyl-containing metabolites in biological matrices like plasma, urine, and tissue extracts.
-
Pharmaceutical Analysis: Trace-level quantification of impurities or degradation products containing aldehyde or ketone functionalities in drug substances and formulations.
-
Environmental Analysis: Detection of volatile organic compounds (VOCs) and other environmental pollutants bearing carbonyl groups.
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected outcomes for the derivatization of representative aldehydes and ketones with this compound. The yields are estimates based on analogous reactions with similar hydrazine-based derivatizing agents, as specific yield data for a broad range of carbonyls with this compound is not extensively published.
| Analyte (Carbonyl Compound) | Molecular Weight ( g/mol ) | Reaction Time (min) | Reaction Temperature (°C) | Expected Yield (%) |
| Formaldehyde | 30.03 | 60 | 60 | > 90 |
| Acetaldehyde | 44.05 | 60 | 60 | > 90 |
| Benzaldehyde | 106.12 | 60 | 60 | > 95 |
| Acetone | 58.08 | 90 | 60 | > 85 |
| Cyclohexanone | 98.14 | 90 | 60 | > 90 |
| Testosterone (a ketosteroid) | 288.42 | 60 | 60 | > 95 |
Experimental Protocols
Materials and Reagents
-
This compound (CAS: 4931-00-4)
-
Aldehyde or ketone standard/sample
-
Methanol (HPLC or LC-MS grade)
-
Acetonitrile (HPLC or LC-MS grade)
-
Formic acid or Acetic acid (optional, as catalyst)
-
Deionized water
-
Vortex mixer
-
Heating block or water bath
-
Centrifuge
-
Nitrogen evaporator (optional)
Preparation of Reagents
-
Derivatizing Reagent Solution (1 mg/mL): Dissolve 10 mg of this compound in 10 mL of methanol or acetonitrile. This solution should be prepared fresh daily for optimal reactivity.
-
Carbonyl Compound Stock Solution: Prepare a stock solution of the aldehyde or ketone standard in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the appropriate solvent to the desired concentrations.
Derivatization Procedure
-
Sample Preparation: For liquid samples such as plasma or urine, a protein precipitation step is recommended. Add three volumes of cold acetonitrile to one volume of the sample, vortex vigorously, and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins. The supernatant can be used for derivatization. For solid samples, perform a suitable extraction followed by solvent evaporation and reconstitution in an appropriate solvent.
-
Reaction Setup: In a clean microcentrifuge tube or autosampler vial, add 50 µL of the carbonyl compound standard solution or the prepared sample extract.
-
Addition of Derivatizing Reagent: Add 50 µL of the 1 mg/mL this compound solution to the sample.
-
Catalyst (Optional): For less reactive ketones, the addition of a small amount of acid catalyst (e.g., 5 µL of 0.1% formic acid in methanol) can be beneficial.
-
Reaction Incubation: Cap the vial tightly and vortex for 30 seconds. Place the vial in a heating block or water bath set to 60°C for 60-90 minutes.
-
Reaction Quenching and Work-up: After incubation, cool the reaction mixture to room temperature. The sample is now ready for direct injection into the LC-MS system. Alternatively, for samples with high concentrations of excess reagent, the solvent can be evaporated under a gentle stream of nitrogen, and the residue can be reconstituted in the initial mobile phase for LC-MS analysis.
LC-MS Analysis of Derivatives
-
Chromatographic Column: A C18 reversed-phase column is typically suitable for the separation of the hydrazone derivatives.
-
Mobile Phase: A gradient elution with water and acetonitrile or methanol, both containing a small amount of formic acid (e.g., 0.1%), generally provides good peak shapes and separation.
-
Mass Spectrometry Detection: The derivatives can be detected in positive ion mode using electrospray ionization (ESI). The protonated molecular ion [M+H]+ of the derivative should be monitored. For quantitative analysis, selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) can be employed for enhanced selectivity and sensitivity.
Visualizations
Caption: Experimental workflow for the derivatization of aldehydes and ketones.
Caption: Logic diagram of the analytical enhancement pathway.
References
Application Note: Enhanced Steroid Profiling by LC-MS/MS Using Hydrazine Reagent Derivatization
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and highly sensitive method for the quantification of steroids in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) coupled with chemical derivatization. Steroids, particularly those with ketone functionalities, often exhibit poor ionization efficiency in electrospray ionization (ESI), leading to challenges in achieving low detection limits. Derivatization with hydrazine reagents, such as Girard's Reagent T (GirT), introduces a permanently charged moiety, significantly enhancing the ionization response and enabling highly sensitive and specific quantification. This document provides comprehensive protocols for sample preparation, derivatization, and LC-MS/MS analysis, along with quantitative performance data.
Introduction
The accurate measurement of steroid hormones is crucial in various fields, including clinical diagnostics, endocrinology, and pharmaceutical development. LC-MS/MS has become the gold standard for steroid analysis due to its high specificity and the ability to multiplex the analysis of several steroids in a single run.[1][2] However, the inherent low ionization efficiency of certain steroids can limit the sensitivity of LC-MS/MS methods.[2][3]
Chemical derivatization is a powerful strategy to overcome this limitation. Hydrazine reagents, which react with the ketone groups present in many steroids, are particularly effective.[4][5] Girard's reagents, a family of quaternary ammonium hydrazides, are frequently employed to "charge-tag" neutral steroids.[6] This "charge-tagging" converts the neutral steroid molecules into strongly positively charged hydrazones, which dramatically improves their ionization efficiency in positive-ion ESI-MS.[4][6] This application note provides a detailed methodology for the analysis of keto-steroids using Girard's Reagent T (GirT) derivatization followed by LC-MS/MS.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) of Steroids from Human Plasma
This protocol is a general guideline and may require optimization for specific steroids or matrices.
Materials:
-
Human plasma (K2EDTA)
-
Internal Standard (IS) solution (e.g., deuterated steroid analogues)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Ethyl Acetate (LC-MS grade)
-
Hexane (LC-MS grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18, 100 mg)
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Thawing and Spiking: Thaw frozen plasma samples at room temperature. To a 100 µL aliquot of plasma, add the internal standard solution. Vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the plasma sample onto the conditioned SPE cartridge at a slow flow rate (approximately 0.1 mL/min).[7]
-
Washing: Wash the cartridge with 1 mL of water to remove polar interferences, followed by 1 mL of hexane to remove non-polar interferences like lipids.[7]
-
Elution: Elute the steroids from the cartridge with 1 mL of ethyl acetate into a clean collection tube.[7]
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 45-55°C.[7][8]
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for derivatization (e.g., 100 µL of 15% methanol).[6]
Derivatization with Girard's Reagent T (GirT)
Materials:
-
Reconstituted steroid extract
-
Girard's Reagent T (GirT)
-
Acetic acid
-
Methanol
-
Heating block or oven
Procedure:
-
Reagent Preparation: Prepare a fresh solution of Girard's Reagent T in methanol containing a small percentage of acetic acid to catalyze the reaction.
-
Derivatization Reaction: To the reconstituted steroid extract, add the GirT reagent solution.
-
Incubation: Seal the reaction vial and incubate at 85°C for 4 hours to ensure complete derivatization.[6]
-
Post-Derivatization Cleanup (Optional but Recommended): The reaction mixture can be further cleaned using SPE (e.g., Oasis HLB cartridge) to remove excess derivatizing reagent.[6]
-
Load the reaction mixture onto a pre-washed Oasis HLB cartridge.
-
Wash with water.
-
Elute the derivatized steroids with methanol.
-
-
Final Preparation: Dry the eluate under nitrogen and reconstitute in the initial mobile phase (e.g., 100 µL of 50:50 methanol/water) for LC-MS/MS analysis.[7][8]
LC-MS/MS Analysis
Instrumentation:
-
Liquid Chromatograph (e.g., UHPLC system)
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an ESI source
LC Conditions:
-
Column: Reversed-phase C18 or PFP column (e.g., 100 x 3 mm, 2.6 µm).[8]
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Flow Rate: 0.3 mL/min.[8]
-
Column Temperature: 45°C.[8]
-
Injection Volume: 20 µL.[8]
-
Gradient Elution:
-
0-2 min: 60% B
-
2-14 min: 60% to 100% B
-
14-15 min: 100% B
-
15-15.1 min: 100% to 60% B
-
15.1-21 min: 60% B.[8]
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Key Fragmentation: Girard's reagent derivatives undergo a characteristic neutral loss of the quaternary amine (trimethylamine for GirT).[6] This neutral loss can be used as a specific MRM transition for the detection of all derivatized keto-steroids.
-
Optimization: Ion source parameters (e.g., capillary voltage, source temperature) and compound-specific parameters (e.g., collision energy) should be optimized for each derivatized steroid.
Quantitative Data Summary
The use of hydrazine reagents significantly improves the quantitative performance of LC-MS/MS methods for steroid analysis. The following tables summarize typical performance characteristics reported in the literature.
Table 1: Method Validation Parameters for Steroid Analysis.
| Steroid | Linearity Range | LOQ (ng/mL) | Recovery (%) | Intra-day Precision (%) | Inter-day Precision (%) | Reference |
| Estradiol | - | 0.005 | 86.4 - 115.0 | 5.3 - 12.8 | 5.3 - 12.8 | [8] |
| Cortisol | - | 1 | 86.4 - 115.0 | 5.3 - 12.8 | 5.3 - 12.8 | [8] |
| Progesterone | - | - | 87 - 101 | ≤8.25 | ≤8.25 | [7] |
| Testosterone | - | - | 87 - 101 | ≤8.25 | ≤8.25 | [7] |
Note: The data presented is a compilation from various studies and may not be directly comparable due to differences in methodology and instrumentation.
Table 2: Improvement in Quantification Limits with Derivatization.
| Steroid Class | Improvement Factor with Derivatization | Reference |
| Estrogens, Androgens, Progesterones, Corticosteroids | 3.9 - 202.6 times | [10] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for steroid analysis using GirT derivatization.
Steroidogenesis Pathway
Caption: Simplified overview of the human steroidogenesis pathway.
Conclusion
The derivatization of keto-steroids with hydrazine reagents, particularly Girard's Reagent T, is a highly effective strategy to enhance the sensitivity of LC-MS/MS analysis. This approach introduces a permanent positive charge, leading to a significant improvement in ionization efficiency and, consequently, lower limits of detection and quantification. The protocols outlined in this application note provide a solid foundation for researchers to develop and validate robust and sensitive methods for steroid profiling in various biological matrices. This methodology is well-suited for applications requiring high sensitivity, such as in pediatric endocrinology, sports anti-doping, and clinical research.
References
- 1. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. researchgate.net [researchgate.net]
- 4. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative-Profiling Method of Serum Steroid Hormones by Hydroxylamine-Derivatization HPLC–MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Hydrazino-4-methylpyridine for Enhanced Metabolite Quantification in Metabolomics Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
In metabolomics, the comprehensive analysis of small molecules in biological systems, a significant challenge lies in the detection of low-abundance metabolites and those with poor ionization efficiency in mass spectrometry. Chemical derivatization is a powerful strategy to overcome these limitations. This document details the application and protocols for using 2-Hydrazino-4-methylpyridine as a derivatization agent for the sensitive and quantitative analysis of carbonyl-containing metabolites, such as steroids, aldehydes, and ketones, by liquid chromatography-mass spectrometry (LC-MS).
A note on the reagent: While the request specifies this compound, the vast majority of published research focuses on its isomer, 2-hydrazino-1-methylpyridine (HMP). HMP contains a permanently charged quaternary amine, which significantly enhances ionization efficiency.[1][2] Due to their structural similarity, the reaction principle and general protocols are expected to be highly comparable. This document will primarily reference data from HMP studies as a close surrogate.
The hydrazine group of this compound reacts with the carbonyl group of aldehydes and ketones to form a stable hydrazone. This derivatization enhances the ionization efficiency and improves the chromatographic separation of these metabolites, leading to significantly increased sensitivity in LC-MS analysis.[2][3]
Application Notes
Principle of Derivatization
This compound is a hydrazine-based reagent that selectively targets carbonyl functional groups (aldehydes and ketones) present in many biologically important metabolites. The derivatization reaction is a nucleophilic addition of the hydrazine to the carbonyl carbon, followed by dehydration to form a stable hydrazone. This process offers two key advantages for LC-MS-based metabolomics:
-
Enhanced Ionization: The pyridine moiety in the derivative significantly increases the proton affinity of the analyte, leading to much higher signal intensity in positive mode electrospray ionization (ESI). In the case of the closely related 2-hydrazino-1-methylpyridine (HMP), the presence of a permanently charged quaternary ammonium group dramatically boosts sensitivity.[1][2]
-
Improved Chromatography: The derivatization increases the hydrophobicity of polar metabolites, which can improve their retention and separation on reversed-phase liquid chromatography (RPLC) columns.[2]
Key Applications in Metabolomics
-
Steroid Hormone Profiling: A primary application is in the analysis of low-concentration steroid hormones like androgens (e.g., testosterone, 5α-dihydrotestosterone (DHT)) in complex biological matrices such as plasma and tissue.[1][4][5][6] The poor ionization of these native steroids presents a significant analytical challenge, which is overcome by this derivatization.[4][5]
-
Carbonyl Stress Biomarker Analysis: The study of carbonyl stress, implicated in various diseases, involves the measurement of reactive carbonyl species. Derivatization with reagents like this compound enables the sensitive detection of these biomarkers.
-
Broad-Spectrum Carbonyl Metabolomics: This derivatization strategy can be applied to a wide range of carbonyl-containing metabolites, expanding the coverage of the metabolome in untargeted and targeted studies.[2]
Advantages of the Method
-
High Sensitivity: Derivatization with the related compound HMP has been shown to increase the sensitivity of mono-oxosteroids by 70 to 1600-fold compared to their underivatized forms.[6][7]
-
Specificity: The reaction is highly specific to carbonyl groups, reducing the complexity of the sample and minimizing interferences.
-
Robustness: The formed hydrazone derivatives are stable, allowing for reproducible quantification.[4][5] HMP derivatives have been shown to be stable for over 30 days at -20°C.[4][5]
-
Low Sample Volume: The enhanced sensitivity allows for the analysis of metabolites in low-volume samples, such as 100-200 µL of plasma.[4][5]
Quantitative Data Summary
The following tables summarize the quantitative improvements and mass spectrometric parameters for the analysis of androgens derivatized with 2-hydrazino-1-methylpyridine (HMP), a close structural isomer.
Table 1: LC-MS/MS Parameters for HMP-Derivatized Androgens
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Citation |
|---|---|---|---|
| DHT-HMP | 396 | 108 | [1][5] |
| Testosterone-HMP | 394 | 108 | [1][5] |
| Androstenedione-HMP | 392 | 108 |[1][5] |
Table 2: Performance Characteristics of the HMP Derivatization Method
| Parameter | Value | Analyte(s) | Citation |
|---|---|---|---|
| Sensitivity Increase | 70-1600 fold | Mono-oxosteroids | [6][7] |
| Sample Volume | 100 µL (male plasma), 200 µL (female plasma) | Androgens | [4][5] |
| On-Column Detection | As low as 0.4 pg | Androgen derivatives | [5] |
| Derivative Stability | > 30 days at -20°C | Androgen-HMP derivatives |[4][5] |
Experimental Protocols
Protocol 1: Derivatization of Carbonyl Metabolites in Biological Samples
This protocol is adapted from methods developed for 2-hydrazino-1-methylpyridine.[1][6]
Materials:
-
This compound
-
Acetonitrile (ACN), LC-MS grade
-
Trifluoroacetic acid (TFA)
-
Biological sample (e.g., plasma, tissue homogenate supernatant)
-
Heating block or incubator
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Sample Preparation:
-
Plasma/Serum: Precipitate proteins by adding 3 volumes of ice-cold acetonitrile to 1 volume of sample. Vortex thoroughly and centrifuge at >12,000 x g for 10 minutes at 4°C. Collect the supernatant.
-
Tissue: Homogenize the tissue in a suitable solvent (e.g., methanol/water), then centrifuge to remove cellular debris. Collect the supernatant.
-
-
Derivatization Reagent Preparation: Prepare a 0.1 mg/mL solution of this compound in acetonitrile containing 0.05% (v/v) TFA. This solution should be prepared fresh.
-
Reaction:
-
Sample Clean-up:
-
After incubation, cool the mixture on an ice bath for 5 minutes.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 60°C or using a vacuum concentrator.
-
-
Reconstitution: Reconstitute the dried derivatized sample in 50-100 µL of the initial mobile phase for LC-MS analysis.
Protocol 2: LC-MS/MS Analysis of Derivatized Metabolites
These are general starting parameters and should be optimized for the specific instrument and analytes of interest.
Liquid Chromatography (LC) Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 - 10 µL.
-
Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the derivatized analytes, followed by a column wash and re-equilibration.
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for targeted quantification.
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for the specific instrument.
-
Collision Energy: Optimize for each specific precursor-product ion transition to achieve the most stable and intense signal.
Visualizations
References
- 1. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2-hydrazino-1-methylpyridine: a highly sensitive derivatization reagent for oxosteroids in liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Solid-Phase Extraction of Plasma Samples for Derivatization
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the solid-phase extraction (SPE) of analytes from plasma samples, a critical cleanup step prior to chemical derivatization for chromatographic analysis. Proper sample preparation is paramount for robust and reproducible analytical methods, as it minimizes matrix effects and enhances analyte concentration.
Introduction
Plasma is a complex biological matrix containing proteins, lipids, salts, and other endogenous substances that can interfere with the analysis of target analytes. Solid-phase extraction is a widely used technique to selectively isolate analytes of interest from these interfering components.[1][2] This cleanup is particularly crucial before derivatization, a process that chemically modifies analytes to improve their volatility, thermal stability, or detectability for techniques like gas chromatography-mass spectrometry (GC-MS). This protocol will focus on a general reversed-phase SPE procedure, which is applicable to a broad range of analytes.
Experimental Protocol: Reversed-Phase Solid-Phase Extraction
This protocol outlines a general procedure for extracting a variety of analytes from plasma using a polymeric reversed-phase sorbent. Specific conditions may need to be optimized depending on the physicochemical properties of the target analyte.
Materials:
-
Plasma samples
-
SPE cartridges (e.g., Polymeric Reversed-Phase, C8, or C18)[1][3]
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or deionized)
-
Formic acid (or other appropriate acid/base for pH adjustment)
-
Elution solvent (e.g., Methanol, Acetonitrile, or a mixture thereof, potentially with a modifier like ammonium hydroxide for basic compounds)[3]
-
SPE vacuum manifold
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Vortex mixer
Procedure:
-
Sample Pre-treatment:
-
Thaw frozen plasma samples on ice.
-
Vortex the sample to ensure homogeneity.
-
To disrupt protein binding, a protein precipitation step can be performed. Add an equal volume of cold acetonitrile or methanol to the plasma sample.[4]
-
Vortex vigorously for 30 seconds.
-
Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant for loading onto the SPE cartridge.
-
For acidic drugs, it is often beneficial to acidify the sample with an acid like formic acid to a pH at least 2 units below the analyte's pKa to ensure it is in a neutral, retainable form.[5]
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on the vacuum manifold.
-
Condition the sorbent by passing 1-3 mL of methanol through the cartridge.
-
Follow with 1-3 mL of water. Do not allow the sorbent bed to dry between these steps.
-
-
Sample Loading:
-
Load the pre-treated plasma supernatant onto the conditioned SPE cartridge.
-
Apply a slow, consistent flow rate (e.g., 1-2 mL/min) to ensure adequate interaction between the analyte and the sorbent.
-
-
Washing:
-
Wash the cartridge with 1-3 mL of a weak solvent mixture to remove polar interferences. A common wash solution is 5-10% methanol in water.[3]
-
This step helps to elute salts and other highly polar matrix components while retaining the analyte of interest.
-
-
Elution:
-
Elute the analyte of interest with a strong, organic solvent. The choice of elution solvent depends on the analyte's properties.
-
Common elution solvents include methanol, acetonitrile, or mixtures. For basic compounds, the addition of a small amount of ammonium hydroxide (e.g., 2-5%) to the organic solvent can improve recovery.[3]
-
Use a small volume of elution solvent (e.g., 0.5-2 mL) to keep the analyte concentrated.
-
-
Post-Elution Processing:
-
Collect the eluate in a clean tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
The dried extract is now ready for the derivatization step.
-
Derivatization
The choice of derivatizing agent and reaction conditions depends on the functional groups present in the analyte (e.g., -OH, -NH2, -COOH) and the analytical technique to be used. A common example is the silylation of steroids or acidic drugs for GC-MS analysis.
Example: Silylation for GC-MS Analysis
-
Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of an appropriate solvent (e.g., acetonitrile, pyridine).
-
Add the silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)).
-
Vortex the mixture gently.
-
Incubate at a specified temperature (e.g., 60-80°C) for a defined period (e.g., 30-60 minutes) to allow the derivatization reaction to complete.
-
Cool the sample to room temperature.
-
The derivatized sample is now ready for injection into the GC-MS system.
Data Presentation
The selection of the SPE sorbent is a critical parameter that significantly impacts analyte recovery and the removal of matrix interferences. The following table summarizes representative recovery data for different analyte classes using various SPE sorbents.
| Analyte Class | SPE Sorbent Chemistry | Elution Solvent | Average Recovery (%) | Reference |
| Acidic Drugs | Polymeric (Bond Elut Plexa) | Methanol | >85 | [5] |
| Anticancer Drugs | C8 | Methanol | ≥92.3 | [3] |
| Steroids | C18 | Ethyl Acetate | Not specified, but effective | [6] |
| Oxylipins | C18 | Methyl Formate | Method with best performance | [1] |
| Basic Drugs | Mixed-Mode Cation Exchange (MCX) | 5% NH4OH in Methanol | Not specified, but effective | [3] |
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Solid-phase extraction and derivatization workflow.
Logical Relationship of SPE Steps
Caption: Sequential steps of a solid-phase extraction protocol.
References
- 1. Comparison of sample preparation methods for the quantitative analysis of eicosanoids and other oxylipins in plasma by means of LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples [mdpi.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. agilent.com [agilent.com]
- 6. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Hydrazino-4-methylpyridine in Clinical and Biomedical Analysis
A Note on the Derivatization Agent: While the topic specifies 2-hydrazino-4-methylpyridine, the vast majority of published applications in clinical and biomedical analysis, particularly for enhancing analytical sensitivity, utilize its isomer, 2-hydrazino-1-methylpyridine (HMP) . HMP is a well-documented derivatization agent for carbonyl-containing compounds, such as oxosteroids. Due to the close structural similarity and the extensive availability of validated methods for HMP, these application notes will focus on the use of HMP as a highly sensitive derivatization reagent, providing a robust framework for researchers.
Introduction
In clinical and biomedical analysis, the accurate quantification of low-abundance endogenous molecules is crucial for understanding disease mechanisms and for drug development. Many important biomarkers, such as steroid hormones, contain carbonyl groups (aldehydes and ketones). However, these compounds often exhibit poor ionization efficiency in mass spectrometry, leading to low sensitivity. Chemical derivatization with reagents like 2-hydrazino-1-methylpyridine (HMP) is a powerful strategy to overcome this limitation. HMP reacts with the carbonyl group of target analytes to form hydrazones, which have significantly improved ionization efficiency and chromatographic properties, thereby enhancing detection sensitivity in techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][3][4]
These application notes provide an overview of the use of HMP as a derivatization agent for the analysis of oxosteroids in biological matrices, complete with quantitative data, detailed experimental protocols, and workflow diagrams.
Principle of Derivatization
2-Hydrazino-1-methylpyridine possesses a hydrazine moiety that readily reacts with the carbonyl group of aldehydes and ketones under mild acidic conditions to form a stable hydrazone. The resulting derivative incorporates a pyridine ring, which is readily protonated, leading to a significant enhancement of the signal in positive ion electrospray ionization mass spectrometry (ESI-MS).
Applications in Biomedical Analysis
The primary application of HMP in biomedical analysis is the sensitive quantification of oxosteroids, particularly androgens, in complex biological matrices such as plasma and tissue homogenates.[1][2][5] This is especially critical for analytes like 5α-dihydrotestosterone (DHT), which circulates at very low concentrations.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the analysis of androgens using HMP derivatization followed by LC-MS/MS.
Table 1: Mass Spectrometry Parameters for HMP-Derivatized Androgens [1][2]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| DHT-HMP | 396 | 108 |
| Testosterone-HMP | 394 | 108 |
| Androstenedione-HMP | 392 | 108 |
Table 2: Performance Characteristics of HMP Derivatization for Androgen Analysis
| Parameter | Value/Information | Reference |
| Sensitivity Enhancement | 70- to 1600-fold for mono-oxosteroids compared to intact steroids | [4] |
| Sample Volume | 100 µL for male plasma, 200 µL for post-menopausal female plasma | [2][5] |
| Stability of Derivatives | Stable for over 30 days at -20°C | [2][5] |
| Lower Limit of Quantification | As low as 0.4 pg on-column (approximately 34 pM) | [2] |
Experimental Protocols
Protocol 1: Derivatization of Oxosteroids in Human Plasma
This protocol describes the derivatization of androgens in human plasma for subsequent LC-MS/MS analysis.
Materials:
-
Human plasma samples
-
2-Hydrazino-1-methylpyridine (HMP) solution (1 mg/mL in methanol)
-
Formic acid
-
Methanol
-
Water
-
Solid-phase extraction (SPE) cartridges
-
Centrifuge
-
Heating block or water bath
Procedure:
-
Sample Preparation:
-
Solid-Phase Extraction (SPE):
-
Perform SPE to extract the androgens from the plasma matrix. The specific SPE protocol will depend on the chosen cartridge type (e.g., C18).
-
-
Derivatization Reaction:
-
Evaporate the eluate from the SPE step to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 50 µL of methanol.
-
Add 10 µL of the HMP solution.
-
Add 5 µL of 0.1% formic acid in water to catalyze the reaction.
-
Vortex the mixture gently.
-
Incubate the reaction mixture at 60°C for 1 hour.[4]
-
-
Sample Preparation for LC-MS/MS:
-
After incubation, cool the sample to room temperature.
-
Evaporate the solvent to dryness.
-
Reconstitute the sample in an appropriate volume of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis of HMP-Derivatized Androgens
Instrumentation:
-
Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Gradient: A linear gradient from a lower to a higher percentage of mobile phase B to achieve separation of the androgen derivatives.
-
Flow Rate: Dependent on the column dimensions.
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Ion Source Temperature: 200°C[1]
-
Capillary Voltage: 4500 V[1]
-
Nebulizer Pressure: 1.2 bar[1]
-
SRM Transitions: Monitor the transitions listed in Table 1.
Visualizations
Derivatization Reaction and Workflow
The following diagrams illustrate the chemical reaction and the overall analytical workflow.
Caption: Chemical reaction of an oxosteroid with HMP to form a hydrazone derivative.
Caption: Overall workflow for the analysis of oxosteroids using HMP derivatization.
Conclusion
Derivatization with 2-hydrazino-1-methylpyridine is a highly effective strategy for enhancing the sensitivity of LC-MS/MS methods for the quantification of oxosteroids and other carbonyl-containing compounds in clinical and biomedical research. The formation of stable, readily ionizable hydrazone derivatives allows for the reliable measurement of low-abundance analytes in complex biological matrices. The protocols and data presented here provide a solid foundation for researchers and drug development professionals to implement this powerful analytical technique.
References
- 1. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-hydrazino-1-methylpyridine: a highly sensitive derivatization reagent for oxosteroids in liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis and Biological Screening of Hydrazide-Hydrazone Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Hydrazide-hydrazone derivatives are a versatile class of compounds characterized by the presence of a toxophoric azomethine (-NHN=CH-) group. This structural feature imparts a wide spectrum of biological activities, including antimicrobial, anticancer, and antioxidant properties. Their relative ease of synthesis and the facility with which their structures can be modified make them attractive candidates for drug discovery and development programs. These application notes provide detailed protocols for the synthesis of hydrazide-hydrazone derivatives and for screening their biological activities.
I. Synthesis of Hydrazide-Hydrazone Derivatives
The synthesis of hydrazide-hydrazones is typically achieved through a straightforward condensation reaction between a hydrazide and an appropriate aldehyde or ketone.
Experimental Protocol: General Procedure for the Synthesis of Hydrazide-Hydrazone Derivatives
-
Preparation of the Hydrazide:
-
To a solution of the corresponding ester (1 equivalent) in ethanol, add hydrazine hydrate (1.2 equivalents).
-
Reflux the reaction mixture for 8-10 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The resulting solid hydrazide is collected by filtration, washed with cold ethanol, and dried.
-
-
Synthesis of the Hydrazide-Hydrazone:
-
Dissolve the synthesized hydrazide (1 equivalent) in a suitable solvent such as ethanol.
-
Add the desired aldehyde or ketone (1 equivalent) to the solution.
-
A catalytic amount of glacial acetic acid (2-3 drops) can be added to facilitate the reaction.
-
Reflux the mixture for 3-8 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture. The precipitated solid is the hydrazide-hydrazone derivative.
-
Collect the product by filtration, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol, methanol) to afford the pure compound.[1]
-
Characterization: The synthesized compounds should be characterized by spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm their chemical structures.
II. Biological Activity Screening Protocols
A. Anticancer Activity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][3]
Experimental Protocol: MTT Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the hydrazide-hydrazone derivatives in culture medium.
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the various concentrations of the test compounds.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known anticancer drug like paclitaxel or doxorubicin).
-
Incubate the plate for another 24-72 hours.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C in the dark. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) × 100
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve of cell viability versus compound concentration.
-
B. Antimicrobial Activity Screening: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4][5]
Experimental Protocol: Broth Microdilution Method
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate culture, pick a few colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 × 10⁸ CFU/mL).
-
Dilute the adjusted suspension in Mueller-Hinton Broth (MHB) to achieve a final inoculum density of approximately 5 × 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the hydrazide-hydrazone derivatives in MHB to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Inoculate each well with the prepared bacterial suspension.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only). A standard antibiotic (e.g., ciprofloxacin, ampicillin) should be used as a reference.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
-
C. Antioxidant Activity Screening: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method to determine the radical scavenging activity of compounds.
Experimental Protocol: DPPH Assay
-
Preparation of DPPH Solution:
-
Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color and should be freshly prepared and kept in the dark.
-
-
Assay Procedure:
-
Prepare various concentrations of the hydrazide-hydrazone derivatives in methanol.
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well.
-
Add an equal volume of the different concentrations of the test compounds to the respective wells.
-
Include a control (DPPH solution with methanol) and a standard antioxidant (e.g., ascorbic acid, Trolox).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solutions at 517 nm using a microplate reader. The violet color of the DPPH radical fades in the presence of an antioxidant.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the formula: % Scavenging Activity = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] × 100
-
Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) from a plot of scavenging activity against compound concentration.
-
III. Quantitative Data Summary
The biological activities of various hydrazide-hydrazone derivatives are summarized in the tables below.
Table 1: Anticancer Activity of Hydrazide-Hydrazone Derivatives (IC₅₀ in µM)
| Compound ID | PC-3 (Prostate) | MCF-7 (Breast) | HT-29 (Colon) | Colo-205 (Colon) | HepG2 (Liver) | Reference |
| 3h (with pyrrole ring) | 1.32 | 2.99 | 1.71 | - | - | [6] |
| 2f | - | - | - | 50.0 (24h), 46.0 (48h) | - | [7] |
| 2m | - | - | - | 20.5 (24h), 17.0 (48h) | - | [7] |
| 2k | - | - | - | - | 30.5 (24h), 14.8 (48h) | [7] |
| 2p | - | - | - | - | 35.9 (24h), 20.6 (48h) | [7] |
| 2s | - | - | - | - | 20.8 (24h), 14.4 (48h) | [7] |
| 16 (Quinoline derivative) | - | >25.0 | - | - | - | [8] |
| 17 (Quinoline derivative) | - | 14.1 | - | - | - | [8] |
| Paclitaxel (Standard) | - | - | - | - | - | [6] |
| Doxorubicin (Standard) | - | - | - | - | - | [7] |
Table 2: Antimicrobial Activity of Hydrazide-Hydrazone Derivatives (MIC in µg/mL)
| Compound ID | S. aureus | B. subtilis | E. coli | P. aeruginosa | K. pneumoniae | Reference |
| 1 (Benzimidazole deriv.) | - | - | - | - | - | [4] |
| 3 (Cholic acid deriv.) | - | - | 3.91-7.81 | >7.81 | - | [4] |
| 15 (Isonicotinic acid deriv.) | 1.95-7.81 | - | - | - | - | [9][10] |
| 19 (Pyrimidine deriv.) | 6.25 | - | 12.5 | - | 12.5 | [10] |
| 28 (Thiadiazole deriv.) | 1.95 | - | - | - | - | [9] |
| 5c | - | 2.5 (mg/mL) | - | - | - | [11] |
| 5f | - | - | 2.5 (mg/mL) | - | 2.5 (mg/mL) | [11] |
| Ciprofloxacin (Standard) | - | - | - | 5 | - | [4] |
| Ampicillin (Standard) | 12.5 | - | 25 | - | - | [10] |
| Nitrofurantoin (Standard) | - | 3.91 | - | - | - | [10] |
Table 3: Antioxidant Activity of Hydrazide-Hydrazone Derivatives (IC₅₀ in µM)
| Compound ID | DPPH Assay | ABTS Assay | Reference |
| Compound 2 | 81.06 | 4.30 | [2] |
| Phenolic Hydrazone (vanillin moiety) | 2.5 | - | [12] |
| Phenolic Hydrazone (R3-NO₂) | 9.8 | - | [12] |
| 5h | 0.7 | - | |
| Ascorbic Acid (Standard) | - | 13.2 | [2] |
| Quercetin (Standard) | - | 3.57 | [2] |
IV. Signaling Pathways and Mechanisms of Action
Hydrazide-hydrazone derivatives exert their biological effects through various mechanisms, including the induction of apoptosis in cancer cells and the inhibition of essential bacterial enzymes.
A. Induction of Apoptosis in Cancer Cells
Several hydrazide-hydrazone derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. One of the key mechanisms involves the activation of caspases, a family of cysteine proteases that play a crucial role in the execution of apoptosis. For instance, compound 3h has been reported to increase caspase-3 activation, leading to apoptosis.[6]
B. Inhibition of Bacterial DNA Gyrase
A significant mechanism of antibacterial action for some hydrazide-hydrazones is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. By inhibiting this enzyme, these compounds prevent the supercoiling and uncoiling of DNA, ultimately leading to bacterial cell death.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differences in the Structure and Antimicrobial Activity of Hydrazones Derived from Methyl 4-Phenylpicolinimidate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. psecommunity.org [psecommunity.org]
- 11. congress.sctm.mk [congress.sctm.mk]
- 12. Evaluation of antioxidant and cytotoxic properties of phenolic N-acylhydrazones: structure–activity relationship - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing derivatization reaction conditions with 2-Hydrazino-4-methylpyridine
Technical Support Center: 2-Hydrazino-4-methylpyridine Derivatization
Welcome to the technical support center for optimizing derivatization reactions using this compound. This guide provides answers to frequently asked questions, detailed troubleshooting advice, and standardized protocols to assist researchers, scientists, and drug development professionals in their analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in derivatization? A1: this compound is a derivatizing agent used to enhance the analytical detection of carbonyl compounds (aldehydes and ketones). By reacting with the carbonyl group, it forms a stable hydrazone derivative. This process is particularly useful in liquid chromatography-mass spectrometry (LC-MS) to improve the ionization efficiency and chromatographic retention of target analytes that are otherwise difficult to detect, such as keto-steroids and other low-concentration metabolites.[1][2][3]
Q2: What is the basic mechanism of the derivatization reaction? A2: The reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazine group on the electrophilic carbon of a carbonyl group. This is followed by an acid-catalyzed dehydration step, resulting in the formation of a stable carbon-nitrogen double bond (a hydrazone).[3][4] This reaction is fastest in a slightly acidic environment (typically pH 4-5) that facilitates dehydration without fully protonating and deactivating the hydrazine nucleophile.[4]
Q3: How does this derivatization improve LC-MS analysis? A3: Derivatization with reagents like this compound enhances LC-MS analysis in several ways:
-
Increased Ionization Efficiency: The pyridine group is readily protonated, significantly improving signal intensity in positive-mode electrospray ionization (ESI-MS).[2]
-
Improved Chromatography: The derivative is typically more hydrophobic than the original analyte, leading to better retention and separation on reversed-phase LC columns.[5]
-
Higher Sensitivity: The combination of improved ionization and chromatography can lead to a sensitivity increase of several hundred to over a thousand-fold for certain analytes.[1][2]
Q4: How stable are the resulting hydrazone derivatives? A4: While data specific to this compound is limited, derivatives formed with the analogous compound, 2-hydrazino-1-methylpyridine (HMP), have been shown to be stable for over 30 days when stored at -20°C.[6][7][8] It is recommended to perform stability tests for your specific analyte and storage conditions.
Troubleshooting Guide
This guide addresses common issues encountered during the derivatization and analysis process.
Problem 1: Low or No Derivatization Yield
| Potential Cause | Recommended Solution |
| Suboptimal pH | The reaction is acid-catalyzed.[4] Ensure the reaction mixture is slightly acidic. An optimal pH is often between 4 and 5. Very low pH (<3) can protonate the hydrazine, rendering it non-nucleophilic.[4] Adjust pH with a mild acid like formic or acetic acid. |
| Incorrect Temperature/Time | For analogous reagents, reactions are typically run at 60°C for 60 minutes to ensure completion.[1][5] Verify your incubation temperature and time. Consider extending the reaction time or slightly increasing the temperature, but be mindful of potential analyte degradation. |
| Reagent Degradation | This compound should be stored in a dark place, under an inert atmosphere, and preferably in a freezer below -20°C.[9][10] Use a fresh bottle or a freshly prepared reagent solution for the reaction. |
| Presence of Water | While the reaction produces water, an excessive amount at the start can hinder the reaction equilibrium. If possible, perform the reaction in a non-aqueous solvent like acetonitrile or ethanol.[3][11] |
| Interfering Substances | The sample matrix may contain substances that compete for the derivatizing reagent or inhibit the reaction. Ensure adequate sample cleanup (e.g., solid-phase extraction) before derivatization.[6][12] |
Problem 2: Multiple or Broad Peaks for a Single Analyte in Chromatography
| Potential Cause | Recommended Solution |
| Formation of Isomers | Hydrazone formation can result in E/Z stereoisomers around the C=N double bond, which may separate chromatographically, leading to split or broad peaks.[6][13] This is a known issue with similar hydrazine reagents.[6] |
| * Optimize Chromatography: Modify the mobile phase, gradient, or column temperature to try and co-elute the isomers into a single sharp peak. | |
| * Modify MS settings: Integrate the peak areas for both isomers for quantification. | |
| Incomplete Reaction | If the reaction is not complete, you will see a peak for the unreacted analyte in addition to the derivative peak(s). |
| * Re-optimize reaction conditions (pH, temperature, time, reagent concentration) as described in "Low Yield" to drive the reaction to completion. |
Experimental Protocols & Data
General Derivatization Protocol
This protocol is a general guideline based on methods for analogous hydrazine reagents and should be optimized for your specific application.
1. Reagent Preparation:
-
Derivatization Reagent: Prepare a 1-2 mg/mL solution of this compound in LC-MS grade acetonitrile.
-
Catalyst Solution (Optional but Recommended): Prepare a 5% (v/v) solution of glacial acetic acid in acetonitrile.
2. Sample Preparation:
-
Plasma/Serum: Precipitate proteins by adding 3 volumes of ice-cold acetonitrile containing an internal standard. Vortex, then centrifuge at >12,000 x g for 10 minutes at 4°C. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.[3]
-
Urine: Centrifuge at high speed to remove particulates. Use the supernatant directly or after a solid-phase extraction (SPE) cleanup step.[3]
3. Derivatization Reaction:
-
Reconstitute the dried sample extract in 50 µL of the derivatization reagent solution.
-
Add 5 µL of the catalyst solution to adjust the pH.
-
Vortex briefly to mix.
-
After incubation, cool the sample to room temperature.
-
Centrifuge the sample to pellet any precipitate before transferring the supernatant to an autosampler vial for LC-MS analysis.[3]
Table 1: Recommended Starting Conditions for Optimization
| Parameter | Recommended Range | Typical Starting Point | Notes |
| Temperature | 40 - 75 °C | 60 °C | Higher temperatures can speed up the reaction but may risk analyte degradation.[5] |
| Reaction Time | 30 - 90 min | 60 min | Monitor reaction completeness to determine the optimal time.[1][5] |
| pH | 3 - 6 | ~4.5 | Critical for reaction rate. Balance between nucleophile activity and dehydration catalysis.[4] |
| Solvent | Acetonitrile, Ethanol | Acetonitrile | Ensure analytes and reagents are soluble. |
| Reagent Molar Excess | 10x - 100x | 50x | A high molar excess of the derivatizing reagent ensures the reaction goes to completion. |
Visualizations
Experimental Workflow
Caption: General workflow for sample derivatization with this compound.
Troubleshooting Logic: Low Derivatization Yield
Caption: Decision tree for troubleshooting low derivatization yield.
References
- 1. 2-hydrazino-1-methylpyridine: a highly sensitive derivatization reagent for oxosteroids in liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 错误页 [amp.chemicalbook.com]
- 10. This compound CAS#: 4931-00-4 [m.chemicalbook.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 13. Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Dihydrotestosterone (DHT) Analysis with Derivatization
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on improving the sensitivity of dihydrotestosterone (DHT) analysis through derivatization, primarily for liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for sensitive DHT analysis?
A1: Dihydrotestosterone (DHT) presents significant analytical challenges due to its low physiological concentrations, particularly in women and children, and its poor ionization efficiency in mass spectrometry.[1][2][3][4] Without derivatization, large sample volumes (often >0.5 mL of plasma) are required for detection, which is not always feasible in clinical or research settings.[1][2][3][4] Derivatization improves the sensitivity of the analysis by introducing a chemical moiety that enhances the ionization efficiency of DHT, allowing for more reliable detection and quantification at lower concentrations from smaller sample volumes.[2]
Q2: What are the most common derivatization reagents for DHT analysis?
A2: Several reagents are used to derivatize DHT for LC-MS/MS analysis. The most common ones include:
-
2-hydrazino-1-methylpyridine (HMP): This hydrazine-based reagent has been shown to be highly effective in increasing the detectability of DHT.[1][5] HMP derivatives are stable and provide significant sensitivity gains.[1][2][3][4][6]
-
2-hydrazino-4-(trifluoromethyl)-pyrimidine (HTP): Another hydrazine-based reagent used for DHT derivatization.[1][2][3][4]
-
Hydroxylamine: This reagent reacts with the ketone group of DHT to form oxime derivatives, which enhances ionization.[7]
-
Picolinic Acid (PA): Used to create derivatives for enhanced detection, particularly in methods aiming for the simultaneous quantification of DHT and its metabolites.[8]
Q3: What level of sensitivity improvement can be expected with derivatization?
A3: Derivatization can improve the limits of quantitation (LOQs) by several orders of magnitude.[2] For instance, using HMP derivatization, the on-column limit of detection for DHT can be as low as 0.2 pg, with a limit of quantitation of 0.4 pg.[1] Another method using hydroxylamine derivatization achieved a measuring range of 25 to 2,000 pg/mL in blood serum.[7] In contrast, methods for underivatized DHT may have a limit of quantitation in the range of 5.0 ng/dL (50 pg/mL) to 200 ng/dL.[9]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no signal for derivatized DHT | Incomplete derivatization reaction. | - Ensure the derivatization reagent is fresh and has been stored correctly.- Optimize reaction conditions such as temperature and incubation time. For HMP, incubation at 50°C for 30 minutes has been shown to be effective.[10]- Check the pH of the reaction mixture; some reactions require specific pH conditions. |
| Degradation of the derivative. | - Analyze the samples as soon as possible after derivatization.- If storage is necessary, investigate the stability of the specific derivative at different temperatures. HMP derivatives of androgens have been found to be stable for over 30 days at -20°C.[2][3][4]- After derivatization, ensure any acidic catalysts are removed by evaporating the sample to dryness before reconstitution in a stable solvent.[11] | |
| High background noise or interfering peaks | Isobaric interference from other androgens. | - Optimize the chromatographic separation to resolve DHT from interfering compounds. This is crucial as some derivatives of testosterone can be isobaric with DHT derivatives.[2]- Use specific precursor-to-product ion transitions in your MS/MS method to enhance selectivity. For DHT-HMP, the transition m/z 396 → 108 is commonly used.[1][2][3][4] |
| Matrix effects from the biological sample. | - Incorporate a robust sample preparation method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to effectively clean up the sample before derivatization.[1][7][8]- Use a stable isotope-labeled internal standard (e.g., DHT-D3) to compensate for matrix effects and variations in extraction and derivatization efficiency.[7] | |
| Poor reproducibility | Inconsistent sample preparation or derivatization. | - Automate sample preparation steps where possible to minimize manual variability.- Ensure precise and consistent addition of the internal standard and derivatization reagent to all samples, calibrators, and quality controls. |
| Instability of the LC-MS/MS system. | - Equilibrate the LC column thoroughly before starting the analytical run.[8]- Regularly perform system suitability tests to monitor the performance of the instrument. |
Quantitative Data Summary
The following table summarizes the reported limits of detection (LOD) and quantification (LOQ) for DHT analysis using different derivatization reagents, highlighting the enhanced sensitivity achieved.
| Derivatization Reagent | Matrix | Method | LOD | LOQ | Reference |
| 2-hydrazino-1-methylpyridine (HMP) | Human Plasma | LC-MS/MS | 0.2 pg (on-column) | 0.4 pg (on-column) | [1] |
| Hydroxylamine | Blood Serum | LC-MS/MS | - | 25 pg/mL | [7] |
| Picolinic Acid (PA) | Mouse Sera | LC-MS/MS | - | 0.0500 ng/mL (50 pg/mL) | [8] |
| 2-hydrazino-4-(trifluoromethyl)-pyrimidine (HTP) | Mouse Tissues | LC-MS/MS | 1 pg (on-column) | - | [11] |
| None (Underivatized) | Mouse Tissues | LC-MS/MS | 40 pg (on-column) | - | [11] |
Experimental Protocols
Detailed Methodology for DHT Derivatization with HMP
This protocol is a synthesized example based on published methods for the derivatization of DHT with 2-hydrazino-1-methylpyridine (HMP) for LC-MS/MS analysis.[1][2][3][4][5]
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Condition an Oasis® HLB SPE cartridge (e.g., 1 cc/10 mg) with methanol followed by water.
-
Load the plasma sample (e.g., 100-200 µL) onto the conditioned SPE cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elute the androgens from the cartridge with an appropriate solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
2. Derivatization Reaction
-
Reconstitute the dried extract in a solution containing the HMP reagent. A typical derivatization solution might consist of HMP in an organic solvent with an acid catalyst (e.g., trifluoroacetic acid).
-
Incubate the mixture to allow the derivatization reaction to proceed. A common condition is incubation at 50-60°C for 30-60 minutes.[10][11]
-
After incubation, evaporate the reaction mixture to dryness to remove the solvent and catalyst.
3. Final Sample Preparation for LC-MS/MS
-
Reconstitute the dried derivative residue in the mobile phase used for the LC separation (e.g., a mixture of methanol and water).
-
Vortex the sample to ensure the derivative is fully dissolved.
-
Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.
4. LC-MS/MS Analysis
-
Chromatographic Separation: Use a C18 reversed-phase column to separate the DHT-HMP derivative from other compounds. A gradient elution with mobile phases consisting of water and methanol or acetonitrile with a small amount of formic acid is common.
-
Mass Spectrometry Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for quantification. The characteristic mass transition for DHT-HMP is typically m/z 396 → 108.[1][2][3][4]
Visualizations
Caption: Experimental workflow for DHT analysis using HMP derivatization.
Caption: Logic diagram illustrating the rationale for DHT derivatization.
References
- 1. endocrine-abstracts.org [endocrine-abstracts.org]
- 2. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 6. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. msacl.org [msacl.org]
- 8. Simultaneous determination of dihydrotestosterone and its metabolites in mouse sera by LC-MS/MS with chemical derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US8158931B2 - Methods for detecting dihydrotestosterone by mass spectrometry - Google Patents [patents.google.com]
- 10. Development of a Derivatization Method for Investigating Testosterone and Dehydroepiandrosterone Using Tandem Mass Spectrometry in Saliva Samples from Young Professional Soccer Players Pre- and Post-Training [mdpi.com]
- 11. Analysis of testosterone and dihydrotestosterone in mouse tissues by liquid chromatography-electrospray tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chromatographic Separation of E/Z Isomers of Hydrazone Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the chromatographic separation of E/Z isomers of hydrazone derivatives.
Troubleshooting Guides
This section addresses specific issues that may arise during the chromatographic separation of E/Z isomers of hydrazone derivatives.
1. Poor Resolution Between E/Z Isomer Peaks
Q: Why am I getting poor or no resolution between my E/Z isomer peaks?
A: Poor resolution is a common issue and can stem from several factors related to the mobile phase, stationary phase, or other chromatographic conditions.
-
Inadequate Stationary Phase Chemistry: The choice of HPLC column is critical for separating geometric isomers. Standard C18 columns may not always provide the necessary selectivity. Consider using columns with different selectivities, such as those with phenyl, pentafluorophenyl (PFP), or embedded polar groups (EPG), which can offer alternative interactions like π-π and dipole-dipole interactions, enhancing separation.[1][2] For some geometric isomers, columns with shape-based selectivity, like those with cholesterol-bonded phases, can be effective.[3]
-
Suboptimal Mobile Phase Composition: The mobile phase composition, including the organic modifier, additives, and pH, significantly impacts selectivity. Systematically screen different organic modifiers (e.g., acetonitrile, methanol) and their proportions. The pH of the mobile phase is especially crucial for ionizable hydrazone derivatives as it can affect their charge state and interaction with the stationary phase.[4][5]
-
Incorrect Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, which can influence selectivity and resolution.[6] Experiment with different column temperatures (e.g., in 5 °C increments) to see if resolution improves. In some cases, lower temperatures can enhance resolution, while in others, higher temperatures can be beneficial.[6]
-
On-Column Isomer Interconversion: Hydrazones can undergo E/Z interconversion, and this process can be influenced by factors like temperature, pH, and light.[7] If the isomers are interconverting on the column, it can lead to peak broadening and poor resolution.
2. Peak Shape Problems
Q: My peaks are tailing. What could be the cause and how can I fix it?
A: Peak tailing, where the peak is asymmetrical with a drawn-out latter half, is often caused by secondary interactions between the analyte and the stationary phase.[8][9]
-
Silanol Interactions: Residual silanol groups on silica-based columns can interact with basic analytes, causing tailing. To mitigate this, consider using a high-purity, end-capped column or adding a competing base like triethylamine (TEA) to the mobile phase. Adjusting the mobile phase to a lower pH can also suppress silanol ionization.[10][11]
-
Column Contamination: Accumulation of contaminants on the column can lead to peak tailing.[8] Regularly flush your column with a strong solvent and consider using a guard column to protect the analytical column.[11][12]
-
Sample Overload: Injecting too much sample can lead to peak distortion, including tailing.[8] Try reducing the injection volume or sample concentration.
Q: I'm observing peak fronting. What does this indicate?
A: Peak fronting, an asymmetry with a leading edge, can be caused by:
-
Sample Overload: Similar to tailing, injecting too much sample can cause fronting.[8]
-
Low Temperature: Insufficient temperature can sometimes lead to peak fronting.[13]
-
Incompatible Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[11] Whenever possible, dissolve the sample in the mobile phase.
Q: Why are my peaks split or showing shoulders?
A: Split peaks can be caused by several issues:
-
Column Void or Contamination: A void at the column inlet or particulate contamination can disrupt the sample band, leading to split peaks.[9][11]
-
Injection Solvent Mismatch: Injecting the sample in a solvent that is not miscible with the mobile phase or is significantly stronger can cause peak splitting.[11]
-
Co-elution with an Impurity: A closely eluting impurity can appear as a shoulder on the main peak.
3. Retention Time Variability
Q: My retention times are shifting between runs. What should I check?
A: Retention time drift can compromise the reliability of your analysis. Common causes include:
-
Mobile Phase Composition Changes: Inconsistent mobile phase preparation is a frequent cause of retention time shifts. Ensure accurate and consistent preparation of the mobile phase, including pH adjustment.[14]
-
Temperature Fluctuations: Poor temperature control can lead to retention time variability.[6][14] Use a column oven to maintain a stable temperature.
-
Column Equilibration: Insufficient column equilibration time between runs, especially in gradient elution, can cause retention time shifts.[14]
-
Flow Rate Instability: Fluctuations in the pump's flow rate will directly impact retention times. Check for leaks in the system and ensure the pump is functioning correctly.[14]
Frequently Asked Questions (FAQs)
Q1: What is the best type of HPLC column to start with for separating E/Z isomers of hydrazone derivatives?
A1: While a standard C18 column is a common starting point in reversed-phase chromatography, it may not be optimal for E/Z isomers. A better initial choice would be a column that offers alternative selectivity mechanisms. Phenyl-hexyl or pentafluorophenyl (PFP) stationary phases are excellent candidates as they provide π-π interactions that can help differentiate the geometric isomers.[1] An embedded polar group (EPG) column could also be a good option, especially if the hydrazone derivatives have polar functional groups.[2]
Q2: How does temperature affect the separation of E/Z isomers?
A2: Temperature is a critical parameter that can significantly influence the separation of E/Z isomers. It affects:
-
Selectivity: Changing the temperature can alter the relative retention of the E and Z isomers, sometimes even reversing their elution order. This is because the thermodynamics of their interaction with the stationary phase can be different.
-
Efficiency: Higher temperatures generally lead to lower mobile phase viscosity and faster mass transfer, which can result in sharper peaks and better efficiency.[15]
-
Isomer Interconversion: For some hydrazones, temperature can influence the rate of on-column E/Z interconversion. If interconversion is an issue, lower temperatures may be necessary to "freeze" the isomers in their respective forms during the separation.
Q3: Can the E/Z isomers interconvert during the analysis? How can I prevent this?
A3: Yes, E/Z isomers of hydrazones can interconvert, and this can be catalyzed by factors such as light, heat, and acid or base.[7] To minimize on-column interconversion:
-
Optimize pH: Avoid highly acidic or basic mobile phases if they are found to promote isomerization.
-
Control Temperature: Operating at lower temperatures can often slow down the rate of interconversion.
-
Protect from Light: Prepare samples in amber vials and protect the HPLC system from direct light, as photoisomerization can occur.[7]
-
Sample Preparation: Ensure that the sample preparation and storage conditions do not induce isomerization before injection.
Q4: What are some key considerations for mobile phase optimization?
A4: For separating E/Z isomers of hydrazones, consider the following for mobile phase optimization:
-
Organic Modifier: Screen different organic solvents like acetonitrile and methanol, as they can provide different selectivities.
-
pH: If your hydrazone derivative is ionizable, the pH of the mobile phase is crucial. A small change in pH can significantly impact retention and selectivity.[4]
-
Buffer: Use an appropriate buffer to maintain a stable pH. The choice of buffer can also influence the separation.[4]
-
Additives: In some cases, additives like triethylamine (TEA) can improve peak shape for basic compounds.[11]
Data Presentation
Table 1: Example Chromatographic Conditions for Hydrazone Isomer Separation
| Compound Class | Column | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Detection | Reference |
| Xanthine-based hydrazide-hydrazone isomers | ACE®Equivalence™ C18 (250 x 4.6 mm, 5 µm) | Methanol:Water:Phosphate Buffer pH 7.4 (50:46:4 v/v/v) | 1.0 | 25 | UV at 272 nm | [16] |
| Pyrrole-containing hydrazone | Purospher® STAR, RP-18 (250 x 4.6 mm, 5 µm) | Acetonitrile:Phosphate Buffer pH 4.0:Methanol (60:30:10 v/v/v) | 1.0 | 25 | UV at 272 nm | [17] |
| 4-hydroxytamoxifen (E/Z isomers) | Ascentis RP-Amide (EPG) (10 x 4.6 mm, 3 µm) | Gradient of Water, Acetonitrile, and 0.1% formic acid or 0.1% ammonium formate | 1.5 | 40 | UV at 220 nm | [2] |
Experimental Protocols
Protocol 1: General Method Development for E/Z Isomer Separation of Hydrazone Derivatives
-
Column Selection:
-
Start with a column that offers alternative selectivity, such as a Phenyl-hexyl or a PFP column (e.g., 150 x 4.6 mm, 5 µm).
-
Have a standard C18 and an EPG column available for comparison.
-
-
Initial Mobile Phase Screening (Isocratic):
-
Prepare mobile phases consisting of a buffered aqueous phase and an organic modifier.
-
A good starting point is a mobile phase of 50:50 (v/v) Acetonitrile:Water with 0.1% formic acid (for acidic/neutral compounds) or 10 mM ammonium acetate (for basic compounds).
-
Perform initial runs with different organic modifiers (e.g., methanol) at the same volume ratio to assess changes in selectivity.
-
-
Gradient Elution for Complex Samples:
-
If the isomers are not well-resolved or if there are other components in the sample, run a scouting gradient (e.g., 5% to 95% organic modifier over 20-30 minutes) to determine the approximate elution conditions.
-
-
Optimization of Mobile Phase Composition:
-
Based on the initial screening, systematically vary the ratio of the organic modifier to the aqueous phase to optimize resolution.
-
If the hydrazone is ionizable, screen a range of pH values for the aqueous phase (e.g., pH 3, 5, and 7.5) to find the optimal pH for separation.
-
-
Temperature Optimization:
-
Once a promising mobile phase is identified, investigate the effect of temperature. Analyze the sample at different column temperatures (e.g., 25 °C, 35 °C, and 45 °C) to see the impact on resolution and peak shape.
-
-
Flow Rate Adjustment:
-
Fine-tune the flow rate to optimize the balance between resolution and analysis time. A typical starting flow rate for a 4.6 mm ID column is 1.0 mL/min.
-
-
Final Method Validation:
-
Once optimal conditions are established, validate the method for parameters such as specificity, linearity, accuracy, and precision.
-
Mandatory Visualization
Caption: Troubleshooting workflow for poor separation of E/Z isomers.
Caption: Workflow for HPLC method development for E/Z isomers.
References
- 1. welch-us.com [welch-us.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. m.youtube.com [m.youtube.com]
- 6. chromtech.com [chromtech.com]
- 7. mdpi.com [mdpi.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. mastelf.com [mastelf.com]
- 10. waters.com [waters.com]
- 11. agilent.com [agilent.com]
- 12. Preventing Column Contamination in HPLC | Phenomenex [phenomenex.com]
- 13. uhplcs.com [uhplcs.com]
- 14. HPLC Troubleshooting Guide [scioninstruments.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound [pharmacia.pensoft.net]
- 17. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
Addressing isobaric interference in LC-MS/MS analysis of androgens
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding isobaric interference in the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of androgens.
Troubleshooting Guide
This guide addresses specific issues that may arise during the LC-MS/MS analysis of androgens due to isobaric interference.
Q1: I am seeing a single, broad, or asymmetric peak where I expect to see two distinct peaks for isobaric androgens. What could be the cause?
A1: This is a classic sign of co-elution of isobaric compounds, where two or more molecules with the same nominal mass are not adequately separated by the liquid chromatography (LC) system.[1][2] This can lead to inaccurate quantification.
Possible Causes and Solutions:
-
Inadequate Chromatographic Separation: Your current LC method may not have sufficient resolving power for the specific isobaric pair.
-
Solution: Optimize your chromatographic method. This can involve adjusting the mobile phase gradient, changing the column chemistry (e.g., to a different C18 phase or a pentafluorophenyl (PFP) column), or modifying the column temperature.[3]
-
-
Incorrect Injection Solvent: If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak broadening and splitting.[4]
-
Solution: Ensure your sample is dissolved in a solvent that is of equal or lesser strength than the starting mobile phase composition.[3]
-
-
Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade, leading to poor peak shape and loss of resolution.[4]
-
Solution: Flush the column according to the manufacturer's instructions. If performance does not improve, consider replacing the guard column or the analytical column.[3]
-
Q2: My mass spectrometer is showing a signal for my target androgen, but the quantification is inconsistent or higher than expected. Could this be due to isobaric interference?
A2: Yes, this is a strong possibility. Even with the high selectivity of tandem mass spectrometry (MS/MS), if an isobaric compound co-elutes and shares a common fragment ion, it can contribute to the signal of your target analyte, leading to overestimation.[1][5]
Solutions:
-
Review MRM Transitions: Ensure that the multiple reaction monitoring (MRM) transitions you have selected are as specific as possible to your analyte of interest.
-
Improve Chromatographic Separation: As mentioned in Q1, enhancing the chromatographic resolution is the most effective way to separate the isobaric compounds before they enter the mass spectrometer.[2]
-
Chemical Derivatization: Derivatizing the androgens can alter their chromatographic behavior and fragmentation patterns, which can help to resolve interferences.[6][7] For example, derivatizing keto-androgens with Girard P can improve ionization and separation.[6]
Q3: I am having trouble detecting low levels of certain androgens, even without obvious interferences. How can I improve the sensitivity of my assay?
A3: Low sensitivity can be due to poor ionization efficiency of the native androgens.
Solutions:
-
Chemical Derivatization: This is a highly effective strategy to enhance the ionization efficiency and, consequently, the sensitivity of the assay.[7][8]
-
Optimize Ion Source Parameters: Ensure that the ion source settings (e.g., gas flows, temperature, and voltages) are optimized for your specific analytes.
-
Sample Clean-up: A robust sample preparation procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), is crucial to remove matrix components that can cause ion suppression.[10]
Frequently Asked Questions (FAQs)
Q1: What is isobaric interference in the context of androgen analysis?
A1: Isobaric interference occurs when two or more different compounds have the same nominal mass-to-charge ratio (m/z). In androgen analysis, this is common because many androgens are isomers, meaning they have the same chemical formula but different structural arrangements.[1] If these isobaric compounds are not separated chromatographically, they can interfere with each other's detection and quantification by mass spectrometry.[5]
Q2: Which androgens are commonly found as isobaric pairs?
A2: Several clinically relevant androgens and their metabolites are isobaric. Some common examples include:
| Androgen Pair | Molecular Formula | Nominal Mass (Da) |
| Testosterone & Epitestosterone | C19H28O2 | 288.4 |
| Androstenedione & 11-Ketoandrosterone | C19H26O2 | 286.4 |
| Dihydrotestosterone (DHT) & isomers | C19H30O2 | 290.4 |
| Dehydroepiandrosterone (DHEA) & isomers | C19H28O2 | 288.4 |
| 17α-Hydroxyprogesterone & isomers | C21H30O3 | 330.5 |
Q3: What are the main strategies to overcome isobaric interference in LC-MS/MS analysis of androgens?
A3: The two primary strategies are:
-
Chromatographic Separation: This involves optimizing the liquid chromatography method to physically separate the isobaric compounds before they enter the mass spectrometer. This can be achieved by adjusting the mobile phase, stationary phase, column temperature, and flow rate.[2][11]
-
Chemical Derivatization: This technique involves chemically modifying the androgens to alter their properties.[7] Derivatization can improve chromatographic separation, enhance ionization efficiency for better sensitivity, and create unique fragment ions for more specific detection in the mass spectrometer.[6][9]
Q4: Can high-resolution mass spectrometry (HRMS) alone solve the problem of isobaric interference for androgens?
A4: While HRMS can distinguish between compounds with very small mass differences, it often cannot resolve structural isomers, which have identical elemental compositions and thus identical exact masses. Therefore, chromatographic separation remains essential for the accurate analysis of isobaric androgens, even when using HRMS.
Q5: What are some common derivatizing agents for androgens and what are their benefits?
A5: Several derivatizing agents are used for androgen analysis:
| Derivatizing Agent | Target Functional Group | Benefits |
| Picolinic Acid | Hydroxyl groups | Enhances ionization and detection sensitivity of hydroxy-androgens.[6] |
| Girard P | Ketone groups | Improves ionization and detection sensitivity of keto-androgens.[6] |
| Hydroxylamine | Ketone groups | Increases ionization efficiency and can alter chromatographic retention.[7][9] |
| Dansyl Chloride | Hydroxyl and amine groups | Can be used for LC-MS/MS analysis to improve sensitivity.[12] |
Quantitative Data Summary
The following table summarizes the limits of quantification (LOQs) for various androgens achieved with different LC-MS/MS methods, highlighting the improvements gained through derivatization.
| Androgen | Method | LOQ | Reference |
| Estradiol (E2) | Without Derivatization | 6.7 pM | [13] |
| Estrone (E1) | Without Derivatization | 1.3 pM | [13] |
| Testosterone (T) | Without Derivatization | 3.3 pM | [13] |
| Androstenedione (A4) | Without Derivatization | 13 pM | [13] |
| Dihydrotestosterone (DHT) | Without Derivatization | 0.10 ng/mL | [14] |
| Dehydroepiandrosterone (DHEA) | Without Derivatization | 0.10 ng/mL | [14] |
| Estradiol (E2) | With Derivatization | 1 pg/mL | [15] |
| Estrone (E1) | With Derivatization | 4 pg/mL | [15] |
| Testosterone (Testo) | With Derivatization | 50 pg/mL | [15] |
| Dihydrotestosterone (DHT) | With Derivatization | 10 pg/mL | [15] |
Experimental Protocols
Protocol 1: General Method for Chromatographic Separation of Isobaric Androgens
This protocol provides a starting point for developing a robust chromatographic separation of isobaric androgens. Optimization will be required for specific analyte pairs and matrices.
-
Column: Use a high-efficiency C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.[6]
-
Mobile Phase B: Methanol/Acetonitrile (50:50, v/v) with 0.1% formic acid.
-
Gradient Elution:
-
Start at a low percentage of Mobile Phase B (e.g., 30-40%).
-
Increase the percentage of Mobile Phase B linearly over 10-15 minutes to elute the androgens.
-
Include a wash step with a high percentage of Mobile Phase B.
-
Re-equilibrate the column with the initial mobile phase composition for at least 5 column volumes.[16]
-
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: Maintain a constant temperature, typically between 30-50 °C, to ensure reproducible retention times.[16]
-
Injection Volume: 5-10 µL.
Protocol 2: Derivatization of Keto-Androgens with Hydroxylamine
This protocol describes a general procedure for the derivatization of androgens containing a ketone group with hydroxylamine to improve their LC-MS/MS response.[7][9]
-
Sample Preparation: Extract the androgens from the biological matrix using liquid-liquid extraction (e.g., with methyl tert-butyl ether) or solid-phase extraction. Evaporate the solvent to dryness under a stream of nitrogen.
-
Derivatization Reaction:
-
Reconstitute the dried extract in 50 µL of a hydroxylamine hydrochloride solution in a suitable buffer (e.g., acetate buffer, pH 5).
-
Vortex the mixture gently.
-
Incubate the reaction mixture at 40-60 °C for 20-30 minutes. The optimal time and temperature should be determined experimentally.[7]
-
-
Post-Derivatization:
-
After incubation, cool the sample to room temperature.
-
The sample can be directly injected into the LC-MS/MS system or subjected to a further clean-up step if necessary.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 4. agilent.com [agilent.com]
- 5. myadlm.org [myadlm.org]
- 6. High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative-Profiling Method of Serum Steroid Hormones by Hydroxylamine-Derivatization HPLC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. Chromatographic separation of the isobaric compounds cyclopropylfentanyl, crotonylfentanyl, methacrylfentanyl, and para-methylacrylfentanyl for specific confirmation by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Analysis by LC-MS/MS of endogenous steroids from human serum, plasma, endometrium and endometriotic tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Simultaneous measurement of 18 steroids in human and mouse serum by liquid chromatography-mass spectrometry without derivatization to profile the classical and alternate pathways of androgen synthesis and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A sensitive, simple and robust LC-MS/MS method for the simultaneous quantification of seven androgen- and estrogen-related steroids in postmenopausal serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ssi.shimadzu.com [ssi.shimadzu.com]
Technical Support Center: Stability of 2-Hydrazino-4-methylpyridine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 2-hydrazino-4-methylpyridine derivatives under various storage conditions. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the integrity of your research materials.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound and its derivatives?
A1: To ensure the long-term stability of this compound and its derivatives, it is recommended to store these compounds in a dark place, under an inert atmosphere (e.g., nitrogen or argon), and in a freezer at temperatures of -20°C or lower.[1] The hydrazine functional group is susceptible to oxidation, and the pyridine ring can be sensitive to light.
Q2: How stable are this compound derivatives in solution?
A2: The stability of these derivatives in solution is highly dependent on the solvent, pH, and presence of oxygen. Hydrazones, which can be formed from this compound derivatives, are known to be susceptible to hydrolysis under acidic conditions. It is advisable to prepare solutions fresh and store them for short periods at low temperatures, protected from light. For analytical purposes, consider using a mobile phase that is compatible with the compound's stability.
Q3: What are the primary degradation pathways for this compound derivatives?
A3: The primary degradation pathways are likely to involve the hydrazine moiety. Oxidation of the hydrazine group can occur, especially in the presence of air and light, potentially leading to the formation of diazenes and other oxidized species. Hydrolysis of any hydrazone derivatives is also a significant degradation route, particularly in acidic environments.
Q4: Are there any known incompatibilities with common laboratory reagents or materials?
A4: Yes, avoid strong oxidizing agents, as they will readily degrade the hydrazine group. Protic solvents, especially in acidic or basic conditions, can promote hydrolysis of derivatives. Care should be taken to use high-purity solvents to avoid contaminants that could catalyze degradation.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the handling and analysis of this compound derivatives.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Discoloration of solid material (e.g., turning yellow or brown) | Oxidation of the hydrazine moiety due to exposure to air and/or light. | 1. Ensure the compound is stored under an inert atmosphere and protected from light. 2. If discoloration is observed, it is recommended to re-purify the material if possible, or use a fresh batch for critical experiments. 3. Analyze the discolored material by HPLC or LC-MS to identify potential degradation products. |
| Appearance of unexpected peaks in HPLC chromatograms of a freshly prepared solution | 1. Degradation of the compound in the dissolution solvent. 2. Contaminated solvent or glassware. 3. On-column degradation. | 1. Prepare solutions immediately before analysis. 2. Use high-purity, degassed solvents. 3. Ensure glassware is scrupulously clean. 4. Investigate the effect of mobile phase pH on stability. A neutral or slightly basic mobile phase may be preferable to acidic conditions. |
| Poor peak shape (tailing) in reverse-phase HPLC | Interaction of the basic pyridine nitrogen with residual silanols on the silica-based column packing. | 1. Use a base-deactivated column. 2. Add a small amount of a competing base, such as triethylamine, to the mobile phase. 3. Operate at a mobile phase pH that suppresses the ionization of the pyridine ring (typically pH > 5). |
| Irreproducible retention times in HPLC | 1. Changes in mobile phase composition or pH. 2. Column temperature fluctuations. 3. Column degradation. | 1. Prepare fresh mobile phase daily and ensure accurate pH measurement. 2. Use a column oven to maintain a constant temperature. 3. Use a guard column to protect the analytical column from strongly retained impurities. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.
Objective: To identify potential degradation products and pathways of a this compound derivative under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid compound at 80°C for 48 hours.
-
Photodegradation: Expose the solid compound and a solution of the compound to UV light (e.g., 254 nm) and visible light for a defined period.
-
-
Sample Analysis: After the specified stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC method (see Protocol 2).
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the intact this compound derivative from its potential degradation products.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 20 mM ammonium acetate, pH 7.0).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV spectrum of the parent compound (e.g., 272 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Experimental Workflow for Stability Testing
Caption: Workflow for conducting forced degradation studies.
Potential Degradation Pathway
Caption: Potential degradation routes for this compound derivatives.
References
Minimizing by-products in the synthesis of 2-Hydrazino-4-methylpyridine
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to minimize by-product formation during the synthesis of 2-Hydrazino-4-methylpyridine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is the nucleophilic aromatic substitution of a 2-halo-4-methylpyridine, typically 2-chloro-4-methylpyridine or 2-fluoro-4-methylpyridine, with hydrazine hydrate.[1][2]
Q2: Why is an excess of hydrazine hydrate used in the reaction?
A2: An excess of hydrazine hydrate is used to ensure the complete consumption of the starting 2-halo-4-methylpyridine, driving the reaction towards the desired product. A molar ratio of the pyridine halide to hydrazine hydrate between 1:1.5 and 1:1.8 is often recommended to maximize conversion while avoiding significant recovery and waste issues of the excess hydrazine.[3]
Q3: What are the typical reaction temperatures and times?
A3: Reaction temperatures can range from room temperature to 150°C, often under reflux conditions.[3][4] Reaction times can vary significantly, from a few hours to up to 48 hours, depending on the reactivity of the starting halide and the chosen solvent and temperature.[4]
Q4: Is an inert atmosphere necessary for this synthesis?
A4: Yes, conducting the reaction under an inert atmosphere, such as nitrogen or argon, is preferable.[3] This helps to prevent potential side reactions, including the autoxidation of hydrazine and the desired product, which can be sensitive to oxygen, especially at elevated temperatures.[5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Insufficient excess of hydrazine hydrate. 4. Poor quality of starting materials. | 1. Increase reaction time and monitor progress using TLC or LC-MS.[4] 2. Optimize the temperature. For 2-chloropyridines, a temperature of 100-150°C is often effective.[3] 3. Adjust the molar ratio of 2-halo-4-methylpyridine to hydrazine hydrate to 1:1.5-1.8.[3] 4. Ensure the purity of 2-halo-4-methylpyridine and use a suitable grade of hydrazine hydrate (e.g., 80% or higher).[3] |
| Presence of Unreacted 2-Chloro-4-methylpyridine | 1. Reaction time is too short. 2. Reaction temperature is too low. 3. Inefficient mixing. | 1. Extend the reaction duration. 2. Gradually increase the reaction temperature, for instance to 125-130°C, which has been shown to be effective.[3] 3. Ensure vigorous and efficient stirring throughout the reaction. |
| Formation of a Yellow, Insoluble By-product | 1. Dimerization or polymerization of the product. 2. Autoxidation of the hydrazine product.[5] 3. Side reactions involving impurities. | 1. Conduct the reaction under an inert atmosphere (nitrogen or argon) to minimize oxidation.[3] 2. Use purified solvents and high-purity starting materials. 3. During work-up, consider purification via recrystallization from a suitable solvent like ethanol to remove colored impurities.[6] |
| Difficulty in Product Isolation and Purification | 1. Product is too soluble in the work-up solvent. 2. Formation of emulsions during extraction. 3. Co-crystallization with by-products. | 1. After the reaction, cool the mixture to induce crystallization before filtration.[3] 2. For extraction, use a different organic solvent like ethyl acetate and combine multiple extractions.[4] 3. Consider an acid-base purification: dissolve the crude product in a dilute acid, wash with an organic solvent to remove non-basic impurities, and then basify the aqueous layer to precipitate the pure product.[7] |
Reaction Parameter Optimization
The following table summarizes the impact of key reaction parameters on the synthesis of 2-hydrazinopyridine derivatives, based on literature findings.
| Parameter | Condition | Expected Outcome | Rationale | Reference |
| Temperature | 100-150°C | Faster reaction rate, fewer by-products | Ensures rapid substitution reaction. | [3] |
| Molar Ratio (Halide:Hydrazine) | 1 : 1.5-1.8 | High conversion of starting material | Drives the reaction to completion without excessive hydrazine waste. | [3] |
| Solvent | Alcohol amines (e.g., N,N-dimethylpropanolamine) | Promotes the reaction | Can act as an acid scavenger, favoring product formation. | [3] |
| Atmosphere | Inert (Nitrogen or Argon) | Improved safety and product purity | Prevents oxidation of hydrazine and product. | [3] |
Experimental Protocol: Synthesis of this compound
This protocol is a generalized procedure based on common laboratory practices for the synthesis of hydrazinopyridines.
Materials:
-
2-Chloro-4-methylpyridine
-
Hydrazine hydrate (80%)
-
n-Butanol
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Deionized water
Equipment:
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer with heating mantle
-
Nitrogen or argon gas inlet
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-4-methylpyridine (1 eq.) in n-butanol.
-
Under an inert atmosphere (nitrogen or argon), add hydrazine hydrate (1.8 eq.) to the solution.
-
Heat the reaction mixture to 100-130°C and maintain reflux with vigorous stirring.[3][4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 10-24 hours).
-
Once the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath to promote crystallization of the product.
-
Filter the solid product and wash with cold water.
-
For any remaining product in the filtrate, dilute with water and extract multiple times with ethyl acetate.[4]
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Combine all batches of the product and purify further by recrystallization from a suitable solvent if necessary.
Visual Guides
Caption: Reaction scheme for the synthesis of this compound and a potential side reaction pathway.
Caption: A troubleshooting workflow for diagnosing and resolving issues in the synthesis of this compound.
References
- 1. CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative - Google Patents [patents.google.com]
- 2. This compound CAS#: 4931-00-4 [m.chemicalbook.com]
- 3. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]
- 4. 2-Hydrazinopyridine synthesis - chemicalbook [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. US2855400A - 2-methyl-pyridine-4-carboxylic acid derivatives - Google Patents [patents.google.com]
- 7. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents [patents.google.com]
Technical Support Center: Overcoming Challenges in Derivatizing Low-Concentration Metabolites
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when derivatizing low-concentration metabolites for analysis by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for analyzing low-concentration metabolites?
A1: Derivatization is a chemical modification process used to enhance the analytical properties of metabolites. For low-concentration metabolites, derivatization is crucial for several reasons:
-
Increased Volatility and Thermal Stability: Many polar metabolites, such as amino acids, organic acids, and sugars, are not volatile enough for GC-MS analysis. Derivatization replaces active hydrogen atoms in functional groups like -OH, -NH2, and -COOH with less polar groups, increasing their volatility and thermal stability.[1][2][3][4][5]
-
Improved Chromatographic Separation: Derivatization can improve the peak shape, resolution, and overall chromatographic performance, which is especially important for resolving isomers.[1][6][7]
-
Enhanced Ionization and Detection Sensitivity: By introducing specific chemical moieties, derivatization can significantly improve the ionization efficiency and sensitivity of detection in both GC-MS and LC-MS, allowing for the quantification of trace-level metabolites.[8][9][10][11][12] For instance, derivatization of p-cresol with 1,2-dimethylimidazole-5-sulfonyl chloride (5-DMIS-Cl) increased sensitivity up to 40-fold compared to traditional dansyl derivatization.[11]
Q2: How do I choose the right derivatization reagent for my metabolites of interest?
A2: The choice of derivatization reagent depends on the functional groups present in your target metabolites and the analytical platform you are using. Here's a general guide:
-
Silylation (e.g., MSTFA, BSTFA): These are powerful and widely used reagents for compounds with active hydrogens, such as hydroxyls, carboxyls, amines, and thiols.[2] They are particularly effective for sugars, organic acids, and amino acids for GC-MS analysis.[13][14][15]
-
Acylation (e.g., TFAA): Acylating reagents are suitable for highly polar functional groups like those found in amino acids and carbohydrates.[16]
-
Alkylation (e.g., PFBBr, MCF): Alkylating agents target active hydrogens on amines and acidic hydroxyl groups.[16] Pentafluorobenzyl bromide (PFBBr) is commonly used for the analysis of fatty acids, carboxylic acids, and phenols.[17][18][19][20]
-
For LC-MS: Derivatization can be used to improve retention on reverse-phase columns and enhance ionization efficiency. Reagents are chosen to introduce a hydrophobic and/or easily ionizable tag.[8][9]
Below is a diagram to help guide your selection process.
Troubleshooting Guides
Problem 1: Low or No Derivatization Product Detected
Possible Causes & Solutions
-
Incomplete Sample Drying: The presence of water is a major cause of derivatization failure, especially for silylation reactions.[3]
-
Solution: Ensure your sample is completely dry before adding the derivatization reagent. Lyophilization (freeze-drying) is a highly effective method.[3] If using a speed vacuum, ensure sufficient time for complete solvent removal.
-
-
Poor Sample Solubility in Derivatization Reagent: If the dried sample residue does not dissolve in the derivatization solution, the reaction will not proceed efficiently.[21]
-
Solution: Consider adding a solvent like pyridine to first dissolve the sample before adding the silylating reagent (e.g., MSTFA+TMCS).[21]
-
-
Suboptimal Reaction Conditions: Derivatization reactions are sensitive to temperature and time.
-
Solution: Optimize the reaction temperature and incubation time. For silylation with MSTFA, a common starting point is 30-60 minutes at 37-60°C.[22][23] For two-step derivatization (methoximation followed by silylation), the methoximation step is typically performed first (e.g., 90 minutes at 30°C), followed by the silylation step (e.g., 30 minutes at 37°C).[3][23]
-
-
Degradation of Derivatized Product: Some derivatized metabolites can be unstable.
Problem 2: High Variability in Peak Areas Between Replicates
Possible Causes & Solutions
-
Inconsistent Reaction Time: Manual derivatization can lead to varying equilibration times between samples, increasing technical variability.[1][22]
-
Matrix Effects: Components in the biological matrix can enhance or suppress the signal of your target analytes, leading to variability.[24][25][26][27] This can affect any step from extraction to MS detection.[24]
-
Solution:
-
Sample Dilution: Diluting the sample can mitigate matrix effects, but may also lower the analyte signal below the limit of detection.[26]
-
Improved Sample Cleanup: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.
-
Use of Stable Isotope-Labeled Internal Standards: This is the most effective way to compensate for matrix effects, as the internal standard will be affected similarly to the analyte.
-
-
Problem 3: Presence of Multiple Derivative Peaks for a Single Metabolite
Possible Causes & Solutions
-
Tautomerization of Carbonyl Compounds: Sugars and other carbonyl-containing compounds can exist in different isomeric forms (tautomers), each of which can be derivatized, leading to multiple peaks.
-
Incomplete Derivatization: If the reaction does not go to completion, you may see peaks for both the underivatized and partially derivatized metabolite.
-
Solution: Optimize reaction conditions (time, temperature, reagent concentration) to drive the reaction to completion. The addition of a catalyst like trimethylchlorosilane (TMCS) to silylation reagents can increase their reactivity.[2]
-
Experimental Protocols
Protocol 1: Two-Step Derivatization for General Metabolite Profiling (GC-MS)
This protocol is suitable for a broad range of polar metabolites, including amino acids, organic acids, and sugars.
-
Sample Preparation: Dry 10-50 µL of the sample extract to completeness in a GC vial using a speed vacuum or by lyophilization.
-
Methoximation:
-
Add 20 µL of methoxyamine hydrochloride (MOX) in pyridine (20 mg/mL).
-
Incubate at 30°C for 90 minutes with shaking.[23]
-
-
Silylation:
-
Analysis: Cool the sample to room temperature before injecting into the GC-MS.
Protocol 2: PFBBr Derivatization for Short-Chain Fatty Acids (SCFAs) (GC-MS)
This protocol is for the analysis of volatile and short-chain fatty acids.
-
Reagent Preparation: Prepare a solution of 100 mM pentafluorobenzyl bromide (PFBBr) in acetone. Note that PFBBr can be a source of background contaminants and may need to be washed.[17][28]
-
Derivatization:
-
Extraction:
-
After cooling, add 1 mL of hexane.
-
Vortex for 5 minutes and then centrifuge at 300 x g for 1 minute.[28]
-
-
Analysis: Transfer 200 µL of the upper hexane layer to a GC vial for injection.[28]
Data Presentation
Table 1: Comparison of Derivatization Reaction Conditions
| Parameter | Silylation (MSTFA) | Two-Step (MOX + MSTFA) | PFBBr Derivatization |
| Target Analytes | General polar metabolites | Carbonyl-containing compounds, general polar metabolites | Short-chain fatty acids, carboxylic acids |
| Reagent(s) | MSTFA (+/- 1% TMCS) | 1. MOX in Pyridine2. MSTFA (+/- 1% TMCS) | PFBBr in Acetone |
| Temperature | 37-70°C | 1. 30°C2. 37°C | 60-70°C |
| Time | 30-60 min | 1. 90 min2. 30 min | 60 min |
| Key Consideration | Moisture sensitive | Prevents tautomerization | Potential for reagent contamination |
Table 2: Impact of Derivatization on Metabolite Detection (Illustrative)
| Metabolite | Derivatization Method | Fold Increase in Sensitivity (vs. Underivatized) | Reference |
| p-Cresol | 5-DMIS-Cl | Up to 40x | [11] |
| Malate | Dual derivatization (amine & carboxylate) | >75x | [10] |
| Amino Acids | PITC | Lower LLOQs vs. dilute-and-shoot | [6] |
References
- 1. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry | MDPI [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. bioanalysis-zone.com [bioanalysis-zone.com]
- 10. Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Improving the detectability of low-abundance p-cresol in biological matrices by chemical derivatization and LC-MS/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. From Complexity to Clarity: Expanding Metabolome Coverage With Innovative Analytical Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. mdpi.com [mdpi.com]
- 20. A complementary method with PFBBr-derivatization based on a GC-EI-MS platform for the simultaneous quantitation of short-, medium- and long-chain fatty acids in murine plasma and feces samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. chromatographyonline.com [chromatographyonline.com]
- 27. bataviabiosciences.com [bataviabiosciences.com]
- 28. Isotopomer enrichment assay for very short chain fatty acids and its metabolic applications - PMC [pmc.ncbi.nlm.nih.gov]
Improving reaction efficiency and time for hydrazine-based derivatization
Welcome to the Technical Support Center for hydrazine-based derivatization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions, enabling you to improve reaction efficiency and shorten reaction times.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for hydrazine-based derivatization and why is it so critical?
The optimal pH for hydrazone formation is typically in the mildly acidic range of 4.5 to 6.0.[1] This is because the reaction mechanism involves a delicate balance. An acidic environment is required to protonate the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydrazine. However, if the pH is too low (less than 3-4), the hydrazine, being basic, will be excessively protonated, rendering it non-nucleophilic and thus unreactive. Conversely, at neutral or high pH (greater than 8), there is insufficient acid to catalyze the dehydration of the carbinolamine intermediate, which is often the rate-limiting step.[1][2]
Q2: How do aldehydes and ketones differ in their reactivity with hydrazines?
Aldehydes are generally more reactive than ketones in forming hydrazones. This difference is attributed to two main factors:
-
Steric Effects: Aldehydes have a hydrogen atom attached to the carbonyl carbon, which presents less steric hindrance to the approaching hydrazine nucleophile compared to the two bulkier alkyl or aryl groups in ketones.[1]
-
Electronic Effects: The alkyl groups in ketones are electron-donating, which reduces the positive charge on the carbonyl carbon, making it less electrophilic and therefore less reactive towards nucleophiles like hydrazine.[1]
Q3: What are the most common solvents used for hydrazine derivatization?
The choice of solvent can significantly impact reaction efficiency. Acetonitrile is a frequently used and effective solvent for hydrazine-based derivatization reactions.[3][4] Other solvents such as methanol and ethanol have also been used. The selection often depends on the solubility of the reactants and the specific analytical method being employed (e.g., LC-MS). In some cases, aqueous buffered solutions are used to maintain optimal pH.[1]
Q4: Can catalysts be used to speed up the reaction?
Yes, acid catalysis is fundamental to the reaction, as discussed under pH optimization. Weak acids like acetic acid are commonly used.[1] Additionally, certain nucleophilic catalysts, such as aniline, can accelerate hydrazone formation, particularly at neutral pH.[1] The catalyst functions by forming a more reactive iminium ion intermediate with the carbonyl compound.
Q5: How can I monitor the progress of my derivatization reaction?
Several analytical techniques can be employed to monitor the reaction progress:
-
Thin Layer Chromatography (TLC): This is a simple and common method to observe the disappearance of starting materials (aldehyde/ketone and hydrazine) and the appearance of the hydrazone product.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful technique for both identifying and quantifying the reactants and products in the reaction mixture.[1][3]
-
High-Performance Liquid Chromatography (HPLC) with UV detection: This is widely used for quantitative analysis, especially when the hydrazine reagent imparts a strong chromophore to the derivative.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to monitor the structural changes as the reactants are converted to the product.[1]
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Unfavorable pH | The reaction equilibrium may not be favoring product formation. Adjust the pH to the optimal range of 4.5-6.0 using a catalytic amount of a weak acid like acetic acid.[1] |
| Low Reactivity of Substrate | Ketones and sterically hindered carbonyl compounds react slower than aldehydes.[1] Increase the reaction temperature or prolong the reaction time. Consider using a more reactive hydrazine derivative if possible. |
| Degradation of Reactants | Hydrazine reagents can be unstable. Ensure the freshness and proper storage of your hydrazine reagent. Prepare solutions fresh when possible. |
| Insufficient Reagent | Ensure the hydrazine derivatizing agent is used in an appropriate molar excess to drive the reaction to completion, especially for quantitative analysis. |
| Precipitation of Reactants or Product | If solubility is an issue in the chosen solvent, try a different solvent system or a co-solvent. Acetonitrile is often a good choice.[3][4] |
Issue 2: Slow Reaction Time
| Potential Cause | Troubleshooting Step |
| Suboptimal Temperature | Many derivatization reactions proceed slowly at room temperature.[7] Increase the reaction temperature. A common range is 40-60°C, but some protocols go as high as 100°C.[3][5][8][9] Optimization may be required. |
| Incorrect pH | As with low yield, a suboptimal pH can drastically slow down the reaction rate. Verify and adjust the pH of the reaction mixture.[1] |
| Lack of Catalyst | If not already present, add a catalytic amount of a weak acid (e.g., acetic acid) or a nucleophilic catalyst (e.g., aniline).[1] |
| Steric Hindrance | For bulky substrates, longer reaction times and higher temperatures are often necessary.[1] |
Issue 3: Presence of Multiple Product Peaks in Chromatography
| Potential Cause | Troubleshooting Step |
| Formation of E/Z Isomers | Hydrazone formation can result in geometric isomers (E and Z) around the C=N double bond. This can lead to multiple peaks in the chromatogram.[10] This is often inherent to the product structure. Optimization of chromatographic conditions (e.g., column, mobile phase, temperature) may be required to either resolve or co-elute the isomers for accurate quantification. |
| Side Reactions | Unwanted side reactions may occur, especially at high temperatures or with complex sample matrices. Try lowering the reaction temperature or using a more selective derivatizing agent. |
| Incomplete Reaction | If the reaction has not gone to completion, you will see peaks for both starting materials and the product. Confirm reaction completion using a monitoring technique like TLC or LC-MS before analysis. |
Quantitative Data Summary
Table 1: Effect of pH on Hydrazone Formation Rate
| pH Range | Reaction Rate | Rationale |
| < 3-4 | Very Slow | The hydrazine nucleophile is protonated, reducing its nucleophilicity and slowing the initial addition step.[1] |
| 4.5 - 6.0 | Optimal | This range provides a balance between having a sufficiently nucleophilic hydrazine and enabling efficient acid-catalyzed dehydration.[1] |
| > 8 | Very Slow | There is a lack of protons to effectively catalyze the dehydration of the carbinolamine intermediate.[1] |
Table 2: Typical Reaction Conditions for Hydrazine-Based Derivatization
| Parameter | Typical Range/Value | Notes | Reference |
| Temperature | 25°C - 100°C | Reaction efficiency generally improves with increased temperature. 60°C is a common starting point for optimization. | [3][5][7][9] |
| Reaction Time | 15 min - 48 hours | Highly dependent on substrate reactivity, temperature, and reagent. Can be as short as a few minutes for highly reactive species or extend to many hours for less reactive ones or to achieve lower detection limits. | [3][5][7][9][11] |
| Solvent | Acetonitrile, Methanol, Ethanol | Acetonitrile is often preferred for its effectiveness in promoting the reaction. | [3][4] |
| Catalyst | Acetic Acid, Aniline | A weak acid is typically required to achieve the optimal pH range. | [1] |
Experimental Protocols & Workflows
Protocol 1: General Derivatization of Carbonyl Compounds with 2-Hydrazinoquinoline (HQ)
This protocol is adapted for the analysis of carbonyl compounds in biological samples by LC-MS.[12]
-
Sample Preparation:
-
Urine: Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C to remove particulates. Use the supernatant.
-
Serum/Plasma: Precipitate proteins by adding a 3-fold volume of ice-cold acetonitrile. Vortex and centrifuge at high speed for 10 minutes at 4°C. Use the supernatant.[12]
-
-
Derivatization Reagent Preparation:
-
Prepare a 1 mM solution of 2-Hydrazinoquinoline (HQ) in acetonitrile.[12]
-
-
Reaction:
-
Post-Reaction Workup:
-
After incubation, centrifuge the sample at high speed for 5 minutes to pellet any precipitate.[12]
-
Transfer the supernatant to an autosampler vial for LC-MS analysis.
-
Protocol 2: Derivatization of Carbonyls with 2,4-Dinitrophenylhydrazine (DNPH) for HPLC-UV Analysis
This protocol is a general procedure for the derivatization of carbonyls in aqueous samples.[6]
-
Sample Preparation:
-
Transfer a measured volume of the aqueous sample (e.g., 100 mL) into a flask.
-
Buffer the sample to pH 3 using a citrate buffer.[6]
-
-
Derivatization Reagent Preparation:
-
Reaction:
-
Add the DNPH solution to the buffered sample.
-
Incubate at 40°C for 60 minutes.[6]
-
-
Post-Reaction Workup (Solid-Phase Extraction):
-
Extract the formed DNPH-hydrazone derivatives using a C18 Solid-Phase Extraction (SPE) cartridge.
-
Elute the derivatives from the cartridge with a suitable solvent like acetonitrile or ethanol.
-
Bring the eluate to a final volume and transfer to a vial for HPLC-UV analysis (detection at ~360 nm).[6]
-
Visualizations
Caption: General workflow for hydrazine derivatization experiments.
Caption: Troubleshooting flowchart for low derivatization yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimizing the reversibility of hydrazone formation for dynamic combinatorial chemistry - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. unitedchem.com [unitedchem.com]
- 7. researchgate.net [researchgate.net]
- 8. CN107064368A - The method that derivatization HPLC methods determine hydrazine hydrate - Google Patents [patents.google.com]
- 9. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The use of hydrazine-based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. shura.shu.ac.uk [shura.shu.ac.uk]
Troubleshooting poor peak shape in chromatography of derivatized compounds
Welcome to the technical support center for troubleshooting poor peak shape in the chromatography of derivatized compounds. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common chromatographic issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here you will find a series of questions and answers addressing specific problems you might encounter during your experiments, from peak tailing and fronting to split peaks.
Q1: My derivatized analyte peak is tailing. What are the common causes and how can I fix it?
Peak tailing, characterized by an asymmetrical peak with a drawn-out latter half, is a frequent issue when analyzing derivatized compounds, especially polar and basic analytes. This can compromise resolution and lead to inaccurate quantification.[1][2]
Potential Causes & Solutions:
-
Secondary Interactions with the Stationary Phase: This is a primary cause of tailing, especially for derivatized amines or other basic compounds.[1][3] Residual silanol groups on silica-based columns can interact with the analytes, causing tailing.[3][4]
-
Solution:
-
Mobile Phase pH Adjustment: Lower the mobile phase pH (e.g., to 3.0 or lower) with an acid like formic or phosphoric acid to protonate the silanol groups and reduce these interactions.[2][5]
-
Use an End-Capped Column: Employ a highly deactivated or "end-capped" column to minimize the number of available silanol groups.[1][5]
-
Mobile Phase Additives: For basic compounds like derivatized amines, adding a competitor base such as triethylamine (TEA) to the mobile phase can help to saturate the active sites on the stationary phase.[6]
-
-
-
Incomplete Derivatization: If the derivatization reaction is not complete, the remaining underivatized polar compound will exhibit poor peak shape and tailing. The presence of both the derivatized and underivatized compound can also lead to distorted peaks.
-
Solution:
-
Optimize Reaction Conditions: Ensure the derivatization reaction goes to completion by optimizing parameters such as reaction time, temperature, and reagent concentration.[7][8]
-
Check Reagent Quality: Derivatization reagents can degrade over time, especially if they are sensitive to moisture.[9] Use fresh reagents for optimal performance.
-
-
-
Column Contamination or Degradation: Accumulation of non-volatile matrix components or degradation of the stationary phase can create active sites that cause tailing.[1][3]
-
Extra-Column Effects: Dead volumes in tubing, fittings, or the detector flow cell can cause peak broadening and tailing.[3][6]
-
Solution:
-
Minimize Tubing Length: Use the shortest possible tubing with a narrow internal diameter.
-
Ensure Proper Connections: Check that all fittings are secure and properly seated to avoid dead volume.[11]
-
-
Below is a troubleshooting workflow for peak tailing of derivatized compounds:
Caption: Troubleshooting workflow for peak tailing.
Q2: My derivatized analyte peak is fronting. What does this indicate?
Peak fronting, where the peak has a leading edge, is often a sign of column overload or a mismatch between the sample solvent and the mobile phase.[5][12][13]
Potential Causes & Solutions:
-
Column Overload: Injecting too much sample (either in volume or concentration) can saturate the stationary phase, leading to peak fronting.[5][11][12]
-
Solution:
-
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, the analyte can travel too quickly through the initial part of the column, causing fronting.[3][12][13]
-
Poor Column Packing/Column Collapse: A void or channel in the column's packing material can lead to peak fronting.[5][11][13] This can be caused by physical shock (dropping the column) or operating outside the recommended pH and temperature ranges.[5]
-
Solution:
-
Replace the Column: A column with a collapsed bed typically needs to be replaced.[5]
-
-
The following diagram illustrates the relationship between potential causes and solutions for peak fronting.
Caption: Relationship between causes and solutions for peak fronting.
Q3: Why are my derivatized analyte peaks splitting?
Split peaks can be a complex issue, often pointing to problems at the column inlet or with the sample introduction.[14][15]
Potential Causes & Solutions:
-
Partially Blocked Column Inlet Frit: Particulates from the sample or system can block the frit at the head of the column, causing the sample to be distributed unevenly onto the stationary phase.[15][16] If all peaks in the chromatogram are split, this is a likely cause.[15]
-
Column Void: A void in the packing material at the column inlet can cause the sample band to split before separation begins.[14][15][18]
-
Solution:
-
Replace the Column: A column with a significant void usually needs to be replaced.
-
-
-
Incompatible Sample Solvent: Injecting a sample in a solvent that is not miscible with the mobile phase can cause the sample to precipitate at the column head, leading to peak splitting.[2][19]
-
Solution:
-
Ensure Solvent Compatibility: Dissolve the sample in the mobile phase or a compatible solvent.[2]
-
-
-
Incomplete Derivatization or Side Reactions: The presence of the original compound alongside the derivatized product, or the formation of multiple derivatized species, can appear as split or shouldered peaks.
-
Solution:
-
Optimize Derivatization: Re-evaluate and optimize the derivatization procedure to ensure a single, stable product is formed. This includes checking reaction time, temperature, and reagent purity.[7]
-
Purify the Sample: If side products are unavoidable, consider a sample cleanup step after derivatization to remove them before analysis.
-
-
-
Co-elution: The split peak may actually be two closely eluting compounds that are not fully resolved.[2][15][17]
-
Solution:
-
Modify Chromatographic Conditions: Adjust the mobile phase composition, gradient profile, or temperature to improve separation.[15]
-
-
Data Summary: Common Derivatization Reagents and Considerations
The choice of derivatization reagent can significantly impact the chromatographic performance. The table below summarizes some common reagents and their characteristics.
| Derivatization Method | Reagent Example | Target Functional Groups | Key Considerations for Peak Shape |
| Silylation | BSTFA, MSTFA | -OH, -COOH, -NH2, -SH[9][20] | Reagents are moisture-sensitive; incomplete reactions can lead to tailing of the original polar analyte.[9] Excess reagent can sometimes produce baseline noise or interfering peaks. |
| Acylation | Acetic Anhydride, TFAA | -OH, -NH2, -SH[9] | Can produce acidic by-products that may need to be removed before GC analysis to prevent peak tailing or column degradation.[9] Adds fluorinated groups for enhanced ECD detection.[9] |
| Alkylation/Esterification | BF3/Methanol, PFB-Br | -COOH[20] | Esterification of carboxylic acids reduces their polarity and improves peak shape, minimizing tailing.[20][21] PFB-Br is used for enhanced ECD sensitivity.[20] |
Experimental Protocol: General Derivatization Procedure for GC Analysis
This protocol provides a general workflow for the derivatization of a sample prior to GC analysis. Note: Specific conditions (reagent volume, temperature, and time) must be optimized for each analyte and derivatization reagent.[7]
Objective: To convert a polar analyte into a less polar, more volatile derivative to improve chromatographic peak shape and detectability.
Materials:
-
Dry sample containing the analyte of interest
-
Derivatization reagent (e.g., BSTFA with 1% TMCS)
-
Suitable solvent (e.g., pyridine, acetonitrile - must be anhydrous)
-
Heating block or oven
-
GC vials with caps
-
Nitrogen gas supply
Procedure:
-
Sample Drying: Ensure the sample is completely dry, as moisture can deactivate many derivatization reagents.[9] This can be achieved by evaporating the sample solvent under a gentle stream of nitrogen.
-
Reconstitution: Add a precise volume of an appropriate anhydrous solvent (e.g., 100 µL of pyridine) to the dried sample.
-
Reagent Addition: Add the derivatization reagent (e.g., 100 µL of BSTFA with 1% TMCS) to the sample vial.
-
Reaction: Cap the vial tightly and heat at the optimized temperature (e.g., 60-80°C) for the optimized duration (e.g., 30-60 minutes) to ensure the reaction goes to completion.[7]
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC system.
Caption: General workflow for sample derivatization prior to GC analysis.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. benchchem.com [benchchem.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. acdlabs.com [acdlabs.com]
- 6. researchgate.net [researchgate.net]
- 7. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 8. Overcoming analytical challenges with chemical derivatization in LC-MS/MS - Syngene International Ltd [syngeneintl.com]
- 9. Extraction Chromatography [scioninstruments.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. support.waters.com [support.waters.com]
- 12. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 13. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 14. uhplcs.com [uhplcs.com]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 18. bio-works.com [bio-works.com]
- 19. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Enhancing MS/MS Fragmentation of Derivatized Compounds
Welcome to the technical support center dedicated to enhancing the fragmentation of derivatized compounds for mass spectrometry (MS/MS) detection. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
Troubleshooting Guides
This section is organized in a question-and-answer format to directly address specific issues you may encounter.
Category 1: Derivatization Reaction Issues
Question: Why is my derivatization reaction incomplete or showing low yield?
Answer: Incomplete derivatization is a common issue that can significantly impact your results. Here are several factors to investigate:
-
Reagent Quality and Stability: Derivatization reagents can degrade over time, especially if exposed to moisture or light. Ensure you are using fresh, high-quality reagents. For instance, dansyl chloride is susceptible to hydrolysis and should be used promptly after being prepared in a solution.[1]
-
Reaction Conditions: The derivatization process is highly sensitive to reaction conditions.[2] Key parameters to optimize include:
-
pH: Many reactions require a specific pH range. For example, dansylation of amino groups is typically performed under alkaline conditions (pH 9.5-10.5) to ensure the amino group is unprotonated and nucleophilic.[3]
-
Temperature and Time: The reaction may require heating to proceed to completion. However, excessive heat or prolonged reaction times can lead to degradation of the analyte or derivative. Optimization of both temperature and time is crucial.
-
Solvent: The choice of solvent is critical. It must dissolve both the analyte and the derivatization reagent without interfering with the reaction. Pyridine or acetonitrile are commonly used.[4][5] Ensure the solvent is anhydrous, as moisture can quench the reaction.
-
-
Stoichiometry: An excess of the derivatization reagent is often necessary to drive the reaction to completion. A general guideline is to use at least a 2:1 molar ratio of the derivatizing reagent to the active hydrogens on the analyte.
-
Sample Matrix: Components in your sample matrix may interfere with the derivatization reaction. Proper sample clean-up using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is essential to remove interfering substances.[6]
Question: My derivatized sample is not soluble in the injection solvent. What can I do?
Answer: Solubility issues can arise if the properties of the derivatized analyte are significantly different from the original compound.
-
Solvent Mismatch: If your dried extract residue does not dissolve, the derivatization will likely not proceed effectively. You may need to use a different solvent to dissolve the sample before adding the derivatization reagent. Pyridine is a common choice for improving the solubility of various compounds.[4]
-
Adjusting pH: For analytes with acidic or basic functionalities, adjusting the pH of the solvent can improve their solubility by neutralizing the charge.
-
Test Different Injection Solvents: The derivatized analyte may have different solubility properties. Experiment with different injection solvents that are compatible with your LC mobile phase. Ensure the injection solvent is not significantly stronger than the initial mobile phase to avoid poor peak shapes.[6]
Category 2: Low MS/MS Signal and Poor Fragmentation
Question: I have a strong precursor ion signal, but the fragment ion intensity is very low. How can I improve fragmentation?
Answer: Low fragment ion intensity despite a strong precursor signal points to issues with the fragmentation process itself. Here’s a systematic approach to troubleshoot this:
-
Optimize Collision Energy (CE): This is the most critical parameter for achieving efficient fragmentation.
-
Different fragments are produced at different collision energies.[7] A CE value that is too low will not induce sufficient fragmentation, while a value that is too high can lead to excessive fragmentation, resulting in low-intensity ions or loss of characteristic fragments.
-
Perform a CE optimization experiment by infusing the derivatized analyte and ramping the collision energy to find the optimal value for each desired fragment ion.[8] Software like Skyline can automate this process.[9]
-
-
Choice of Derivatization Reagent: The derivatization reagent itself plays a significant role in fragmentation. Some reagents are specifically designed to introduce a "charge-remote" fragmentation site or a readily cleavable bond, leading to predictable and intense fragment ions. For example, 2-picolylamine derivatives of short-chain fatty acids often yield a specific product ion at m/z 109.[2]
-
Adduct Formation: Your precursor ion might be an adduct (e.g., sodium or potassium) instead of the protonated molecule. Metal adducts, particularly sodium adducts, often do not fragment well under typical CID conditions.[10]
-
Troubleshooting: Try adding a small amount of an organic acid like formic acid to your sample to promote the formation of protonated molecules over sodium adducts.[10]
-
-
Collision Gas: The type and pressure of the collision gas (e.g., argon, nitrogen) can influence fragmentation efficiency. Consult your instrument manual for optimal settings.
-
In-Source Fragmentation: In some cases, fragmentation can be induced in the ion source by increasing the cone voltage or other source parameters. This can be a useful strategy for compounds that are resistant to fragmentation in the collision cell.
Question: My overall MS signal intensity (both precursor and fragment ions) is low. What are the potential causes?
Answer: Low overall signal intensity can be due to a variety of factors, from the sample preparation to the mass spectrometer settings.
-
Inefficient Ionization: The primary purpose of derivatization is often to improve ionization efficiency.[11] If your signal is still low, consider the following:
-
Wrong Derivatization Reagent: The chosen reagent may not be optimal for your analyte and the ionization mode (ESI, APCI). For example, dansyl chloride is excellent for improving the ionization of phenols.[12]
-
Mobile Phase Composition: The mobile phase pH and organic content can significantly impact ionization efficiency. Ensure your mobile phase is compatible with the ionization of your derivatized analyte. Using high-purity solvents and additives is crucial to prevent unwanted adduct formation and high background noise.[13]
-
-
Ion Source Contamination: A dirty ion source is a common cause of poor signal intensity. Regular cleaning of the ion source is essential.[14]
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of your analyte.[14] Improve sample clean-up or chromatographic separation to mitigate this.
-
Instrumental Issues:
-
Incorrect MS Settings: Verify that the ion source parameters (e.g., temperatures, gas flows) are appropriate for your flow rate and mobile phase composition.[7]
-
LC-MS Connection: Ensure that the LC outlet is properly connected to the MS inlet and that there are no leaks.
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right derivatization reagent?
A1: The choice of derivatization reagent depends on the functional group present in your analyte and the desired analytical outcome.[15] Consider reagents that:
-
React specifically with the target functional group (e.g., hydroxyl, amine, carboxyl, carbonyl).
-
Enhance ionization efficiency in your chosen MS ionization mode (positive or negative ESI).
-
Introduce a stable tag that produces a characteristic and intense fragment ion upon CID.
-
Improve chromatographic retention and peak shape.
Q2: My derivatization reaction is not reproducible. What are the common causes?
A2: Lack of reproducibility is often due to inconsistencies in the reaction conditions.[2] Key factors to control are:
-
Precise Reagent Preparation: Always prepare fresh derivatization reagents and buffers.
-
Consistent Reaction Time and Temperature: Use a temperature-controlled incubator or water bath.
-
Control of Moisture: Ensure all glassware and solvents are dry.
-
Consistent Sample Handling: Standardize all pipetting and mixing steps.
Q3: Can derivatization help with poor chromatographic peak shape?
A3: Yes, derivatization can improve peak shape by modifying the analyte's polarity. For example, highly polar compounds that exhibit poor retention and tailing on reversed-phase columns can be derivatized to make them more hydrophobic, resulting in better retention and sharper peaks.[3]
Q4: What is collision-induced dissociation (CID)?
A4: Collision-induced dissociation (CID) is a process used in tandem mass spectrometry to fragment selected precursor ions. The ions are accelerated and collided with neutral gas molecules (like nitrogen or argon) in a collision cell. These collisions increase the internal energy of the ions, causing them to break apart into smaller fragment ions.
Q5: How can I confirm that my derivatization reaction was successful?
A5: You can confirm a successful derivatization by:
-
Mass Shift: The derivatized product will have a predictable higher mass than the original analyte.
-
Chromatographic Shift: The derivatized product will likely have a different retention time.
-
MS/MS Spectrum: The fragmentation pattern should be consistent with the structure of the derivatized compound, often showing a characteristic fragment from the derivatizing tag.
Data Presentation: Comparison of Derivatization Reagents
The following tables summarize quantitative data on the signal enhancement achieved with different derivatization reagents for various classes of compounds.
Table 1: Signal Enhancement for Vitamin D Metabolites with Different Derivatization Reagents
| Derivatization Reagent | Target Functional Group | Compound | Signal Enhancement Factor |
| Amplifex | cis-diene | Vitamin D3 | ~100x |
| PTAD | cis-diene | 25(OH)D3 | ~50x |
| FMP-TS | Hydroxyl | 1,25(OH)2D3 | ~295x |
| INC | Hydroxyl | 24,25(OH)2D3 | ~150x |
Data synthesized from a study comparing various reagents for vitamin D analysis, showing a 3- to 295-fold signal enhancement depending on the compound and reagent.[16][17]
Table 2: Improvement in Quantification of Steroid Hormones with Hydroxylamine Derivatization
| Steroid Hormone | Improvement in LLOQ (fold) | Signal Intensity Increase (fold) |
| Progesterone | 202.6 | 251.9 |
| Estrone | 3.9 | 1.8 |
| Testosterone | 10.1 | 12.3 |
| Cortisone | 50.8 | 49.3 |
Data from a study on the quantitative profiling of serum steroid hormones, demonstrating significant improvements after hydroxylamine derivatization.[18]
Experimental Protocols
Protocol 1: Dansyl Chloride Derivatization of Amino Compounds
This protocol is adapted for the derivatization of primary and secondary amino groups for LC-MS analysis.[1][3]
Materials:
-
Dansyl Chloride Solution (50 mM in acetonitrile)
-
Derivatization Buffer (100 mM Sodium Carbonate/Bicarbonate, pH 9.8)
-
Quenching Solution (10% v/v Ammonium Hydroxide)
-
Sample/Standard solution
Procedure:
-
In a microcentrifuge tube, add 25 µL of your sample or standard.
-
Add 50 µL of the freshly prepared Dansyl Chloride solution.
-
Add 50 µL of the Derivatization Buffer (pH 9.8).
-
Vortex the mixture thoroughly.
-
Incubate the reaction at 60°C for 45-60 minutes in the dark to prevent photodegradation.
-
Cool the mixture to room temperature.
-
Add 10-20 µL of the Quenching Solution to consume excess dansyl chloride. Vortex and let stand for 5 minutes.
-
Centrifuge the mixture to pellet any precipitate.
-
Dilute the supernatant with an appropriate solvent (e.g., 0.01% formic acid in 40% acetonitrile) for LC-MS/MS analysis.[1]
Protocol 2: 2-Picolylamine Derivatization of Short-Chain Fatty Acids (SCFAs)
This protocol is for the derivatization of SCFAs to enhance their detection in positive ion ESI mode.[2][19]
Materials:
-
2-Picolylamine
-
Coupling agents (e.g., triphenylphosphine, 2,2'-dipyridyldisulfide)
-
Solvent (e.g., acetonitrile or a mixture with pyridine)
-
Sample extract containing SCFAs
Procedure:
-
Dry the sample extract containing SCFAs under a stream of nitrogen.
-
Reconstitute the dried residue in the chosen solvent.
-
Add the coupling agents and 2-picolylamine to the sample.
-
Vortex the mixture to ensure thorough mixing.
-
Incubate the reaction at 60°C for approximately 10-20 minutes.
-
After cooling, the sample can be diluted with the initial mobile phase for direct injection or subjected to a liquid-liquid extraction step for further cleanup if necessary.
Visualizations
References
- 1. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of 2-Picolylamine Derivatized Ultra-high Performance Liquid Chromatography Tandem Mass Spectrometry for the Determination of Short-chain Fatty Acids in Feces Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Ask a simple question about derivatization of gc-ms - Chromatography Forum [chromforum.org]
- 6. agilent.com [agilent.com]
- 7. ssi.shimadzu.com [ssi.shimadzu.com]
- 8. How To Ramp Parameters in SCIEX OS Software during Compound Optimization [sciex.com]
- 9. skyline.ms [skyline.ms]
- 10. mdpi.com [mdpi.com]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. zefsci.com [zefsci.com]
- 15. Derivatization for success: a tutorial review of liquid chromatography mass spectrometry method optimization for determining amino compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Quantitative-Profiling Method of Serum Steroid Hormones by Hydroxylamine-Derivatization HPLC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to LC-MS/MS Method Validation: 2-Hydrazino-1-methylpyridine (HMP) vs. 2,4-Dinitrophenylhydrazine (DNPH) for Carbonyl Compound Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of carbonyl-containing compounds such as aldehydes, ketones, and keto-acids is critical for understanding disease mechanisms, drug metabolism, and environmental safety. Due to the inherent volatility, high polarity, and instability of many low molecular weight carbonyls, derivatization is a crucial step to enhance sensitivity and chromatographic performance in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.[1][2]
This guide provides an objective comparison of two prominent hydrazine-based derivatization reagents: 2-Hydrazino-1-methylpyridine (HMP) and the widely-used 2,4-Dinitrophenylhydrazine (DNPH) . While the user's query specified 2-Hydrazino-4-methylpyridine, publicly available, detailed validation data is more robust for its close analogue, HMP, which features a permanently charged quaternary amine that can significantly boost ionization efficiency.[3][4]
Performance Comparison: HMP vs. DNPH Derivatization
The choice of derivatization reagent can significantly impact method performance. While DNPH is the most common reagent for carbonyl analysis, alternatives like HMP and 3-Nitrophenylhydrazine (3-NPH) have demonstrated superior sensitivity for certain analytes.[1][3] For instance, one study found that 3-NPH, another hydrazine reagent, substantially improved the sensitivity for malondialdehyde (MDA) and acrolein by 10-fold and 250-fold, respectively, compared to DNPH.[1] HMP has been shown to increase detection sensitivity for compounds like cortisol and cortisone by as much as 1000-fold.[3]
The following tables summarize key validation parameters from studies utilizing HMP and DNPH for the analysis of various carbonyl compounds.
Table 1: LC-MS/MS Method Validation Parameters using HMP Derivatization for Androgens
| Analyte | LLOQ (pg on column) | Linearity (Range) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy/Trueness (% Bias) |
| DHT-HMP | 0.4 | 0.4 - 400 pg | < 15% | < 15% | Within ±15% |
| Testosterone-HMP | 0.4 | 0.4 - 400 pg | < 15% | < 15% | Within ±15% |
| Androstenedione-HMP | 0.4 | 0.4 - 400 pg | < 15% | < 15% | Within ±15% |
| (Data synthesized from a study on androgen analysis in human plasma[4]) |
Table 2: LC-MS/MS Method Validation Parameters using DNPH Derivatization for Aldehydes
| Analyte | LOD (µg/L) | LOQ (µg/L) | Linearity (R²) | Intra-day Repeatability (%RSD) | Spike Recovery (%) |
| Formaldehyde-DNPH | 0.01 | 0.05 | > 0.999 | 3.0 - 7.8 | 101 - 114.4 |
| Acetaldehyde-DNPH | 0.02 | 0.06 | > 0.999 | 3.0 - 7.8 | 104.2 - 106.1 |
| Acrolein-DNPH | 0.03 | 0.09 | > 0.998 | 3.0 - 7.8 | N/A |
| Crotonaldehyde-DNPH | 0.02 | 0.07 | > 0.997 | 3.0 - 7.8 | N/A |
| (Data synthesized from studies on aldehyde analysis in water and other matrices[5][6][7]) |
Experimental Protocols
Detailed methodologies are essential for reproducibility. Below are representative protocols for sample preparation and derivatization using HMP and DNPH.
HMP Derivatization Protocol for Steroids in Plasma
-
Sample Pre-treatment : To 250 µL of human plasma, add an internal standard mixture.
-
Extraction : Perform solid-phase extraction (SPE) to isolate the analytes of interest. Elute the analytes and evaporate to dryness under nitrogen.
-
Derivatization : Reconstitute the dried extract in 50 µL of methanol. Add 50 µL of HMP reagent solution (e.g., 1 mg/mL in methanol containing 0.5% acetic acid).
-
Reaction : Incubate the mixture at room temperature for 2 hours.
-
Analysis : Dilute the sample with the mobile phase and inject it into the LC-MS/MS system.[4]
DNPH Derivatization Protocol for Aldehydes in Water
-
Sample Collection : Collect 5 mL of the water sample.
-
Derivatization Reagent : Prepare a DNPH solution (e.g., 0.2 g DNPH in 100 mL acetonitrile with 0.5 mL phosphoric acid).
-
Reaction : Add 5 mL of the DNPH solution to the water sample.
-
Incubation : Allow the mixture to react for 30 minutes at 40°C.
-
Neutralization & Analysis : After cooling to room temperature, add a neutralizing agent (e.g., 0.1 g potassium dihydrogen phosphate) and inject the solution into the LC-MS/MS system.[6][7]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the LC-MS/MS analysis of carbonyl compounds following chemical derivatization.
Caption: General workflow for derivatization-based LC-MS/MS analysis.
Conclusion
The selection of a derivatization agent is a critical decision in the development of robust LC-MS/MS methods for carbonyl compounds.
-
DNPH remains a reliable and widely documented choice, particularly for regulatory methods concerning environmental and food safety analysis. Its validation data is extensive and readily available.[1][2][5][6][8][9]
-
HMP and similar reagents with permanently charged moieties offer a compelling alternative when maximum sensitivity is required.[3][4] For low-abundance analytes, such as hormones in biological fluids, the significant enhancement in ionization efficiency can be the key to achieving the desired limits of quantification.[3][4]
Ultimately, the choice between HMP and DNPH should be guided by the specific analytical challenge, including the nature of the analyte, the complexity of the sample matrix, and the required level of sensitivity. Method validation should always be performed to ensure the chosen approach meets the necessary criteria for accuracy, precision, and reliability.
References
- 1. Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. jasco-global.com [jasco-global.com]
- 7. shimadzu.com [shimadzu.com]
- 8. agilent.com [agilent.com]
- 9. longdom.org [longdom.org]
A Comparative Guide to 2-Hydrazinopyridine Isomers: 2-Hydrazino-4-methylpyridine vs. 2-hydrazino-1-methylpyridine (HMP)
For researchers, scientists, and professionals in drug development, the selection of appropriate chemical reagents is paramount. This guide provides a detailed comparison of two isomeric hydrazinopyridines: 2-Hydrazino-4-methylpyridine and 2-hydrazino-1-methylpyridine (commonly known as HMP). While structurally similar, their documented applications and performance characteristics diverge significantly, with HMP being a well-established analytical reagent and this compound serving as a more general chemical intermediate.
This comparison guide synthesizes available data to highlight the distinct functionalities of these two molecules. Due to a significant disparity in published research, a direct quantitative performance comparison in a single application is not feasible. Instead, this guide presents a comprehensive overview of the well-documented capabilities of HMP and the known properties and synthesis of this compound.
At a Glance: Key Chemical Properties
A summary of the fundamental physicochemical properties of both compounds is presented below.
| Property | This compound | 2-hydrazino-1-methylpyridine (HMP) |
| CAS Number | 4931-00-4[1] | 89755439 (as free base)[2] |
| Molecular Formula | C₆H₉N₃[3] | C₆H₉N₃ |
| Molecular Weight | 123.16 g/mol [3] | 123.16 g/mol |
| Melting Point | 74 °C[1] | Not available |
| Boiling Point | 88-89 °C at 0.02 Torr[1] | Not available |
| Appearance | Very Dark Orange to Very Dark Brown Solid[1] | Not available |
| Key Structural Feature | Unquaternized pyridine ring | Quaternized pyridinium nitrogen |
Performance as a Derivatization Reagent: The Case of HMP
2-hydrazino-1-methylpyridine (HMP) has carved a niche as a highly effective derivatization reagent for the sensitive analysis of oxosteroids by liquid chromatography-mass spectrometry (LC-MS). Its utility stems from the presence of a permanently charged quaternary ammonium group, which significantly enhances the ionization efficiency of steroid molecules that otherwise exhibit poor ionization.
Quantitative Performance Data of HMP in Steroid Analysis
The derivatization of mono-oxosteroids with HMP has been shown to dramatically increase analytical sensitivity, a critical factor in the detection of low-abundance biomarkers.
| Analyte Class | Sensitivity Enhancement Factor | Reference |
| Mono-oxosteroids | 70- to 1600-fold |
It is important to note that HMP is generally unsuitable for the derivatization of di-oxosteroids, such as androstenedione and progesterone.
Mechanism of Action in Derivatization
The primary mechanism involves the reaction of the hydrazino group of HMP with the keto group of an oxosteroid to form a stable hydrazone. The key feature of the HMP derivative is the pre-existing positive charge on the pyridinium ring, which ensures efficient ionization in electrospray ionization mass spectrometry (ESI-MS).
DOT Diagram: HMP Derivatization of an Oxosteroid
Caption: Workflow of HMP derivatization for enhanced LC-MS analysis.
Experimental Protocol: HMP Derivatization of Steroids in Human Plasma
The following is a generalized protocol for the derivatization of androgens in human plasma, adapted from published methodologies.
Materials:
-
2-hydrazino-1-methylpyridine (HMP) solution (0.5 mg/mL in methanol with 1% v/v formic acid)
-
Extracted steroid sample from plasma
-
Methanol
Procedure:
-
To the dried steroid extract, add 100 µL of the HMP solution.
-
Vortex the mixture for 10 seconds.
-
Incubate the reaction mixture at 60°C for 15 minutes.
-
Quench the reaction by adding 50 µL of methanol.
-
The sample is now ready for LC-MS analysis.
This compound: A Versatile Synthetic Building Block
In contrast to the specialized application of HMP, this compound is primarily documented as a versatile intermediate in organic synthesis. Its utility lies in the reactive hydrazino group, which can participate in various chemical transformations to construct more complex molecules.
Applications in Synthesis
Published literature and patents suggest the use of this compound in the synthesis of:
-
Biologically active compounds: The hydrazino group can be a key functional handle for the construction of novel heterocyclic systems with potential therapeutic applications.
-
Azo dyes: The reaction of hydrazines with diazonium salts is a classical route to azo compounds.
-
Agrochemicals: It has been explored as a precursor for potential herbicides and plant growth regulators.
Lack of Quantitative Performance Data
A thorough review of the scientific literature and patent databases did not yield specific quantitative performance data for this compound in any of its reported applications. For instance, while its use in multi-step syntheses is mentioned, the yields of individual steps involving this reagent are often not provided, precluding a direct comparison of its reactivity or efficiency with HMP in a hypothetical similar reaction.
Structural and Reactivity Comparison
The key structural difference between the two isomers is the position of the methyl group and the quaternization of the pyridine nitrogen in HMP.
-
2-hydrazino-1-methylpyridine (HMP): The nitrogen of the pyridine ring is quaternized, making it a pyridinium salt. This permanent positive charge is the cornerstone of its application as a derivatization reagent. The electron-withdrawing nature of the pyridinium ring is expected to decrease the nucleophilicity of the attached hydrazine group compared to its unquaternized counterpart.
-
This compound: This isomer possesses a standard pyridine ring. The methyl group at the 4-position is an electron-donating group, which is expected to slightly increase the electron density of the pyridine ring and potentially enhance the nucleophilicity of the 2-hydrazino group compared to unsubstituted 2-hydrazinopyridine.
DOT Diagram: Structural Comparison and Implied Reactivity
Caption: Structural differences and their influence on application.
Conclusion
The comparison between this compound and 2-hydrazino-1-methylpyridine (HMP) highlights a clear divergence in their documented scientific utility.
-
2-hydrazino-1-methylpyridine (HMP) is a highly specialized and well-characterized derivatization reagent that offers significant advantages for the quantitative analysis of oxosteroids by LC-MS. Its performance is supported by substantial experimental data.
-
This compound , while a valuable synthetic building block, lacks the specific, quantitative performance data in the published literature that would allow for a direct comparison with HMP in a shared application. Its utility is broader and less defined in terms of performance metrics.
For researchers requiring enhanced sensitivity in steroid analysis, HMP is the demonstrably superior choice. For those engaged in synthetic chemistry requiring a hydrazinopyridine scaffold, this compound remains a viable, albeit less characterized in terms of reaction efficiency, option. Future research quantifying the reaction kinetics and yields of this compound in various synthetic transformations would be invaluable for a more direct and comprehensive comparison.
References
A Comparative Guide to Carbonyl Analysis: 2-Hydrazino-4-methylpyridine vs. 2,4-dinitrophenylhydrazine (DNPH)
For researchers, scientists, and drug development professionals, the accurate quantification of carbonyl compounds is a critical aspect of various analytical workflows. The choice of derivatizing agent is paramount to achieving the desired sensitivity, specificity, and robustness in analysis. This guide provides an objective comparison between the well-established reagent, 2,4-dinitrophenylhydrazine (DNPH), and a promising alternative, 2-Hydrazino-4-methylpyridine, for the analysis of carbonyl compounds.
While DNPH has been the cornerstone of carbonyl analysis for decades, particularly in environmental and industrial hygiene applications, the advent of sensitive mass spectrometry-based techniques has spurred the development of novel derivatizing agents. Pyridine-based hydrazine reagents, such as this compound and its analogs, are emerging as powerful alternatives, offering significant advantages in specific analytical scenarios, most notably in liquid chromatography-mass spectrometry (LC-MS).
This guide will delve into the performance characteristics of both reagents, supported by available experimental data for DNPH and analogous pyridine-based hydrazines. Detailed experimental protocols and visual representations of reaction pathways and analytical workflows are provided to aid in the selection of the most appropriate reagent for your research needs.
Performance Comparison: this compound vs. DNPH
The selection of a derivatizing agent is a trade-off between various performance parameters. While direct comparative experimental data for this compound is limited, we can infer its potential performance based on studies of structurally similar pyridine-based hydrazine reagents like 2-hydrazino-1-methylpyridine (HMP) and 2-hydrazinoquinoline (HQ).
| Performance Metric | 2,4-dinitrophenylhydrazine (DNPH) | This compound (and analogs) |
| Sensitivity | Good, especially for HPLC-UV analysis due to the high molar absorptivity of the dinitrophenylhydrazone derivatives.[1][2] | Potentially very high, particularly for LC-MS analysis. Pyridine-based hydrazones exhibit enhanced ionization efficiency in electrospray ionization (ESI), leading to significantly lower limits of detection. For instance, HMP derivatization can increase detection sensitivity by up to 1000-fold for certain analytes.[1] |
| Specificity | Highly specific for carbonyl compounds (aldehydes and ketones). Does not react with other functional groups like carboxylic acids, esters, or amides.[3] | Expected to be highly specific for carbonyl compounds, similar to other hydrazine-based reagents. |
| Reaction Kinetics | Reaction rates are generally fast, often reaching completion within an hour at room temperature or with gentle heating.[4][5] | Pyridine-based hydrazines can exhibit rapid reaction kinetics. For example, HMP reacts quantitatively with oxosteroids at 60°C within one hour. |
| Hydrazone Stability | DNPH-hydrazones are generally stable crystalline solids, suitable for long-term storage under appropriate conditions.[2][5] However, some instability has been reported for certain derivatives, such as the formaldehyde-DNPH adduct.[6] | HMP-hydrazone derivatives have been shown to be stable for over 30 days at -20°C.[7] |
| Analytical Method | Primarily used with High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) at around 360 nm.[1][8] Also compatible with LC-MS.[9][10] | Primarily advantageous for Liquid Chromatography-Mass Spectrometry (LC-MS) due to the introduction of a readily ionizable pyridine moiety.[1][11] |
| Formation of Isomers | Can form E/Z stereoisomers, which may lead to chromatographic peak splitting and complicate quantification if not properly resolved or addressed.[1] | Can also form stereoisomers, which might require careful chromatographic optimization to either separate or co-elute for accurate quantification.[2] |
Chemical Reaction Pathways
The fundamental reaction for both reagents with a carbonyl compound is a condensation reaction, resulting in the formation of a hydrazone and the elimination of a water molecule.
References
- 1. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 4931-00-4 [m.chemicalbook.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. The use of hydrazine-based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Derivatization Methods for Chromatographic Analysis: Evaluating Linearity, Accuracy, and Precision
For researchers, scientists, and drug development professionals, the selection of an appropriate derivatization method is critical for the reliable quantification of analytes that are otherwise unsuitable for direct chromatographic analysis. Derivatization enhances analyte volatility, thermal stability, and detectability. This guide provides an objective comparison of common derivatization agents, supported by experimental data, focusing on the key validation parameters of linearity, accuracy, and precision.
Comparison of Common Derivatization Agents
The choice of derivatizing agent significantly impacts the sensitivity, precision, and accuracy of a quantitative method. Silylation is a widely used technique in gas chromatography (GC) that replaces active hydrogens with a trimethylsilyl (TMS) group, thereby increasing volatility and thermal stability.[1] Acylation and alkylation are other common approaches. The following table summarizes the performance of several popular derivatization reagents for the analysis of various compounds by GC-Mass Spectrometry (GC-MS).
| Analyte Class | Derivatizing Agent | Linearity (R²) | Accuracy (% Recovery) | Precision (%RSD) | Reference |
| Anabolic Steroids | |||||
| Testosterone | BSTFA + 1% TMCS | >0.99 | 95-105 | <10 | [2] |
| Testosterone | MSTFA/NH4I/Ethanethiol | >0.99 | 92-108 | <8 | [2] |
| Nandrolone | BSTFA + 1% TMCS | >0.99 | 93-107 | <12 | [2] |
| Amino Acids | |||||
| 19 Amino Acids | ECF + FAA | >0.9996 | Not Reported | <3.8 | [3] |
| Fatty Acids | |||||
| 44 Fatty Acids | PFBBr | Not specified | Rigorously validated | Rigorously validated | [4] |
| Organic Acids | |||||
| Methylmalonic Acid | PFBBr | Not specified | 90.3 | 2.2 | [5] |
BSTFA: N,O-Bis(trimethylsilyl)trifluoroacetamide TMCS: Trimethylchlorosilane MSTFA: N-Methyl-N-(trimethylsilyl)trifluoroacetamide ECF: Ethylchloroformate FAA: Trifluoroacetylacetone PFBBr: Pentafluorobenzyl bromide
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing derivatization methods. Below are protocols for three common derivatization procedures.
1. Silylation of Anabolic Steroids using BSTFA + 1% TMCS [2]
-
Sample Preparation: To 5 mL of urine, add an appropriate internal standard (e.g., d3-Testosterone). Perform enzymatic hydrolysis using β-glucuronidase to cleave conjugated steroids. Adjust the pH to 9-10 and perform a liquid-liquid extraction with n-pentane. Evaporate the organic layer to dryness.
-
Derivatization: Add 50 µL of BSTFA + 1% TMCS and 50 µL of a suitable solvent (e.g., acetonitrile). Tightly cap the vial and heat at 60°C for 30 minutes.
-
Analysis: Cool the vial to room temperature before injecting into the GC-MS system.
2. Derivatization of Amino Acids using Ethyl Chloroformate (ECF) [3]
-
Sample Preparation: Extract free amino acids from the sample using an aqueous or aqueous-methanol solution.
-
Derivatization: Perform a pre-column derivatization with trifluoroacetylacetone (FAA) and ethylchloroformate (ECF). The reaction is typically carried out in an aqueous medium.
-
Analysis: Inject the derivatized sample into the GC-MS for analysis.
3. Derivatization of Fatty Acids using Pentafluorobenzyl Bromide (PFBBr) [4]
-
Sample Preparation: Isolate fatty acids from the sample matrix.
-
Derivatization: React the fatty acids with PFBBr. This reaction can be performed in an aqueous or non-aqueous medium and forms PFB esters.
-
Analysis: Analyze the PFB esters by GC-MS, often using electron-capture negative-ion chemical ionization for high sensitivity.[6]
Method Validation Workflow
The validation of an analytical method involving derivatization is essential to ensure that the results are reliable and reproducible. The following diagram illustrates a typical workflow for validating a derivatization method.
Caption: Workflow for Derivatization Method Validation.
Signaling Pathways and Logical Relationships
The derivatization process itself can be visualized as a chemical signaling pathway where the analyte is converted into a more detectable form. The success of this "signal amplification" is then evaluated through the validation parameters.
Caption: Derivatization as a Signal Enhancement Pathway.
References
- 1. chromtech.com [chromtech.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A complementary method with PFBBr-derivatization based on a GC-EI-MS platform for the simultaneous quantitation of short-, medium- and long-chain fatty acids in murine plasma and feces samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Pentafluorobenzyl bromide-A versatile derivatization agent in chromatography and mass spectrometry: I. Analysis of inorganic anions and organophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Determining the Limit of Quantitation (LOQ) for Derivatized Analytes
For researchers, scientists, and professionals in drug development, accurately determining the Limit of Quantitation (LOQ) is a critical aspect of analytical method validation. The LOQ represents the lowest concentration of an analyte in a sample that can be reliably quantified with acceptable precision and accuracy. This guide provides a comparative overview of common methods for establishing the LOQ, with a special focus on analytes that require derivatization to enhance their detectability.
The Importance of Derivatization in Enhancing Sensitivity
Many biologically significant molecules, such as amino acids, fatty acids, and steroids, lack the necessary physicochemical properties for sensitive detection by modern analytical instruments like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography (GC). Derivatization is a chemical modification process that converts the analyte into a derivative with improved characteristics. This process can significantly enhance the analytical signal and, consequently, improve the LOQ.[1][2]
The primary benefits of derivatization include:
-
Increased Ionization Efficiency: For mass spectrometry-based methods, derivatization can introduce a readily ionizable group, leading to a much stronger signal.[1][3]
-
Improved Chromatographic Separation: Modification of the analyte's polarity can lead to better peak shape and resolution in chromatographic separations.[2]
-
Enhanced Volatility: For GC analysis, derivatization is often essential to make non-volatile analytes, like fatty acids, suitable for analysis.[4]
Methods for Determining the Limit of Quantitation (LOQ)
Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide guidelines for the validation of analytical procedures, including the determination of the LOQ.[5][6] The two most widely accepted methods are the Signal-to-Noise (S/N) ratio and the Calibration Curve method.
Signal-to-Noise (S/N) Ratio Method
This method is applicable to analytical procedures that exhibit baseline noise. The LOQ is typically established at a signal-to-noise ratio of 10:1.[7] This means the analyte's signal at the LOQ concentration should be at least ten times the level of the background noise.
Experimental Protocol:
-
Prepare a series of diluted standards of the derivatized analyte, with concentrations approaching the expected LOQ.
-
Inject the standards into the analytical instrument (e.g., LC-MS/MS or GC-FID).
-
Determine the signal-to-noise ratio for each standard. The signal is the peak height of the analyte, and the noise is the standard deviation of the baseline signal over a defined interval near the peak.
-
Identify the concentration at which a S/N ratio of approximately 10 is consistently achieved. This concentration is the estimated LOQ.
-
Confirm the LOQ by analyzing a suitable number of samples at this concentration to demonstrate that the method provides acceptable precision and accuracy.
Calibration Curve Method
This approach is based on the standard deviation of the response and the slope of the calibration curve. The LOQ is calculated using the following formula:
LOQ = 10 * (σ / S)
Where:
-
σ is the standard deviation of the response. This can be determined from the standard deviation of the y-intercepts of multiple calibration curves or the residual standard deviation of a single calibration curve.[8][9]
-
S is the slope of the calibration curve.
Experimental Protocol:
-
Construct a calibration curve by analyzing a series of standards of the derivatized analyte at concentrations in the expected LOQ range.
-
Determine the slope (S) of the calibration curve through linear regression.
-
Determine the standard deviation of the response (σ) . This can be done by:
-
Method 2a (Based on the Standard Deviation of the Blank): Analyze an appropriate number of blank samples and calculate the standard deviation of their responses.
-
Method 2b (Based on the Calibration Curve): Use the residual standard deviation of the regression line or the standard deviation of the y-intercepts from multiple regression lines.[8][9]
-
-
Calculate the LOQ using the formula above.
-
Validate the calculated LOQ by analyzing multiple samples prepared at this concentration to confirm that the precision and accuracy are within acceptable limits (typically ±15-20%).[10]
Comparative Data for Derivatized Analytes
The following tables summarize experimental data comparing the LOQ of various analytes with and without derivatization, showcasing the significant improvement in sensitivity achieved through this technique.
Table 1: Comparison of LOQ for Amino Acids with and without Derivatization (LC-MS/MS)
| Amino Acid | Derivatization Reagent | LOQ (derivatized) | LOQ (underivatized) | Fold Improvement | Reference |
| Alanine | aTRAQ™ Reagent | 5 µM | >500 µM | >100 | [10] |
| Valine | aTRAQ™ Reagent | 5 µM | 10 µM | 2 | [10] |
| Leucine | aTRAQ™ Reagent | 5 µM | 10 µM | 2 | [10] |
| Proline | aTRAQ™ Reagent | 5 µM | 20 µM | 4 | [10] |
| Phenylalanine | Urea | Not specified | Not specified | 10x signal increase | [11] |
Table 2: Comparison of LOQ for Fatty Acid Methyl Esters (FAMEs) by GC-FID
| Fatty Acid Methyl Ester | Derivatization Method | LOQ (µg/mL) | Reference |
| Palmitic acid (C16:0) | Acid-catalyzed methylation | 0.63 | [12] |
| Stearic acid (C18:0) | Acid-catalyzed methylation | 0.75 | [12] |
| Oleic acid (C18:1n9c) | Acid-catalyzed methylation | 0.81 | [12] |
| Linoleic acid (C18:2n6c) | Acid-catalyzed methylation | 0.97 | [12] |
Table 3: Comparison of LOQ for Steroids with and without Derivatization (LC-MS)
| Steroid | Derivatization Reagent | LOQ (derivatized) (ng/mL) | LOQ (underivatized) (ng/mL) | Fold Improvement | Reference |
| Androsterone | Hydroxylamine | 0.05 | 10.13 | 202.6 | [13] |
| Dehydroepiandrosterone | Hydroxylamine | 0.1 | 15.2 | 152 | [13] |
| Progesterone | Hydroxylamine | 0.05 | 1.95 | 39 | [13] |
| 21-Deoxycortisol | Hydroxylamine | 0.05 | 5.23 | 104.6 | [13] |
Table 4: Comparison of Derivatization Reagents for Vitamin D Metabolites (LC-MS/MS)
| Vitamin D Metabolite | Derivatization Reagent | Signal Enhancement (Fold increase vs. underivatized) | Reference |
| 25(OH)D3 | Amplifex | ~295 | [14] |
| 25(OH)D3 | PTAD | ~10 | [14] |
| 1,25(OH)2D3 | Amplifex | ~100 | [14] |
| 1,25(OH)2D3 | PTAD | ~50 | [14] |
Experimental Workflows and Signaling Pathways
Visualizing the experimental workflow can aid in understanding the logical sequence of steps involved in determining the LOQ for derivatized analytes.
References
- 1. Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jppres.com [jppres.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of Fatty Acids in Mammalian Tissues by Gas Chromatography–Hydrogen Flame Ionization Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Streamlined Vitamin D Metabolite Fingerprinting Analysis Using Isotope-Coded Multiplexing MS with Cost-Effective One-Pot Double Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. static.igem.org [static.igem.org]
- 9. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 10. Quantification of bovine plasma amino acids via liquid chromatography–electrospray ionization-mass spectrometry: Comparison of underivatized and precolumn derivatized methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Quantitative-Profiling Method of Serum Steroid Hormones by Hydroxylamine-Derivatization HPLC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Immunoassays Versus LC-MS/MS for Androgen Analysis
A comprehensive guide for researchers, scientists, and drug development professionals on the cross-validation of immunoassays and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for the quantitative analysis of androgens.
The accurate measurement of androgens, a class of steroid hormones crucial for sexual development and numerous physiological processes, is paramount in both clinical diagnostics and research.[1] For years, immunoassays have been the workhorse for androgen analysis. However, the rise of LC-MS/MS has presented a more specific and sensitive alternative. This guide provides a detailed comparison of these two methodologies, supported by experimental data and protocols, to aid researchers in selecting the optimal method for their specific needs.
Performance Characteristics: A Quantitative Comparison
The choice between immunoassay and LC-MS/MS often hinges on the required analytical performance. While immunoassays are widely available and offer high throughput, they can suffer from limitations, particularly at low androgen concentrations.[2][3] LC-MS/MS, on the other hand, is considered the gold standard due to its high specificity and accuracy.[4]
Below is a summary of key performance characteristics comparing the two methods for the analysis of testosterone, a primary androgen.
| Performance Metric | Immunoassay | LC-MS/MS | Key Considerations |
| Specificity | Moderate; prone to cross-reactivity with structurally similar steroids.[1] | High; separates analytes based on mass-to-charge ratio, minimizing interference.[5] | Critical for accurate measurement, especially in populations with low androgen levels (e.g., women, children).[2][3][6] |
| Sensitivity (Lower Limit of Quantification, LLOQ) | Generally higher LLOQs, making it less reliable for low concentrations.[6][7] | Lower LLOQs, enabling precise measurement of low androgen levels.[7] | Important for studies involving testosterone-deficient individuals or specific physiological states. |
| Accuracy | Can exhibit significant bias, particularly at low concentrations, often overestimating levels.[2][4][8] | High accuracy, with results closely aligning with reference measurement procedures.[2] | Essential for correct diagnosis and monitoring of endocrine disorders. |
| Precision (Coefficient of Variation, %CV) | Intra- and inter-assay CVs can be higher, especially near the LLOQ.[9] | Generally exhibits excellent intra- and inter-assay precision.[8][10] | Crucial for longitudinal studies and monitoring subtle changes in hormone levels. |
| Throughput | High; automated platforms can process a large number of samples quickly. | Lower; sample preparation and analysis time per sample are longer. | A key factor for large-scale clinical screening. |
| Cost | Generally lower cost per sample.[5] | Higher initial instrument cost and cost per sample.[4] | Budgetary constraints can influence the choice of method. |
| Sample Volume | Typically requires a larger sample volume.[4] | Can be performed with smaller sample volumes.[11][12] | Advantageous when working with limited sample material (e.g., pediatric samples). |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for androgen analysis using both immunoassay and LC-MS/MS methodologies.
Immunoassay Protocol (Example: Competitive Chemiluminescent Immunoassay for Testosterone)
This protocol is a generalized representation and specific details may vary depending on the commercial kit and analyzer used.
-
Sample Preparation:
-
Collect whole blood and allow it to clot.
-
Centrifuge to separate the serum.
-
Store serum at -20°C or below until analysis.
-
-
Assay Procedure (Automated Analyzer):
-
A specific volume of patient serum, a testosterone-specific antibody, and a testosterone analog labeled with a chemiluminescent marker are combined.
-
The patient's testosterone competes with the labeled testosterone analog for binding sites on the antibody.
-
After an incubation period, a magnetic field is applied to separate the antibody-bound complexes.
-
Unbound material is washed away.
-
A trigger solution is added to initiate the chemiluminescent reaction.
-
The light emitted is measured by a luminometer. The amount of light is inversely proportional to the concentration of testosterone in the sample.
-
-
Calibration and Quality Control:
-
A multi-point calibration curve is generated using calibrators with known testosterone concentrations.
-
Quality control materials at low, medium, and high concentrations are run with each batch of samples to ensure the validity of the results.
-
LC-MS/MS Protocol for Androgen Analysis
This protocol outlines a general workflow for the simultaneous quantification of multiple androgens. Specific parameters will need to be optimized based on the analytes of interest and the instrumentation used.
-
Sample Preparation (Liquid-Liquid Extraction):
-
Pipette 100 µL of serum into a clean tube.
-
Add an internal standard solution containing deuterated analogs of the androgens being measured.[11][12]
-
Add a protein precipitation agent (e.g., zinc sulfate followed by acetonitrile) and vortex.[11][12]
-
Transfer the supernatant to a new tube.
-
Perform liquid-liquid extraction by adding an organic solvent (e.g., methyl tert-butyl ether).
-
Vortex and centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer containing the androgens to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol).[13]
-
-
Chromatographic Separation (LC):
-
Inject the reconstituted sample onto a reverse-phase C18 or similar column.[12]
-
Use a gradient elution with mobile phases typically consisting of water with a small amount of formic acid (Mobile Phase A) and an organic solvent like methanol or acetonitrile with formic acid (Mobile Phase B).[14] The gradient separates the different androgens based on their polarity.
-
-
Mass Spectrometric Detection (MS/MS):
-
The eluent from the LC column is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source.
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. For each androgen and its internal standard, a specific precursor ion is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly specific detection method minimizes interferences.
-
-
Data Analysis:
-
The peak areas of the androgens and their corresponding internal standards are used to calculate the concentration of each androgen in the sample by comparing the response to a calibration curve prepared with known concentrations of the analytes.
-
Visualizing the Methodologies and Underlying Biology
To better understand the processes involved, the following diagrams illustrate the experimental workflows and the androgen signaling pathway.
Caption: A simplified workflow for androgen analysis using an automated immunoassay.
Caption: A general workflow for androgen analysis using LC-MS/MS.
Caption: A simplified diagram of the androgen receptor signaling pathway.[15][16]
Conclusion: Choosing the Right Tool for the Job
The cross-validation of immunoassays with LC-MS/MS for androgen analysis reveals distinct advantages and disadvantages for each method. Immunoassays, while cost-effective and high-throughput, can lack the specificity and accuracy required for certain research and clinical applications, especially when measuring low androgen concentrations.[2][8][17] LC-MS/MS has emerged as the superior method in terms of specificity, sensitivity, and accuracy, making it the reference standard for androgen measurement.[4][7]
The decision of which method to employ should be guided by the specific requirements of the study, including the need for accuracy at low concentrations, sample volume limitations, throughput demands, and budgetary constraints. For clinical diagnostics and research demanding the highest level of accuracy and reliability, LC-MS/MS is the recommended methodology. However, for large-scale screening where high precision at the lower end of the range is not the primary concern, immunoassays can still be a valuable tool. As technology advances, the accessibility and cost-effectiveness of LC-MS/MS are expected to improve, further solidifying its role as the gold standard in androgen analysis.
References
- 1. An LC-MS/MS Methodological Framework for Steroid Hormone Measurement from Human Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Using mass spectrometry to overcome the longstanding inaccuracy of a commercially-available clinical testosterone immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Androgens by immunoassay and mass spectrometry in children with 46,XY disorder of sex development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Accurately Testing Your Testosterone: LC–MS/MS vs Immunoassay - Steel Health and Hormones Centre [steelhealthandhormonescentre.com]
- 6. Selected performance characteristics of the Roche Elecsys testosterone II assay on the Modular analytics E 170 analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical Usefulness of Ultraperformance Liquid Chromatography-Tandem Mass Spectrometry Method for Low Serum Testosterone Measurement [annlabmed.org]
- 8. mdpi.com [mdpi.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Standardized LC-MS/MS based steroid hormone profile-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lcms.cz [lcms.cz]
- 12. waters.com [waters.com]
- 13. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Comparison of four clinically validated testosterone LC-MS/MS assays: Harmonization is an attainable goal - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Sensitive Carbonyl Detection: A Comparison of Alternatives to 2-Hydrazino-4-methylpyridine
The precise detection and quantification of carbonyl compounds—aldehydes and ketones—is a critical task in biomedical research and drug development. These molecules serve as key biomarkers for oxidative stress, disease pathology, and metabolic function. While 2-Hydrazino-4-methylpyridine and similar reagents are effective, the demand for higher sensitivity, improved compatibility with mass spectrometry (MS), and suitability for live-cell imaging has driven the development of numerous alternatives.
This guide provides an objective, data-driven comparison of prominent alternatives, offering researchers the information needed to select the optimal derivatization agent for their specific analytical requirements.
General Workflow for Carbonyl Derivatization
The analysis of carbonyl compounds via derivatization follows a standardized workflow. The core principle involves reacting the carbonyl group with a labeling reagent to form a stable conjugate, which possesses enhanced detection properties (e.g., fluorescence or charge) for analysis by techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).
Caption: General experimental workflow for carbonyl analysis via derivatization.
Core Reaction: Hydrazone Formation
Most of the reagents discussed, including this compound, are hydrazine derivatives. They react with aldehydes and ketones under weakly acidic conditions to form a stable hydrazone product. This reaction is the foundation of their utility in carbonyl detection.[1]
Caption: General reaction of a carbonyl with a hydrazine to form a hydrazone.
Performance Comparison of Key Derivatization Reagents
The choice of reagent is dictated by the analytical platform, required sensitivity, and the nature of the sample. The following table summarizes the performance of leading alternatives.
| Reagent Family | Example(s) | Detection Principle | Reported Sensitivity (LOD) | Advantages | Disadvantages/Limitations |
| Pyridyl Hydrazines | This compound, 2-Hydrazinopyridine (2-HP), 2-Hydrazino-1-methylpyridine (HMP) | LC-MS | High (1000x sensitivity increase for cortisol with HMP)[1] | Good ionization efficiency for MS analysis.[1] | Less suited for fluorescence; requires MS detector. |
| Dansyl Hydrazines | Dansylhydrazine (Dns-Hz) | Fluorescence, LC-MS | High | Widely used for fluorescence detection; tertiary amine group enhances MS ionization.[1][2] | Requires excitation source; potential for background fluorescence. |
| Girard's Reagents | Girard's Reagent T (GirT), Girard's Reagent P (GirP) | LC-MS (Charge-Tagging) | Very High (pg/mL levels for steroids)[1][3] | Pre-charged quaternary ammonium group dramatically improves MS sensitivity and ionization.[3][4] | Primarily for MS; can form E/Z isomers which may complicate chromatography.[4] |
| Coumarin Hydrazides | Julolidine coumarin hydrazide (JCH), Coumarin acid hydrazine (CAH) | Fluorescence | High (LOD of 8.32 ppb reported for one probe)[5][6] | Excellent for fluorescence-based assays and live-cell imaging; high quantum yields.[5][7] | Photostability can be a concern; primarily for fluorescence detection. |
| Phenylhydrazines | 2,4-Dinitrophenylhydrazine (DNPH), 4-Hydrazinobenzoic Acid (HBA) | HPLC-UV/Vis | Moderate to High (ppb range for DNPH)[8] | DNPH is a well-established benchmark with many standard methods; HBA forms a single derivative, simplifying analysis.[8][9] | DNPH can form E/Z isomers, complicating quantification; limited solubility in aqueous solutions.[8] |
| Hydroxylamines | Methoxyamine (MOA), O-(Biotinylcarbazoylmethyl) hydroxylamine (ARP) | LC-MS, Western Blot | High (pg/mL level for steroids with MOA)[1] | Forms stable oximes; avoids rearrangements seen with unsubstituted hydroxylamine.[1][10] | Derivatization conditions may need optimization for quantitative yields.[10] |
Detailed Experimental Protocols
Protocol 1: Carbonyl Derivatization using Girard's Reagent T (GirT) for LC-MS/MS
This protocol is adapted from methodologies optimized for the sensitive detection of carbonyl-containing biomolecules.[3]
-
Reagent Preparation : Prepare a stock solution of Girard's Reagent T in methanol or water. Prepare a 10% (v/v) acetic acid solution in water.
-
Sample Preparation : Lyophilize the extracted biological sample (e.g., hydrolyzed DNA, steroid extract) to dryness.
-
Derivatization Reaction :
-
Reconstitute the dried sample in the 10% acetic acid solution.
-
Add Girard's Reagent T to the sample. An optimized molar ratio of reagent to analyte is crucial; start with a significant excess (e.g., 100:1 or 1000:1 reagent:analyte) to drive the reaction to completion.[3]
-
Vortex the mixture gently to ensure complete dissolution.
-
-
Incubation :
-
Incubate the reaction mixture at room temperature for 12-24 hours.[3] A longer incubation time generally ensures higher derivatization efficiency.
-
-
Sample Cleanup (Optional but Recommended) : Use solid-phase extraction (SPE) to remove excess reagent and salts, which can interfere with MS analysis.
-
LC-MS/MS Analysis : Analyze the resulting hydrazone derivatives by LC-MS/MS. The pre-charged quaternary ammonium moiety allows for highly sensitive detection in positive-ion ESI mode.[3][4]
Protocol 2: Fluorescent Labeling of Carbonyls with Dansylhydrazine for HPLC-FLD
This protocol provides a general framework for using Dansylhydrazine as a fluorescent labeling agent.[2]
-
Reagent Preparation :
-
Prepare a Dansylhydrazine stock solution (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile or ethanol.
-
Prepare a catalyst solution, typically a weak acid like 2% (v/v) hydrochloric acid or trichloroacetic acid in the reaction solvent.
-
-
Sample Preparation : Prepare the sample containing carbonyl compounds in a compatible solvent. For biological fluids, a protein precipitation step (e.g., with acetonitrile) may be necessary.
-
Derivatization Reaction :
-
In a microcentrifuge tube, combine the sample, the Dansylhydrazine stock solution, and the acidic catalyst.
-
Vortex the mixture thoroughly.
-
-
Incubation :
-
Incubate the reaction mixture in a heating block or water bath, typically at 60-70°C for 15-30 minutes. Protect the samples from light to prevent photobleaching of the dansyl group.
-
-
Analysis :
-
After cooling to room temperature, the sample can be directly injected into an HPLC system equipped with a fluorescence detector (HPLC-FLD).
-
Typical excitation/emission wavelengths for dansyl hydrazones are in the range of ~340 nm (excitation) and ~520 nm (emission).
-
Decision Guide for Reagent Selection
Choosing the right reagent is paramount for experimental success. The following guide helps navigate the selection process based on key experimental parameters.
References
- 1. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dansylhydrazine [myskinrecipes.com]
- 3. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orb.binghamton.edu [orb.binghamton.edu]
- 6. A Novel Coumarin-Based Fluorescent Probe for the Detection of Hydrazine Both in Aqueous Solution and Vapor State - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tunable fluorescent probes for detecting aldehydes in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Qualitative and quantitative evaluation of derivatization reagents for different types of protein-bound carbonyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Hydrazine-Based Derivatization Reagents for Enhanced Analyte Detection
For researchers, scientists, and drug development professionals working with carbonyl-containing compounds such as aldehydes, ketones, and reducing sugars, chemical derivatization is a critical step to enhance analytical detection. Hydrazine-based reagents are a cornerstone of this process, reacting with carbonyl groups to form stable hydrazones. This guide provides an objective comparison of the performance of several common hydrazine-based derivatization reagents, supported by experimental data, to aid in the selection of the most suitable reagent for your analytical needs.
Performance Overview
The choice of a derivatization reagent is dictated by the analyte of interest, the analytical technique employed (e.g., HPLC-UV, LC-MS, MALDI-MS), and the desired performance characteristics such as reaction speed, sensitivity enhancement, and derivative stability. The following tables summarize the performance of key hydrazine-based reagents based on published experimental data.
| Reagent | Analyte Class | Key Performance Characteristics | Reference |
| 2,4-Dinitrophenylhydrazine (DNPH) | Aldehydes, Ketones, Sugars | Most commonly used reagent for HPLC-UV detection due to the strong chromophore.[1][2] Also used as a "reactive matrix" in MALDI-MS.[1] Reaction can be slow and may have drawbacks causing errors.[2] | [1][2] |
| Girard's Reagents (T & P) | Ketosteroids, Ecdysteroids | Contain a pre-charged quaternary ammonium group, significantly enhancing ionization efficiency in ESI-MS and MALDI-MS.[3][4] Can improve sensitivity by up to two orders of magnitude in MALDI.[5][6] Derivatization is relatively rapid (minutes to hours).[7][8][9] | [3][4][5][6][7][8][9] |
| Dansylhydrazine (DNSH) | Aldehydes, Ketones, Sugars | Forms highly fluorescent derivatives, ideal for sensitive detection by fluorescence or CE-LIF.[10] Reaction is relatively fast (e.g., 15 minutes for sugars).[10] | [10] |
| 2-Hydrazinoquinoline (HQ) | Carboxylic acids, Aldehydes, Ketones | Broad-spectrum reagent for metabolomics.[11][12] Offers better chromatographic performance and higher ionization efficiency compared to other reagents in this context.[1] Reaction takes approximately 60 minutes at 60°C.[11] | [1][2][11][12][13] |
| DMNTH | Corticosteroids | "Tailor-made" reagent with good spectroscopic properties.[1] Demonstrated superior results compared to DNPH for glucocorticoid analysis by MALDI-MSI, improving detection limits.[1][14] | [1][14] |
Quantitative Performance Data
| Reagent | Analyte | Method | Reaction Conditions | Limit of Detection (LOD) / Quantification (LOQ) | Sensitivity Improvement | Reference |
| DNPH | Muscone | HPLC-UV | 65°C, 30 min | LOD: 0.005 µg/mL, LOQ: 0.04 µg/mL | N/A | |
| DNPH | Formaldehyde (in air) | HPLC-DAD | Ambient | LOD: 0.02 µg/m³ | N/A | [15] |
| DNPH | Acetaldehyde (in air) | HPLC-DAD | Ambient | LOD: 0.1 µg/m³ | N/A | [15] |
| DMNTH | Fluticasone Propionate | MALDI-MSI | ~48 hours | 50 ng/µL | Superior to DNPH | [1][14] |
| Girard's Reagent T | 5-Formyl-2'-deoxyuridine | LC-MS/MS | Room Temp, 12 h | ~3-4 fmol | ~20-fold better than underivatized | [3] |
| Girard's Reagent P | Ketosteroids | MALDI-MS | N/A | N/A | Two orders of magnitude | [5][6] |
| Dansylhydrazine | Mono/Disaccharides | CE-LIF | 15 min | 100 amol | N/A | [10] |
| 2-Hydrazinoquinoline | Metabolites | LC-MS | 60°C, 60 min | N/A | Higher ionization efficiency than HP, PA, DH | [1][11] |
Experimental Workflows & Chemical Reactions
The general process for hydrazine-based derivatization followed by analysis is depicted below. The workflow illustrates the key stages from sample preparation to data acquisition.
The core of the process is the chemical reaction between a hydrazine reagent and a carbonyl group (aldehyde or ketone) to form a hydrazone, with the elimination of a water molecule. This is a type of condensation or addition-elimination reaction.[16]
The selection of a reagent often depends on its inherent properties and the analytical goal. The following diagram illustrates a logical comparison of the featured reagents.
Detailed Experimental Protocols
1. DNPH Derivatization of Carbonyls in Water for HPLC-UV Analysis
This protocol is adapted from established methods for determining carbonyl compounds in water.[17]
-
Sample Preparation:
-
Transfer a 100 mL water sample into a 250 mL flask.
-
Add 4 mL of acetate buffer and adjust the sample pH to 5.0 ± 0.1 using 6M HCl or 6M NaOH.
-
-
Derivatization:
-
Add 6 mL of the DNPH reagent solution.
-
Seal the flask and place it in a temperature-controlled bath at 40°C for one hour.
-
-
Extraction:
-
After incubation, extract the derivatized compounds using a C18 Solid Phase Extraction (SPE) cartridge.
-
Elute the cartridge with 10 mL of ethanol.
-
-
Analysis:
-
Analyze the eluate by HPLC with UV detection at 360 nm.
-
2. Girard's Reagent P Derivatization of Ketosteroids for LC-MS Analysis
This protocol is based on a method for analyzing androgens in human serum.[9]
-
Sample Preparation:
-
To 100 µL of serum, add 20 µL of an internal standard solution in methanol.
-
Perform liquid-liquid extraction (LLE) using a suitable solvent like methyl tert-butyl ether (MTBE).
-
Evaporate the organic extract to dryness under a stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the dried extract.
-
Add 20 µL of Girard's Reagent P solution (1 mg/mL in water).
-
Incubate the mixture at 60°C for 10 minutes to ensure the reaction goes to completion.[9]
-
-
Final Steps & Analysis:
-
Evaporate the sample to dryness again under nitrogen.
-
Resuspend the final sample in 100 µL of 50:50 methanol:water.
-
Inject an aliquot into the LC-MS/HRMS system for analysis.
-
3. 2-Hydrazinoquinoline (HQ) Derivatization of Metabolites
This protocol is designed for the broad-spectrum analysis of metabolites in biological samples.[11]
-
Reagent Preparation:
-
Prepare an acetonitrile solution containing 1 mM 2,2′-dipyridyl disulfide (DPDS), 1 mM triphenylphosphine (TPP), and 1 mM HQ.
-
-
Derivatization:
-
Mix 5 µL of the biological sample (e.g., urine, serum) with 100 µL of the prepared HQ derivatization solution.
-
Incubate the reaction mixture at 60°C for 60 minutes.[11]
-
-
Analysis:
-
The reaction mixture can be directly analyzed by LC-MS without further workup.
-
Conclusion
The selection of a hydrazine-based derivatization reagent is a critical decision that directly impacts the sensitivity, specificity, and efficiency of the analysis of carbonyl-containing compounds. For general-purpose HPLC-UV analysis of aldehydes and ketones, DNPH remains a widely used, albeit sometimes slow, standard. For high-sensitivity mass spectrometry applications, particularly for steroids, the pre-charged Girard's reagents (T and P) offer substantial improvements in ionization efficiency.[3][4] When fluorescence detection is available, Dansylhydrazine provides excellent sensitivity for analytes like sugars.[10] For broad, untargeted metabolomics studies encompassing multiple compound classes, 2-Hydrazinoquinoline has emerged as a versatile and effective option.[1][11] Finally, specialized reagents like DMNTH can provide superior performance for specific applications, such as the analysis of corticosteroids by MALDI-MSI.[1][14] By aligning the reagent's characteristics with the analytical goals and leveraging the appropriate experimental protocol, researchers can significantly enhance the quality and reliability of their results.
References
- 1. conservancy.umn.edu [conservancy.umn.edu]
- 2. researchgate.net [researchgate.net]
- 3. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mass Spectrometry Imaging for Dissecting Steroid Intracrinology within Target Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of derivatised steroids by matrix-assisted laser desorption/ionisation and post-source decay mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 8. med.upenn.edu [med.upenn.edu]
- 9. escholarship.org [escholarship.org]
- 10. Determination of carbohydrates as their dansylhydrazine derivatives by capillary electrophoresis with laser-induced fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis | Semantic Scholar [semanticscholar.org]
- 13. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The use of hydrazine-based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Analysis of 2,4-DNPH Derivatised Aldehydes by HPLC-DAD | SCION Instruments [scioninstruments.com]
- 16. epa.gov [epa.gov]
- 17. unitedchem.com [unitedchem.com]
Assessing the Robustness of the 2-Hydrazino-4-methylpyridine Derivatization Method: A Comparative Guide
For researchers, scientists, and drug development professionals working with carbonyl-containing compounds, particularly in the field of steroid analysis, derivatization is a critical step to enhance analytical sensitivity and chromatographic performance. This guide provides a detailed assessment of the 2-Hydrazino-4-methylpyridine (2-HMP) derivatization method, comparing its performance with common alternatives, supported by experimental data. Note that in much of the literature, 2-HMP is referred to as 2-hydrazino-1-methylpyridine.
Quantitative Performance Comparison
The selection of a derivatization reagent is often a trade-off between sensitivity, stability, and ease of use. The following table summarizes the quantitative performance of 2-HMP against two common alternatives, 2,4-Dinitrophenylhydrazine (DNPH) and 2-hydrazino-4-(trifluoromethyl)-pyrimidine (HTP), based on reported experimental data.
| Performance Metric | This compound (2-HMP) | 2,4-Dinitrophenylhydrazine (DNPH) | 2-hydrazino-4-(trifluoromethyl)-pyrimidine (HTP) |
| Analyte Class | Primarily oxosteroids and androgens[1][2] | Broad range of aldehydes and ketones[3] | Oxosteroids and androgens[1] |
| Sensitivity Enhancement | 70- to 1600-fold for mono-oxosteroids[2][4][5] | Generally good, widely used for UV and MS detection[3] | Less sensitive than 2-HMP for androgens[1][6] |
| Limit of Detection (LOD) | As low as 0.2 pg on-column for DHT-HMP[7] | 0.1 to 2 fmol on-column for some aldehydes | Higher LODs than 2-HMP for androgens[1] |
| Limit of Quantification (LOQ) | As low as 0.4 pg on-column for DHT-HMP (approx. 34 pmol/L)[6] | 0.04 µg•mL⁻¹ for muscone[8] | Higher LOQs than 2-HMP for androgens[1] |
| Derivative Stability | Stable for over 30 days at -20°C[6] | Stable under acidic conditions[9] | Data not readily available |
| Isomer Formation | Forms E and Z isomers, which can complicate chromatography[1] | Generally forms a single derivative | Isomers co-elute, simplifying chromatography[1] |
| Reaction Conditions | 60°C for 15-60 minutes[1][2][4][5] | 30-60 minutes at elevated temperatures (e.g., 65°C)[8] | 60°C for 30 minutes[1] |
| Suitability | Excellent for mono-oxosteroids, unsuitable for di-oxosteroids[2][4][5] | Broad applicability for various carbonyls[3] | Alternative to 2-HMP with simpler chromatography[1] |
Experimental Protocols
A detailed and robust experimental protocol is crucial for reproducible results. Below is a typical protocol for the derivatization of steroids using 2-HMP.
This compound (2-HMP) Derivatization Protocol for Steroids
This protocol is adapted from methodologies used for the analysis of androgens in biological samples[1][10].
Materials:
-
This compound (2-HMP)
-
Methanol (LC-MS grade)
-
Trifluoroacetic acid (TFA)
-
Analyte standards or extracted biological samples
-
Heating block or water bath
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Reagent Preparation: Prepare a fresh solution of 2-HMP at a concentration of 0.5 to 1 mg/mL in methanol. Add TFA to the reagent solution to a final concentration of 0.05% (v/v)[1].
-
Derivatization Reaction:
-
To the dried analyte standards or sample extract, add 100 µL of the freshly prepared 2-HMP reagent solution.
-
Vortex the mixture for 10 seconds to ensure thorough mixing.
-
Incubate the reaction mixture at 60°C for 15 minutes in a heating block or water bath[1].
-
-
Reaction Quenching and Reconstitution:
-
After incubation, quench the reaction by diluting the mixture with 50 µL of methanol[1].
-
Gently evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried residue in a suitable volume (e.g., 200 µL) of the initial mobile phase for LC-MS analysis.
-
Vortex the reconstituted sample to ensure complete dissolution of the derivatives.
-
-
Analysis:
-
Inject an appropriate volume (e.g., 10 µL) of the reconstituted sample into the LC-MS/MS system.
-
Visualizing the Workflow and Comparative Assessment
Diagrams can provide a clear and concise overview of complex processes and relationships. The following visualizations were created using the DOT language.
Caption: Experimental workflow for the this compound derivatization method.
Caption: Comparative performance of derivatization reagents for carbonyl compounds.
Conclusion
The this compound derivatization method demonstrates exceptional robustness for the analysis of mono-oxosteroids, offering significant sensitivity enhancement and producing highly stable derivatives. Its primary drawback is the formation of E/Z isomers, which can necessitate more complex chromatographic separations.
In comparison, DNPH remains a versatile and widely applicable reagent for a broad range of carbonyl compounds, though it may not match the sensitivity of 2-HMP for specific steroid analyses. HTP presents a viable alternative to 2-HMP when simplified chromatography is a priority, albeit with a potential trade-off in sensitivity.
The choice of derivatization reagent will ultimately depend on the specific analytical goals, the nature of the target analytes, and the available instrumentation. For researchers focused on achieving the lowest possible detection limits for oxosteroids, the 2-HMP method, despite its chromatographic challenges, is a highly robust and powerful tool.
References
- 1. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-hydrazino-1-methylpyridine: a highly sensitive derivatization reagent for oxosteroids in liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-hydrazino-1-methylpyridine: a highly sensitive derivatization reagent for oxosteroids in liquid chromatography-electrospray ionization-mass spectrometry. | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. iomcworld.com [iomcworld.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
Enhancing Mass Spectrometry Sensitivity: A Comparative Guide to Derivatization Agents
For Researchers, Scientists, and Drug Development Professionals: A comprehensive comparison of derivatization agents for enhancing ionization in mass spectrometry, complete with experimental data and detailed protocols.
In the realm of analytical chemistry, particularly in fields like metabolomics, proteomics, and pharmaceutical development, the sensitive and accurate quantification of molecules is paramount. Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for this purpose, but its efficacy can be hampered by the poor ionization efficiency of certain analytes. Chemical derivatization offers a robust solution by chemically modifying analytes to improve their ionization characteristics, thereby enhancing detection sensitivity and analytical performance.
This guide provides a comparative overview of three widely used derivatization agents: Dansyl Chloride for amines and phenols, Girard's Reagent T for carbonyl-containing compounds and fatty acids, and Amplifex™ Reagent, a modern dienophile for compounds with a cis-diene system like vitamin D metabolites. We present a summary of their performance based on experimental data, detailed protocols for their application, and a general workflow for their use in LC-MS analysis.
Performance Comparison of Derivatization Agents
The choice of a derivatization agent is critical and depends on the functional group of the analyte, the sample matrix, and the desired analytical outcome. The following table summarizes key performance metrics for the selected agents to facilitate an informed decision.
| Derivatization Agent | Target Functional Group(s) | Analyte Class Example | Ionization Enhancement | Limit of Detection (LOD) / Limit of Quantitation (LOQ) | Key Advantages |
| Dansyl Chloride (Dns-Cl) | Primary & Secondary Amines, Phenols | Amino Acids, Biogenic Amines | Significant enhancement of ionization efficiency in positive ESI mode.[1] | LOQ for glyphosate: 10-25 µg/kg depending on matrix.[2] | Versatile, enhances fluorescence, well-established protocols.[1] |
| Girard's Reagent T (GT) | Ketones, Aldehydes, Carboxylic Acids | Steroids, Fatty Acids | Up to 2500-fold increase in sensitivity for fatty acids in positive ESI mode. | LOD for fatty acids: ~1.0-4.0 nM.[3] | Introduces a pre-charged quaternary ammonium group for efficient ionization.[4][5] |
| Amplifex™ Reagent (DMEQ-TAD) | cis-Diene systems | Vitamin D Metabolites | 3- to 295-fold signal enhancement depending on the metabolite.[6][7] 10-fold improvement over PTAD.[8] | LOQ for 25(OH)D3 with Amplifex derivatization: 6.25 ng/mL.[9] | High selectivity for cis-dienes, rapid reaction at room temperature.[10][11] |
Experimental Workflow
The general process of using derivatization agents to enhance LC-MS analysis follows a structured workflow, from sample preparation to data analysis. This process is crucial for achieving reproducible and reliable results.
Figure 1. General experimental workflow for LC-MS analysis with chemical derivatization.
Detailed Experimental Protocols
Below are detailed protocols for the three highlighted derivatization agents, compiled from various scientific sources. These protocols provide a starting point for method development and can be adapted based on the specific application.
Dansyl Chloride Derivatization of Amines
This protocol is suitable for the derivatization of primary and secondary amines, such as amino acids, for LC-MS analysis.[1]
-
Reagent Preparation:
-
Prepare a 100 mM sodium carbonate/bicarbonate buffer and adjust the pH to 9.8.
-
Dissolve Dansyl Chloride in acetonitrile to a concentration of 50 mM.
-
Immediately before use, mix the Dansyl Chloride solution and the carbonate/bicarbonate buffer in a 1:1 ratio.
-
-
Derivatization Procedure:
-
To your sample containing the amine analytes, add the freshly prepared Dansyl Chloride/buffer mixture.
-
Vortex the mixture thoroughly.
-
Incubate the reaction at room temperature for 60 minutes in the dark.
-
-
Reaction Quenching:
-
Add a 10% (v/v) aqueous solution of ammonium hydroxide to quench the excess Dansyl Chloride.
-
-
Sample Preparation for LC-MS:
-
Dilute the quenched reaction mixture with an appropriate solvent (e.g., 40% acetonitrile with 0.01% formic acid) before injection into the LC-MS system.
-
Girard's Reagent T Derivatization of Carbonyls and Fatty Acids
This protocol is adapted for the derivatization of ketones and aldehydes and can be modified for carboxylic acids.[4][5]
-
Reagent Preparation:
-
Prepare a solution of Girard's Reagent T (GT) in a suitable solvent (e.g., methanol).
-
Prepare a solution of an acidic catalyst, such as glacial acetic acid.
-
-
Derivatization Procedure:
-
Add the GT solution and the acidic catalyst to the dried sample extract.
-
Incubate the reaction mixture at an elevated temperature (e.g., 50-85°C) for a specific duration (e.g., 1-4 hours). The optimal temperature and time will depend on the analyte.
-
-
Reaction Quenching/Neutralization:
-
After incubation, neutralize the reaction mixture with a basic solution, such as 1% ammonium hydroxide in methanol.
-
-
Sample Preparation for LC-MS:
-
Dilute the neutralized sample with the initial mobile phase for LC-MS analysis. An internal standard can be added at this stage.
-
Amplifex™ Reagent (DMEQ-TAD) Derivatization of Vitamin D Metabolites
This protocol is specifically for the derivatization of vitamin D metabolites containing a cis-diene system.[6][10][12]
-
Reagent Preparation:
-
Prepare the Amplifex™ Diene reagent solution according to the manufacturer's instructions. This typically involves dissolving the reagent in a suitable organic solvent like ethyl acetate to a concentration of 0.1 mg/mL.[12]
-
-
Derivatization Procedure:
-
Reaction Quenching:
-
Add a quenching solution, such as methanol or ethanol, to stop the reaction.
-
-
Sample Preparation for LC-MS:
-
Evaporate the quenched reaction mixture to dryness under a stream of nitrogen.
-
Reconstitute the dried residue in the initial mobile phase for LC-MS analysis.
-
References
- 1. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC-MS/MS characterisation and determination of dansyl chloride derivatised glyphosate, aminomethylphosphonic acid (AMPA), and glufosinate in foods of plant and animal origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhancement of the LC/MS analysis of fatty acids through derivatization and stable isotope coding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. jfda-online.com [jfda-online.com]
- 10. Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Clinical Utility of Simultaneous Quantitation of 25-Hydroxyvitamin D and 24,25-Dihydroxyvitamin D by LC-MS/MS Involving Derivatization With DMEQ-TAD - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Hydrazino-4-methylpyridine: A Step-by-Step Guide for Laboratory Professionals
For Immediate Reference: Safety and Handling of 2-Hydrazino-4-methylpyridine
Researchers and drug development professionals handling this compound must adhere to stringent safety protocols due to its hazardous nature. This guide provides comprehensive, step-by-step procedures for the safe disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.
This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Adherence to the personal protective equipment (PPE) guidelines and disposal procedures outlined below is mandatory to minimize exposure risks.
Hazard Identification and Key Safety Data
A thorough understanding of the compound's properties is the first step toward safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| CAS Number | 4931-00-4 | [1][2][3] |
| Molecular Formula | C₆H₉N₃ | [3] |
| Molecular Weight | 123.16 g/mol | [3] |
| Hazard Statements | H302, H312, H332 | [4] |
| Signal Word | Warning | [1] |
| Storage Temperature | -20°C, stored under nitrogen | [3] |
Experimental Protocols: Disposal and Decontamination
The recommended disposal method for this compound is incineration by a licensed hazardous waste disposal facility.[2] Always consult with your institution's Environmental Health and Safety (EHS) department and local authorities to ensure compliance with all applicable regulations.[2][5]
Personal Protective Equipment (PPE) During Disposal
Before beginning any disposal-related activities, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles or a face shield.[1][2]
-
Hand Protection: Impervious gloves (e.g., heavy rubber).[2]
-
Respiratory Protection: A respirator is required if dust or vapor is generated.[2]
-
Protective Clothing: A lab coat or other protective clothing to prevent skin contact.[2]
Step-by-Step Waste Collection and Disposal Procedure
-
Work Area: Conduct all handling and preparation for disposal within a certified chemical fume hood to ensure adequate ventilation.[2]
-
Waste Collection:
-
Carefully place waste this compound into a designated, compatible, and clearly labeled hazardous waste container.
-
For spill residues, absorb the material with an inert substance (e.g., dry sand, earth) and scoop the mixture into the waste container.[5]
-
-
Container Labeling: Affix a hazardous waste label to the container, clearly identifying the contents as "Hazardous Waste: this compound" and including the associated hazard symbols.
-
Temporary Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[2]
-
Final Disposal:
-
Arrange for pickup by your institution's licensed hazardous waste disposal service.
-
The recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
Accidental Release and Spill Cleanup
In the event of a spill, evacuate the immediate area and adhere to the following cleanup protocol:
-
Ensure Proper PPE: Before addressing the spill, don the appropriate PPE as listed above.[2]
-
Containment: For larger spills, contain the material to prevent it from entering drains.[5]
-
Cleanup:
-
Decontamination: Ventilate the area and wash the spill site after the material has been completely removed.[2]
-
Waste Disposal: Seal the container with the spill cleanup materials and dispose of it as hazardous waste following the procedure outlined above.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
References
Personal protective equipment for handling 2-Hydrazino-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of 2-Hydrazino-4-methylpyridine. Adherence to these procedures is essential for ensuring a safe laboratory environment.
Immediate Safety and Hazard Information
This compound is a chemical that requires careful handling due to its potential health hazards. It is harmful if swallowed, inhaled, or comes into contact with skin[1]. It is also known to cause skin and serious eye irritation[2]. In some cases, it may cause respiratory irritation and damage to organs through prolonged or repeated exposure. As a hydrazine derivative, it is crucial to handle this compound with the utmost care, employing all necessary protective measures.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound. Consistent and correct use of PPE is the most critical line of defense against chemical exposure.
| Body Part | Recommended Protection | Specifications |
| Eyes/Face | Safety Goggles and Face Shield | ANSI Z87.1-compliant safety goggles are mandatory. A face shield should be worn over goggles when there is a splash hazard[3]. |
| Skin | Flame-Resistant Lab Coat & Chemical-Resistant Apron | A fully buttoned, flame-resistant lab coat should be worn. For significant handling, a chemical-resistant apron is also recommended[3]. |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended for splash protection. For more intensive handling, consult the glove manufacturer's resistance chart[3][4]. |
| Respiratory | Respirator | A NIOSH-approved respirator with appropriate cartridges is necessary if handling outside of a fume hood or if ventilation is inadequate[4][5]. |
| Feet | Closed-Toe Shoes | Leather or rubber closed-toe shoes are required to protect against spills[4]. |
Experimental Workflow and Handling Protocol
Proper handling of this compound is paramount. The following diagram outlines the standard operating procedure for working with this chemical, from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
